Dibromododecane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H24Br2 |
|---|---|
Molecular Weight |
328.13 g/mol |
IUPAC Name |
1,1-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11H2,1H3 |
InChI Key |
LCUQJELQVHGIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dibromododecane (B1294643) is a bifunctional organobromine compound with a linear twelve-carbon chain.[1] Its structure, featuring bromine atoms at both terminal positions, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data, tailored for professionals in research and development.
Chemical and Physical Properties
1,12-Dibromododecane is typically an off-white to pale brown crystalline solid at room temperature.[3] It is generally stable under standard storage conditions, which include a dry environment away from direct sunlight and strong oxidizing agents.[3][4] The compound is combustible and care should be taken to avoid ignition sources.[3]
Tabulated Physical and Chemical Data
The quantitative properties of 1,12-dibromododecane are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄Br₂ | [5] |
| Molecular Weight | 328.13 g/mol | [6] |
| CAS Number | 3344-70-5 | [5] |
| Appearance | Off-white to pale brown crystalline solid | [3][4] |
| Melting Point | 38-42 °C | [5][6] |
| Boiling Point | 215 °C at 15 mmHg | [4][6] |
| Density | Approximately 1.3 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in hot methanol, hexane, toluene, and chloroform.[2][3][4] | |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |
| Refractive Index | ~1.4765 (estimate) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,12-dibromododecane. Below is a summary of its key spectral features.
Tabulated Spectroscopic Data
| Technique | Key Features and Assignments | Source(s) |
| ¹H NMR | Spectra available, detailed shifts require consultation of spectral databases.[1][7] | |
| ¹³C NMR | Spectra available, detailed shifts require consultation of spectral databases.[7][8] | |
| FT-IR | Spectra available, characteristic C-H and C-Br stretching and bending vibrations are expected.[2][7][9] | |
| Mass Spectrometry | Mass spectra are available for review in spectral databases.[7] |
Reactivity and Key Reactions
The reactivity of 1,12-dibromododecane is dominated by the two terminal carbon-bromine bonds. The bromine atoms are good leaving groups, making the terminal carbons susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of a wide range of functional groups.
Common reactions involving 1,12-dibromododecane include:
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides to form long-chain di-ethers. This reaction is fundamental in modifying the lipophilicity of molecules, a key consideration in drug development.[10]
-
Polymer Synthesis: Its bifunctional nature makes it an ideal monomer for step-growth polymerization. For instance, it reacts with diamines to form ionene polymers.[11]
-
Formation of Grignard Reagents: Reaction with magnesium can form a di-Grignard reagent, a powerful tool for carbon-carbon bond formation.[1]
-
Quaternization Reactions: It readily reacts with tertiary amines to form quaternary ammonium (B1175870) salts, which have applications as surfactants and phase-transfer catalysts.
A significant application of 1,12-dibromododecane is in the synthesis of various pharmaceutical intermediates and other complex organic molecules.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of 1,12-dibromododecane and a representative key reaction are provided below.
Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol (B52552)
This protocol describes the one-step bromination of 1,12-dodecanediol.
Materials:
-
1,12-Dodecanediol (0.1 mol)
-
Sodium bromide (26 g, 0.25 mol)
-
Concentrated sulfuric acid (50 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling and stirring.
-
To the cooled solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
-
Perform vacuum distillation to obtain the pure, colorless liquid 1,12-dibromododecane.
Williamson Ether Synthesis: Preparation of 1,12-Diphenoxydodecane
This protocol is an adaptation for the synthesis of a diether from 1,12-dibromododecane and phenol (B47542).
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Phenol (2.2 eq)
-
Potassium carbonate (K₂CO₃, 4.0 eq)
-
Tetrabutylammonium (B224687) bromide (TBAB, 0.2 eq) - as a phase transfer catalyst
-
Acetone or Acetonitrile
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add phenol (2.2 eq), potassium carbonate (4.0 eq), tetrabutylammonium bromide (0.2 eq), and the solvent (e.g., acetone).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,12-dibromododecane (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine, drying over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.
Visualizations
Synthesis Workflow of 1,12-Dibromododecane
Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.
Reaction Pathway for Williamson Ether Synthesis
Caption: Reaction scheme of the Williamson ether synthesis.
References
- 1. 1,12-Dibromododecane(3344-70-5) 1H NMR [m.chemicalbook.com]
- 2. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 1,12-Dibromododecane(3344-70-5) Raman [m.chemicalbook.com]
- 5. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 6. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 7. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,12-Dibromododecane(3344-70-5) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. francis-press.com [francis-press.com]
A Comprehensive Technical Guide to the Solubility of Dibromododecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of dibromododecane, a key intermediate in various chemical syntheses. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and for its application in materials science and drug development.
Core Executive Summary
1,12-Dibromododecane (B1294643), a long-chain dihaloalkane, exhibits characteristic solubility behavior dictated by its molecular structure. Its long, nonpolar twelve-carbon chain governs its affinity for nonpolar organic solvents, while the two terminal bromine atoms introduce a degree of polarity. This guide consolidates available qualitative and quantitative solubility data, outlines experimental methodologies for solubility determination, and provides a logical framework for understanding its solubility based on solvent properties.
Physicochemical Properties of 1,12-Dibromododecane
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄Br₂ | N/A |
| Molecular Weight | 328.13 g/mol | N/A |
| Appearance | Off-white to pale brown crystalline solid | [1] |
| Melting Point | 38-42 °C | [1] |
| Boiling Point | 215 °C at 15 mmHg | |
| Water Solubility | Insoluble (Calculated: 0.00103 mg/mL) | N/A |
Qualitative Solubility Profile
Based on available literature, 1,12-dibromododecane is generally described as being soluble in a range of common organic solvents and insoluble in water. This aligns with the "like dissolves like" principle, where the nonpolar alkyl chain dominates its solubility characteristics.
Known Solvents:
-
Hot Methanol[1]
-
Hexane
-
Toluene
-
Chloroform
-
Ethanol
-
Ether
-
N,N-Dimethylformamide (DMF), particularly on heating
Quantitative Solubility Data
Despite extensive searches of scientific literature and chemical databases, specific quantitative experimental data (e.g., in g/100 mL or mol/L at various temperatures) for the solubility of 1,12-dibromododecane in the aforementioned organic solvents remains largely unpublished. One source provides a calculated water solubility value, classifying it as "moderately soluble" on a logarithmic scale.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Data Type |
| Water | Not Specified | 0.000103 | 3.15 x 10⁻⁶ | Calculated |
The lack of readily available quantitative data highlights a gap in the comprehensive physicochemical characterization of this compound and underscores the importance of the experimental protocols detailed below for researchers who require precise solubility measurements.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for 1,12-dibromododecane in specific organic solvents, the following established methodologies are recommended.
Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted and robust method for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the saturation concentration of 1,12-dibromododecane in a given organic solvent at a constant temperature.
Materials and Equipment:
-
1,12-Dibromododecane (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of solid 1,12-dibromododecane to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where solubility is measured at different time points until a plateau is reached.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Quantification: Once the solvent is completely removed, reweigh the container with the dried 1,12-dibromododecane residue.
-
Calculation: The solubility can be calculated in various units:
-
g/100 mL: (mass of residue / volume of sample taken) * 100
-
mol/L: (mass of residue / molecular weight of this compound) / volume of sample taken (in L)
-
Spectroscopic or Chromatographic Methods
For more rapid or higher-throughput solubility screening, spectroscopic (e.g., UV-Vis if the compound has a chromophore, which this compound does not) or chromatographic (e.g., HPLC, GC) methods can be employed. These methods require the generation of a calibration curve.
General Workflow:
-
Prepare a series of standard solutions of 1,12-dibromododecane in the chosen solvent with known concentrations.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area in chromatography) for each standard.
-
Prepare saturated solutions as described in the shake-flask method (Steps 1-4).
-
Sample and dilute: Withdraw a small, known volume of the filtered supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the chosen analytical method.
-
Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution.
Logical Framework for Solubility Prediction
The solubility of 1,12-dibromododecane in an organic solvent is governed by the thermodynamics of the dissolution process. The following diagram illustrates the key factors influencing its solubility.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,12-Dibromododecane
This guide provides a comprehensive overview of the melting and boiling points of 1,12-dibromododecane (B1294643), targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for clarity.
Physicochemical Data of 1,12-Dibromododecane
1,12-Dibromododecane is a long-chain alkyl halide with the chemical formula C₁₂H₂₄Br₂. At room temperature, it typically exists as a white to pale brown crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][2][3][4] Its physical state is dictated by its melting point, which is near room temperature.
Table 1: Quantitative Physicochemical Data for 1,12-Dibromododecane
| Property | Value | Notes |
| Melting Point | 36-43 °C | A range is often cited due to variations in purity and experimental conditions.[2][3][5][6][7] A specific value of 38°C has also been reported.[1] |
| Boiling Point | 335 °C | At atmospheric pressure.[1] |
| 215 °C | At a reduced pressure of 15 mmHg.[2][5][6][7][8][9] | |
| Molecular Weight | ~328.13 g/mol | |
| Appearance | White to cream or pale brown crystals/powder.[3] | Can also appear as a clear, colorless to pale yellow liquid.[1][4] |
| Solubility | Insoluble in water; soluble in organic solvents like hot methanol, ethanol, and ether.[1][4][5][10] |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for determining the melting and boiling points of a chemical substance like 1,12-dibromododecane.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It serves as a crucial indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of the solid 1,12-dibromododecane is finely powdered on a porous plate.[11]
-
Capillary Tube Filling: A thin-walled capillary tube, sealed at one end, is loaded with the powdered sample to a height of 2-3 mm. This is achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[11][12]
-
Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (commonly containing liquid paraffin (B1166041) or silicone oil) or placed in a calibrated melting point apparatus.[11]
-
Heating and Observation: The heating bath is heated gently and stirred continuously to ensure a uniform temperature distribution.[12] The temperature is carefully monitored.
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ - T₂.[11] For a pure compound, this range is typically narrow.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.
Methodology:
-
Sample Preparation: A few milliliters of liquid 1,12-dibromododecane are placed into a small test tube (or fusion tube).[13][14]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.[14][15]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., paraffin oil).[13][15]
-
Heating and Observation: The apparatus is heated slowly and steadily. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[15][16]
-
Data Recording: The heating is stopped once a steady stream of bubbles is observed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the substance at the given atmospheric pressure.[15]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of a solid compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemwhat.com [chemwhat.com]
- 3. B21254.22 [thermofisher.com]
- 4. CAS 3344-70-5: 1,12-Dibromododecane | CymitQuimica [cymitquimica.com]
- 5. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]
- 6. 1,12-Dibromododecane, 96% | Fisher Scientific [fishersci.ca]
- 7. 1,12-Dibromododecane 98 3344-70-5 [sigmaaldrich.com]
- 8. 1,12-dibromododecane Cas 3344-70-5 Boiling Point: 215 A C/15 Mmhg (lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]
- 9. 1,12-Dibromododecane, 98% | Fisher Scientific [fishersci.ca]
- 10. 1,12-Dibromododecane | 3344-70-5 [chemicalbook.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. scribd.com [scribd.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. byjus.com [byjus.com]
An In-depth Technical Guide to Dibromododecane: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of dibromododecane isomers, with a focus on 1,2-dibromododecane (B12102331) and 1,12-dibromododecane (B1294643). Detailed experimental protocols for their synthesis and subsequent reactions are presented, alongside a summary of their analytical characterization.
Core Data Summary
The fundamental properties of 1,2-dibromododecane and 1,12-dibromododecane are summarized below. Both isomers share the same molecular formula and have very similar molecular weights.
| Property | 1,2-Dibromododecane | 1,12-Dibromododecane |
| Molecular Formula | C₁₂H₂₄Br₂[1] | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol [1] | 328.13 g/mol [2] |
| CAS Number | 55334-42-4[1] | 3344-70-5[2] |
| Appearance | - | White to cream or pale brown solid[3] |
| Melting Point | - | 38-42 °C[4] |
| Boiling Point | - | 215 °C at 15 mmHg[4] |
| Solubility | - | Insoluble in water; soluble in hot methanol[4] |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of this compound isomers are crucial for their application in research and development.
Synthesis of 1,12-Dibromododecane
A common method for the preparation of 1,12-dibromododecane involves the bromination of 1,12-dodecanediol (B52552).
Procedure:
-
In a 250 mL three-necked flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the solution to cool to room temperature.
-
To the stirred solution, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
-
Purify the product by vacuum distillation to obtain 1,12-dibromododecane as a colorless liquid[5].
Synthesis of 1-Dodecyne (B1581785) from 1,2-Dibromododecane
This protocol describes the dehydrohalogenation of a vicinal dibromide to form an alkyne. While the original procedure uses 1,2-diiodododecane, the yield is reported for the analogous reaction starting from 1,2-dibromododecane[6].
Procedure:
-
Combine 1,2-dibromododecane, potassium hydroxide, and ethanol (B145695) in a round-bottom flask.
-
Heat the mixture to reflux for 22 hours[6].
-
After cooling to room temperature, pour the reaction mixture into an ice-water slush.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 1-dodecyne by vacuum distillation[6].
Analytical Characterization
The identification and characterization of this compound isomers are typically performed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for 1,12-dibromododecane and ¹³C NMR for 1,2-dibromododecane, providing detailed structural information[1][2][7].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra for 1,12-dibromododecane have been recorded using various techniques such as film, ATR-IR, and in the vapor phase, allowing for the identification of functional groups[2].
-
Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of this compound isomers[1][8].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key experimental workflows related to this compound.
References
- 1. 1,2-Dibromododecane | C12H24Br2 | CID 185803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,12-Dibromododecane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,12-Dibromododecane(3344-70-5) 1H NMR [m.chemicalbook.com]
- 8. Dodecane, 1,12-dibromo- [webbook.nist.gov]
A Comprehensive Spectroscopic Guide to 1,12-Dibromododecane for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 1,12-dibromododecane (B1294643) (CAS No: 3344-70-5), a key intermediate in various organic syntheses. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound verification and quality control in research and development settings.
Data Presentation
The following sections summarize the key quantitative spectral data for 1,12-dibromododecane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,12-dibromododecane is characterized by its symmetry. The protons on the carbon atoms alpha to the bromine atoms are the most deshielded, appearing furthest downfield. The signals from the methylene (B1212753) groups in the middle of the long alkyl chain overlap, forming a broad multiplet.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 3.41 | Triplet (t) | 4H | Br-CH₂ -(CH₂)₁₀-CH₂-Br |
| 1.85 | Quintet (quint) | 4H | Br-CH₂-CH₂ -(CH₂)₈-CH₂-CH₂-Br |
| 1.42 | Multiplet (m) | 4H | Br-(CH₂)₂-CH₂ -(CH₂)₆-CH₂-(CH₂)₂-Br |
| 1.28 | Broad Singlet (br s) | 12H | Br-(CH₂)₃-(CH₂ )₆-(CH₂)₃-Br |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹³C NMR spectrum shows only six distinct signals for the twelve carbon atoms. The carbon atoms directly bonded to the electronegative bromine atoms are the most downfield.
| Chemical Shift (δ) (ppm) | Assignment |
| 34.0 | C1, C12 |
| 32.8 | C2, C11 |
| 29.5 | C4, C5, C8, C9 |
| 29.3 | C6, C7 |
| 28.7 | C3, C10 |
| 28.1 | - |
Infrared (IR) Spectroscopy
The IR spectrum of 1,12-dibromododecane is dominated by absorptions corresponding to the alkyl chain. The characteristic C-Br stretching frequency is observed in the fingerprint region.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H Asymmetric Stretch (Alkane) |
| 2853 | Strong | C-H Symmetric Stretch (Alkane) |
| 1465 | Medium | C-H Bend (Scissoring) |
| 721 | Medium | C-H Rock (- (CH₂)n -) |
| 645 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1,12-dibromododecane does not typically show a prominent molecular ion peak due to facile fragmentation. The spectrum is characterized by a series of fragment ions resulting from the loss of bromine atoms and cleavage of the alkyl chain. The presence of bromine is evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) for bromine-containing fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 249 / 251 | 5 | [M-Br]⁺ |
| 139 / 141 | 25 | [C₁₀H₂₀Br]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 41 | 95 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of 1,12-dibromododecane is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg) sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately -2 to 12 ppm is set.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is used.
-
Spectral Width: A spectral width of approximately -10 to 220 ppm is set.
-
2. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a suitable method for solid samples like 1,12-dibromododecane, requiring minimal sample preparation.
-
Sample Preparation: A small amount of the solid 1,12-dibromododecane is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
-
The sample is placed on the crystal, and pressure is applied using the anvil to ensure good contact.
-
The sample spectrum is then collected.
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 - 400 cm⁻¹
-
3. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) is a standard method for volatile and semi-volatile organic compounds.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent like dichloromethane (B109758) or hexane.
-
Instrumentation: A mass spectrometer equipped with an EI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible spectrum.
-
Ion Source Temperature: Typically maintained around 200-250 °C.
-
Mass Range: A scan range of m/z 40-400 is appropriate to detect the fragments and potential molecular ions of 1,12-dibromododecane.
-
Acquisition Mode: Data is collected in full scan mode to obtain the complete fragmentation pattern.
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 1,12-dibromododecane.
An In-Depth Technical Guide to Dibromododecane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibromododecane, with a primary focus on the 1,12-isomer due to its prevalence in chemical synthesis and research. This document details its physicochemical properties, isomeric forms, and critically, its applications as a versatile building block in the synthesis of potentially therapeutic agents. Experimental protocols for key reactions and an exploration of its role as a long-chain alkylating agent in therapeutic contexts are also presented.
Physicochemical Properties and Isomeric Forms
This compound exists in various isomeric forms, with the terminal difunctionalized 1,12-dibromododecane (B1294643) being the most commercially significant and widely utilized in research. A brief comparison with the 1,2-isomer is provided below.
1,12-Dibromododecane
1,12-Dibromododecane (CAS Number: 3344-70-5) is a linear, bifunctional alkyl halide featuring bromine atoms at both ends of a twelve-carbon chain.[1][2] This symmetrical structure makes it an excellent linker and a precursor for the synthesis of a wide range of complex molecules.[1] It typically appears as an off-white to pale brown crystalline solid.[3]
Table 1: Physicochemical Properties of 1,12-Dibromododecane
| Property | Value | References |
| CAS Number | 3344-70-5 | [2][3] |
| Molecular Formula | C₁₂H₂₄Br₂ | [2][3][4] |
| Molecular Weight | 328.13 g/mol | [2][3][4] |
| Melting Point | 38-42 °C | [3] |
| Boiling Point | 215 °C at 15 mmHg | [3] |
| Solubility | Soluble in hot methanol; Insoluble in water. | [3] |
| Appearance | Off-white to pale brown crystalline solid. | [3] |
| Stability | Stable under recommended storage conditions (sealed, dry, room temperature). Combustible and incompatible with strong oxidizing agents. | [3] |
Other Isomers: 1,2-Dibromododecane (B12102331)
While less common in extensive research applications compared to its 1,12-isomer, 1,2-dibromododecane (CAS Number: 55334-42-4) is another notable isomer.
Table 2: Physicochemical Properties of 1,2-Dibromododecane
| Property | Value |
| CAS Number | 55334-42-4 |
| Molecular Formula | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol |
Applications in Organic Synthesis and Drug Development
The reactivity of the terminal bromine atoms in 1,12-dibromododecane makes it a highly versatile reagent in organic synthesis, particularly in the development of molecules with therapeutic potential.[5]
Role as a Long-Chain Alkylating Agent
As a bifunctional alkylating agent, 1,12-dibromododecane can introduce a flexible twelve-carbon linker into various molecular scaffolds. This long alkyl chain can significantly increase the lipophilicity of a molecule, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and bioavailability in drug candidates.[6] Alkylating agents, as a class, are a cornerstone of cancer chemotherapy.[7][8] Their mechanism of action involves the covalent modification of biological macromolecules, most notably DNA.[6][7]
The introduction of alkyl groups to DNA, particularly at the N7 position of guanine, can lead to the formation of inter- and intra-strand cross-links.[6][9] This cross-linking disrupts DNA replication and transcription, ultimately inducing cellular apoptosis and inhibiting tumor growth.[6][7]
Below is a diagram illustrating the general mechanism of action for bifunctional alkylating agents in cancer therapy.
Synthesis of Bolaamphiphiles for Drug Delivery
1,12-Dibromododecane is a key building block in the synthesis of bolaamphiphiles. These are amphipathic molecules with hydrophilic head groups at both ends of a hydrophobic chain.[10] Bolaamphiphiles can self-assemble into vesicles, known as bolasomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[11][12] These nanocarriers are being investigated for their potential in targeted drug delivery systems.[11][12] For instance, bolaamphiphiles synthesized using a dodecane (B42187) spacer have shown low cytotoxicity and potential for biological applications.[11][12]
Synthesis of Antimicrobial Agents
The long hydrophobic dodecane chain of 1,12-dibromododecane is incorporated into various antimicrobial compounds. For example, it is used in the synthesis of bolaamphiphile analogues of dequalinium (B1207927) chloride, which have shown potent antimicrobial activity against a range of bacterial, mycobacterial, and fungal pathogens.[10] It is also a precursor for the synthesis of phosphonium (B103445) salts, a class of compounds that have demonstrated significant cytotoxic activity against cancer cells and antimicrobial properties.[13][14]
Key Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations involving 1,12-dibromododecane.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers, including those with long alkyl chains, which can be useful for modifying the lipophilicity of drug candidates.[15]
Objective: To synthesize a bis-ether by reacting 1,12-dibromododecane with an alcohol or phenol.
Materials:
-
1,12-Dibromododecane
-
Alcohol or Phenol (2.2 equivalents)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if using K₂CO₃
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Standard workup and purification equipment
Procedure (using NaH in DMF):
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol/phenol and anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add a solution of 1,12-dibromododecane (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Synthesis of Phosphonium Salts
Phosphonium salts are valuable intermediates and have shown biological activity. The quaternization of a tertiary phosphine (B1218219) with 1,12-dibromododecane is a common method for their preparation.[16]
Objective: To synthesize a bis(phosphonium) salt from 1,12-dibromododecane.
Materials:
-
1,12-Dibromododecane
-
Tertiary Phosphine (e.g., Triphenylphosphine) (2.2 equivalents)
-
Solvent (e.g., Toluene or Acetonitrile)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,12-dibromododecane (1 equivalent) and triphenylphosphine (B44618) (2.2 equivalents) in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for 24-48 hours, monitoring the reaction by ³¹P NMR spectroscopy if available, or until a significant amount of precipitate has formed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated phosphonium salt by vacuum filtration.
-
Wash the solid with fresh solvent and dry under vacuum to obtain the pure bis(phosphonium) salt.
Safety and Handling
1,12-Dibromododecane should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents.[3] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,12-Dibromododecane is a valuable and versatile chemical intermediate for researchers, scientists, and professionals in drug development. Its bifunctional nature and long alkyl chain provide a unique tool for synthesizing complex molecules with tailored physicochemical properties. Its applications in creating potential anticancer and antimicrobial agents, as well as its role in developing advanced drug delivery systems, underscore its importance in medicinal chemistry and materials science. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]
- 4. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. droracle.ai [droracle.ai]
- 10. Bolaamphiphile Analogues of 12-bis-THA Cl2 Are Potent Antimicrobial Therapeutics with Distinct Mechanisms of Action against Bacterial, Mycobacterial, and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of non-ionic bolaamphiphiles and study of their self-assembly and transport behaviour for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Physical and Chemical Properties of 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dibromododecane (B1294643) is a linear alkyl halide with the chemical formula C₁₂H₂₄Br₂.[1][2] It is characterized by a twelve-carbon aliphatic chain with bromine atoms attached to the terminal carbons.[3] This bifunctional molecule serves as a valuable intermediate in various organic syntheses and is utilized in the preparation of compounds such as tboc-protected ionenes.[4][5] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in research and development.
Physical Appearance
At room temperature, 1,12-dibromododecane can exist as either a liquid or a solid, a characteristic attributed to its melting point range which is close to ambient temperatures.[1][3] When in a solid state, it typically presents as an off-white to pale brown crystalline solid.[3][4][6] It can also appear as a white to cream or beige solid in various forms such as crystals, powder, or crystalline powder.[7][8] In its liquid form, it is generally a clear, colorless to pale yellow and slightly viscous liquid.[1] The compound is described as odorless.[8]
Quantitative Physicochemical Data
The key physical and chemical properties of 1,12-dibromododecane are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₂₄Br₂[1][2][4][7][8][9][10] |
| Molecular Weight | 328.13 g/mol [4][5][9][10] |
| CAS Number | 3344-70-5[1][4] |
| Appearance | White to pale yellow or brown crystalline solid or colorless liquid[1][2][3][7] |
| Melting Point | 36 - 43 °C[3][4][6][7] |
| Boiling Point | 335 °C @ 760 mmHg[1] 215 °C @ 15 mmHg[3][4] |
| Density | ~1.27 - 1.3 g/cm³[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Insoluble in water; soluble in organic solvents[1][2][3] |
Solubility Profile
The solubility of 1,12-dibromododecane is dictated by its molecular structure. The long, nonpolar twelve-carbon chain makes the molecule hydrophobic, resulting in its insolubility in polar solvents like water.[1][3] However, it exhibits good solubility in a range of non-polar organic solvents, including hexane, toluene, chloroform, ethanol, ether, and hot methanol.[1][2][3][4] This "like dissolves like" behavior is a critical consideration for its use in chemical reactions and purification processes.
Visualizations
Logical Relationship: Temperature and Physical State
The following diagram illustrates the dependence of the physical state of 1,12-dibromododecane on the ambient temperature, based on its reported melting point.
Caption: State of 1,12-dibromododecane vs. Temperature.
Experimental Workflow: Physical Property Characterization
This diagram outlines a general workflow for the experimental determination of the key physical properties of a chemical compound like 1,12-dibromododecane.
Caption: Workflow for Physical Property Analysis.
Experimental Protocol Example
Determination of Melting Point Range (Capillary Method)
This section provides a generalized methodology for determining the melting point of 1,12-dibromododecane, a critical parameter for verifying its purity and identity.
Objective: To determine the melting point range of a solid sample of 1,12-dibromododecane.
Materials:
-
1,12-Dibromododecane sample (crystalline solid)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If the 1,12-dibromododecane sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Tube Packing: Invert an open-ended capillary tube and tap it into the powdered sample. A small amount of the sample will be forced into the open end.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature sensor is correctly positioned.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (literature value: 36-43 °C).
-
When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.
-
-
Repeat: Perform at least two more measurements with fresh samples to ensure the reproducibility of the results.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.
-
Handle 1,12-dibromododecane in a well-ventilated area or under a fume hood.
-
Allow the melting point apparatus to cool down completely before handling any components.
Stability and Handling
1,12-Dibromododecane is generally considered a stable compound under recommended storage conditions.[3][4] It should be stored in a tightly sealed container in a dry, room-temperature environment, protected from direct sunlight.[3] The compound is combustible and should be kept away from ignition sources.[3][4] It is incompatible with strong oxidizing agents, as they can lead to hazardous reactions.[3][4]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 3344-70-5: 1,12-Dibromododecane | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]
- 5. 1,12-二溴十二烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 1,12-Dibromododecane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dodecane, 1,12-dibromo- (CAS 3344-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
dibromododecane material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of Dibromododecane
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of all reagents is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides a detailed overview of the material safety data for this compound (CAS No: 3344-70-5), a commonly used α,ω-dihaloalkane in organic synthesis.
Chemical and Physical Properties
This compound is a long-chain alkyl halide that is useful in the synthesis of various organic compounds.[1][2] It is characterized by a 12-carbon aliphatic chain with bromine atoms at the terminal positions.[1][3] The physical state of this compound is typically an off-white to pale brown or beige crystalline solid at room temperature.[1][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C12H24Br2 | [3][6][7][8][9][10] |
| Molecular Weight | 328.13 g/mol | [3][6][7][9][10] |
| Appearance | Off-white to pale brown/beige solid | [1][4][5] |
| Odor | Odorless | [5][9][10] |
| Melting Point | 37 - 42 °C (98.6 - 107.6 °F) | [1][4][6][7][9][10] |
| Boiling Point | 215 °C (419 °F) at 15 mmHg | [1][4][7][9][10] |
| 362.8 °C at 760 mmHg | [6] | |
| Flash Point | > 110 °C (> 230 °F) | [4][9] |
| 113 °C (235.4 °F) - closed cup | [7] | |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Solubility | Insoluble in water. Soluble in hot methanol, hexane, toluene, and chloroform. | [1][2][4] |
| Stability | Stable under normal conditions. | [1][4][5][6][11] |
| Incompatibilities | Strong oxidizing agents. | [1][4][5][6][11] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[8][10] However, available data and information on similar halogenated hydrocarbons suggest that it should be handled with care.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1][11]
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Dose/Duration | Toxic Effects | Source(s) |
| Intravenous | Mouse | LD50: 320 mg/kg | Details of toxic effects not reported other than lethal dose value. | [6] |
GHS Hazard Statements: Based on aggregated data from multiple suppliers, the following GHS hazard statements have been associated with this compound, although it's important to note that it does not meet GHS hazard criteria in a significant percentage of reports[3]:
-
H301 (12.5%): Toxic if swallowed[3]
-
H302 (37.5%): Harmful if swallowed[3]
-
H315 (12.5%): Causes skin irritation[3]
-
H319 (25%): Causes serious eye irritation[3]
-
H335 (12.5%): May cause respiratory irritation[3]
No data is available regarding germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (STOT) from single or repeated exposure.[8][9][10]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the potential hazards, adherence to strict safety protocols is essential when working with this compound. The following sections outline generalized experimental procedures for safe handling and emergency response.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should always be conducted before beginning any experiment. The following diagram illustrates the hierarchy of controls for safe handling.
Methodology for Safe Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][11]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[8][11]
-
Hand Protection: Handle with chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8][11]
-
Respiratory Protection: For large-scale operations or in situations where engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges.[8][11]
-
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][10][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][4][5][6][11]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the product itself.
Emergency Procedures
The following workflow outlines the appropriate response to various types of exposure.
Experimental Protocol for Accidental Release:
-
Ensure Personal Safety: Evacuate non-essential personnel. Ensure adequate ventilation.[10][11][12]
-
Containment: Prevent the material from entering drains or waterways.[10][11][12]
-
Clean-up: For a solid spill, avoid dust formation.[9][10][11][12] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[9][10][11][12]
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10][11]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[8][10][11][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][11][12]
This guide is intended to provide a comprehensive overview of the material safety data for this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 7. 1,12-Dibromododecane 98 3344-70-5 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. fishersci.com [fishersci.com]
Stability and Storage of 1,12-Dibromododecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,12-dibromododecane (B1294643). The information is intended to ensure the integrity and proper handling of this compound in research and development settings. While specific quantitative stability data under various stress conditions are not extensively available in published literature, this guide synthesizes the known properties of 1,12-dibromododecane and outlines standard methodologies for its stability assessment.
Physicochemical Properties and General Stability
1,12-Dibromododecane is a long-chain aliphatic hydrocarbon with bromine atoms at both terminal positions. It typically appears as an off-white to pale brown crystalline solid.[1] The compound is generally considered stable under normal laboratory and storage conditions.[2][3] Key physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of 1,12-Dibromododecane
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄Br₂ | [2] |
| Molecular Weight | 328.13 g/mol | [4] |
| Melting Point | 38-42 °C | [2][3][4] |
| Boiling Point | 215 °C at 15 mmHg | [2][4] |
| Solubility | Insoluble in water; soluble in hot methanol (B129727) and other organic solvents like hexane, toluene, and chloroform. | [2][5] |
| Appearance | Off-white to pale brown crystalline solid | [1] |
Recommended Storage Conditions
To maintain the quality and prevent degradation of 1,12-dibromododecane, the following storage conditions are recommended based on safety data sheets and supplier information:
Table 2: Recommended Storage and Handling Conditions for 1,12-Dibromododecane
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature, below +30°C.[6] | Prevents melting and potential degradation. |
| Atmosphere | Keep in a tightly sealed container in a dry, well-ventilated place.[1] | Protects from moisture and atmospheric contaminants. |
| Light | Store away from direct sunlight.[1] | Although specific photodegradation studies are lacking, avoiding light is a general precaution for halogenated compounds. |
| Incompatibilities | Keep away from strong oxidizing agents.[1][2][3] | Strong oxidizers can cause hazardous reactions with haloalkanes. |
Potential Degradation Pathways
While specific degradation pathways for 1,12-dibromododecane have not been detailed in the available literature, insights can be drawn from studies on similar long-chain haloalkanes, such as 1,10-dichlorodecane. A potential degradation mechanism, particularly under photocatalytic conditions, involves the reaction with hydroxyl radicals. This suggests that in the presence of UV light and a suitable catalyst (like titanium dioxide), or under conditions that generate hydroxyl radicals, 1,12-dibromododecane could undergo oxidative degradation.
Below is a conceptual diagram illustrating a potential degradation pathway initiated by hydroxyl radicals. It is important to note that this is a hypothetical pathway and requires experimental validation.
Caption: A conceptual diagram of a potential oxidative degradation pathway for 1,12-dibromododecane.
Experimental Protocols for Stability Assessment
Due to the lack of published, specific stability-indicating assays for 1,12-dibromododecane, this section provides a general framework and proposed experimental protocols for a comprehensive stability assessment. These protocols are based on established principles of stability testing for chemical substances.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation of 1,12-Dibromododecane
-
Preparation of Stock Solution: Prepare a stock solution of 1,12-dibromododecane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose a solid sample of 1,12-dibromododecane to dry heat at a temperature below its boiling point (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., xenon lamp) providing UV and visible light. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, likely with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Long-Term Stability Study
A long-term stability study evaluates the stability of the compound under the recommended storage conditions.
Experimental Protocol: Long-Term Stability of 1,12-Dibromododecane
-
Sample Preparation: Place accurately weighed samples of 1,12-dibromododecane into inert, tightly sealed containers (e.g., amber glass vials).
-
Storage Conditions: Store the samples under the recommended conditions (room temperature, protected from light and moisture).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), retrieve a sample for analysis.
-
Analysis: Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC or GC method. Physical properties such as appearance and melting point should also be monitored.
The following diagram illustrates a logical workflow for a comprehensive stability testing program for 1,12-dibromododecane.
Caption: A workflow diagram for a comprehensive stability testing program for 1,12-dibromododecane.
Conclusion
1,12-Dibromododecane is a stable compound under the recommended storage conditions of a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents. While specific quantitative data on its degradation is limited, this guide provides a framework for its proper storage and a roadmap for conducting thorough stability assessments. For critical applications, it is highly recommended that researchers perform their own stability studies using the methodologies outlined herein to ensure the compound's integrity throughout its intended use.
References
Potential Hazards of Dibromododecane Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential hazards associated with exposure to 1,12-dibromododecane (B1294643). Due to a notable lack of extensive toxicological data for this specific long-chain dibromoalkane, this document synthesizes available information and contextualizes it with data on related compounds and standardized testing methodologies. This guide is intended to inform researchers, scientists, and professionals in drug development about the current state of knowledge and to highlight areas where further investigation is critically needed. All available quantitative data is presented in tabular format, and relevant biological pathways and experimental workflows are illustrated using diagrams.
Introduction
1,12-Dibromododecane (CAS No. 3344-70-5) is a chemical intermediate with applications in various fields of organic synthesis.[1] As with any chemical substance, a thorough understanding of its potential hazards is essential for ensuring occupational safety and for accurate risk assessment in any application. This guide addresses the toxicological profile of 1,12-dibromododecane, covering acute toxicity, irritation, and the current data gaps in chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,12-dibromododecane is provided in Table 1. These properties are crucial for understanding its behavior and potential for exposure.
| Property | Value | Reference(s) |
| Molecular Formula | C12H24Br2 | |
| Molecular Weight | 328.13 g/mol | |
| Appearance | Off-white to pale brown crystalline solid | [2] |
| Melting Point | 38-42 °C | |
| Boiling Point | 215 °C at 15 mmHg | |
| Solubility | Insoluble in water; soluble in hot methanol | [2] |
| Stability | Stable under normal conditions. Combustible. | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
Toxicological Data
The available quantitative toxicological data for 1,12-dibromododecane is sparse. The primary piece of acute toxicity data is an intravenous lethal dose 50% (LD50) in mice.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Intravenous | 320 mg/kg | [3][4][5] |
Note: The toxic effects leading to this lethal dose were not detailed in the available references.[5]
Skin and Eye Irritation
Globally Harmonized System (GHS) classifications for 1,12-dibromododecane are inconsistent across various suppliers. Some sources indicate that it may cause skin and eye irritation, while others state it does not meet the criteria for hazard classification.[6] This highlights the need for definitive studies.
Experimental Protocols
Acute Intravenous Toxicity (LD50)
The determination of an intravenous LD50 in mice is a procedure to establish the dose of a substance that is lethal to 50% of the test population.
Objective: To determine the median lethal dose (LD50) of a substance following a single intravenous administration.
Typical Protocol:
-
Test Animals: Healthy, young adult mice of a single strain (e.g., BALB/c), with a narrow weight range, are used. Animals are acclimated to laboratory conditions.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable, non-toxic vehicle. A range of dose levels is prepared.
-
Administration: A single, bolus injection of the prepared dose is administered into a tail vein. The volume injected is typically small and consistent across all animals. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals, such as immediately after dosing, and then at 1, 4, and 24 hours, and daily thereafter for a period of 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis.[7]
Skin Irritation Testing
In vivo and in vitro methods are used to assess the potential of a substance to cause reversible skin irritation.
Objective: To determine the irritant and/or corrosive potential of a substance when applied to the skin.
Typical In Vivo Protocol (based on OECD Guideline 404):
-
Test Animals: Albino rabbits are typically used. A small area of the back is clipped free of fur.
-
Application: A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch and occlusive dressing for a defined period, usually 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The reactions are scored according to a standardized scale, and an overall irritation score is calculated.
Typical In Vitro Protocol (using Reconstructed Human Epidermis - RhE):
-
Test System: A commercially available RhE model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is incubated for a specified period.
-
Viability Assessment: After incubation, the viability of the tissue is determined using a colorimetric assay, such as the MTT assay. A reduction in tissue viability below a certain threshold indicates an irritant potential.
Eye Irritation Testing
Similar to skin irritation, both in vivo and in vitro methods are available to assess eye irritation potential.
Objective: To determine the potential of a substance to cause reversible or irreversible eye damage.
Typical In Vivo Protocol (based on OECD Guideline 405 - Draize Test):
-
Test Animals: Albino rabbits are used.
-
Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: The ocular reactions are scored using a standardized system to determine the overall irritation potential.
Typical In Vitro Protocol (e.g., Bovine Corneal Opacity and Permeability - BCOP assay):
-
Test System: Corneas are obtained from freshly slaughtered cattle.
-
Application: The test substance is applied to the epithelial surface of the cornea.
-
Measurement: After a defined exposure time, two endpoints are measured: corneal opacity (light-scattering) and permeability (passage of a fluorescent dye).
-
Classification: The results are used to classify the substance's irritation potential.[8]
Signaling Pathways and Mechanisms of Toxicity
For 1,12-dibromododecane, specific information on the signaling pathways involved in its toxicity is not available. However, studies on other dibromoalkanes, such as dibromoethane (DBE), have implicated the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in their mechanism of genotoxicity.[1][9] It is hypothesized that AGT can activate dibromoalkanes, leading to increased DNA damage.[1][9] The proposed mechanism involves the transfer of an alkyl group from the damaged DNA to a cysteine residue on the AGT protein.[10]
Caption: Proposed activation of dibromoalkanes by AGT leading to genotoxicity.
Gaps in Knowledge and Future Directions
The existing data on the toxicological effects of 1,12-dibromododecane is severely limited. To ensure safe handling and use, further research is imperative in the following areas:
-
Acute Toxicity: Determination of LD50 values for other routes of exposure (oral, dermal) is needed.
-
Skin and Eye Irritation: Definitive in vivo or validated in vitro studies are required to resolve the conflicting GHS classifications.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential.
-
Chronic Toxicity: Repeated dose toxicity studies are necessary to understand the effects of long-term, low-level exposure.
-
Carcinogenicity: Long-term carcinogenicity bioassays are needed to evaluate the cancer-causing potential.
-
Reproductive and Developmental Toxicity: Studies are required to assess the potential effects on fertility and embryonic development.
Caption: A logical workflow for future toxicological evaluation of this compound.
Conclusion
While 1,12-dibromododecane is a useful chemical intermediate, the currently available toxicological data is insufficient for a comprehensive hazard assessment. The single available acute toxicity value (intravenous LD50 in mice) and conflicting reports on its irritancy potential underscore the urgent need for further research. Professionals handling this substance should exercise caution, adhere to standard safety protocols for potentially hazardous chemicals, and use appropriate personal protective equipment. The information and diagrams provided in this guide are intended to serve as a resource for understanding the current knowledge and to guide future research efforts to fill the significant data gaps.
References
- 1. Human O(6)-alkylguanine-DNA alkyltransferase: protection against alkylating agents and sensitization to dibromoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,12-Dibromododecane | 3344-70-5 [chemicalbook.com]
- 4. 1,12-Dibromododecane | 3344-70-5 [m.chemicalbook.com]
- 5. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 6. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. criver.com [criver.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pure.psu.edu [pure.psu.edu]
The Environmental Persistence and Toxicological Footprint of Brominated Organic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated organic compounds, a broad class of chemicals including legacy polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (BFRs), have been extensively used in a myriad of consumer and industrial products to enhance fire safety.[1] However, their widespread use has led to their ubiquitous presence in the environment, raising significant concerns due to their persistence, bioaccumulation, and toxicological effects on both wildlife and humans.[2][3] This technical guide provides a comprehensive overview of the environmental impact of these compounds, focusing on their sources, environmental fate, bioaccumulation, and mechanisms of toxicity. Detailed experimental protocols for their analysis and toxicological assessment are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates critical signaling pathways affected by brominated organic compounds and outlines experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in related fields.
Introduction
Brominated organic compounds are characterized by the presence of one or more bromine atoms attached to an organic molecule. Their flame-retardant properties stem from the ability of bromine radicals to interrupt the combustion process in the gas phase. These compounds are typically additive, meaning they are physically mixed with the polymer matrix of a product rather than being chemically bound, which increases their likelihood of leaching into the environment over the product's lifespan.[4] The environmental journey of these compounds begins with their release from manufacturing facilities, volatilization from consumer products, and leaching from waste disposal sites.[5] Due to their chemical stability, they are resistant to degradation and can persist in the environment for long periods.[6] Their lipophilic nature facilitates their accumulation in the fatty tissues of organisms, leading to biomagnification through the food web.[7][8]
Environmental Fate and Transport
The environmental distribution of brominated organic compounds is governed by their physicochemical properties. Lower brominated congeners are more volatile and can undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic.[5] Higher brominated congeners have a stronger tendency to bind to soil and sediment particles.[9] While relatively stable, these compounds can undergo photolytic debromination when exposed to ultraviolet light, potentially forming more toxic and bioaccumulative lower-brominated congeners.[5] Microbial degradation is a slow process, but some microorganisms have been shown to be capable of aerobically degrading certain brominated flame retardants.[6][10]
Bioaccumulation and Biomagnification
A significant concern regarding brominated organic compounds is their propensity to bioaccumulate and biomagnify. Numerous studies have documented the presence of PBDEs and other BFRs in a wide range of organisms, from invertebrates to apex predators, in both aquatic and terrestrial ecosystems.[2][7] The concentration of these compounds tends to increase at higher trophic levels. For instance, PBDE levels in marine mammals can be one or more orders of magnitude higher than in the invertebrates and fish from the same locations.[11]
Table 1: Concentrations of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental and Biological Samples
| Sample Matrix | Location | Predominant Congeners | Concentration Range | Reference(s) |
| Human Serum (Adults) | United States | BDE-47, BDE-99, BDE-100, BDE-153 | Mean Σ4PBDEs: 16 ± 18 ng/g lipid | [12] |
| Human Serum (Children 2-5 years) | Australia | BDE-47, BDE-99, BDE-100, BDE-153 | Peak Σ4PBDEs: 51 ± 36 ng/g lipid | [12] |
| Human Adipose Tissue | Spain | TeBDE, PeBDE, HxBDE | Average: 1.36, 0.93, 1.83 ng/g lipid, respectively | [13] |
| Human Adipose Tissue | China (Shantou) | BDE-153, BDE-209, BDE-183 | Median ΣPBDEs: 73.91 ng/g lipid | [8] |
| Marine Mammal Blubber (Dolphins) | N/A | BDE-47 | Mean: 1120.8 ng/g lipid weight | [11] |
| Fish (Perch) | Baltic Sea | Σ8PBDEs | 17.13 ng/g lipid weight | [11] |
| Fish (Pike) | Baltic Sea | Σ8PBDEs | 111.94 ng/g lipid weight | [11] |
| Sediment (Freshwater) | Denmark | BDE-47, BDE-99, BDE-100, BDE-153, BDE-209 | 0.07 to 10.6 ng/g dry weight | [14] |
| Indoor Dust | Global | Varies | Can be significantly higher than outdoor levels | [15] |
Mechanisms of Toxicity
The toxicity of brominated organic compounds is multifaceted, affecting various biological systems. Key mechanisms of toxicity include endocrine disruption, neurotoxicity, and the induction of oxidative stress and apoptosis.[3][16][17]
Endocrine Disruption: The Thyroid Hormone Axis
One of the most well-documented toxic effects of PBDEs is their interference with the thyroid hormone system.[16] Due to their structural similarity to thyroid hormones, certain PBDE congeners and their hydroxylated metabolites can bind to thyroid hormone receptors and transport proteins, such as transthyretin (TTR).[2][7] This can lead to a cascade of disruptive effects on the hypothalamic-pituitary-thyroid (HPT) axis, ultimately impacting growth, development, and metabolism.[4]
Caption: PBDE interference with the thyroid hormone signaling pathway.
Oxidative Stress and Apoptosis
Exposure to PBDEs has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[18][19] This can damage cellular components, including lipids, proteins, and DNA. The cellular response to oxidative stress often involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[11][20] However, excessive oxidative stress can overwhelm these defense mechanisms and trigger apoptosis, or programmed cell death.[17]
Caption: PBDE-induced oxidative stress and Nrf2 signaling pathway.
Experimental Protocols
Analysis of PBDEs in Environmental Samples (e.g., Sediment, Fish Tissue)
A common approach for the analysis of PBDEs involves solvent extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).
Caption: General workflow for the analysis of PBDEs in environmental samples.
Detailed Methodology for GC-MS/MS Analysis of PBDEs in Fish Tissue: [21][22][23]
-
Sample Preparation: Homogenize approximately 2-5 g of fish tissue. Mix with anhydrous sodium sulfate (B86663) to remove water.
-
Extraction: Perform accelerated solvent extraction (ASE) or Soxhlet extraction using a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Lipid Removal and Cleanup: Use gel permeation chromatography (GPC) to remove lipids. Further cleanup can be achieved using a multi-layer silica gel column.
-
Instrumental Analysis: Analyze the extracts using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient is employed to separate the different PBDE congeners.
-
MS Parameters: Optimize MRM transitions for each target PBDE congener.
-
In Vitro Assessment of Endocrine Disrupting Potential: Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay used to screen for chemicals with estrogenic activity.[1][17][24][25][26]
Methodology:
-
Yeast Strain: Use a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase).
-
Exposure: Expose the yeast cells to a range of concentrations of the test compound in a 96-well plate format. Include a positive control (e.g., 17β-estradiol) and a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 18-24 hours) to allow for receptor binding and reporter gene expression.
-
Detection: Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The development of a colored product is proportional to the estrogenic activity of the test compound.
-
Quantification: Measure the absorbance using a microplate reader and calculate the estrogenic potency relative to the positive control.
Quantitative Toxicological Data
The toxicity of brominated organic compounds varies depending on the specific congener, the organism, and the endpoint being measured. The following table summarizes some of the available toxicological data.
Table 2: Summary of Toxicological Data for Selected Polybrominated Diphenyl Ethers (PBDEs)
| Compound | Organism | Endpoint | Value | Reference(s) |
| Penta-BDE mixture | Rat | Acute Oral LD50 | 0.5 - 5 g/kg | [27] |
| BDE-47 | Rat | Developmental Neurotoxicity (single oral dose on PND 10) | LOAEL: 1 mg/kg | [10] |
| BDE-99 | Mouse | Developmental Neurotoxicity (single oral dose on PND 10) | LOAEL: 0.8 mg/kg | [10] |
| BDE-153 | Mouse | Developmental Neurotoxicity (single oral dose on PND 10) | LOAEL: 0.9 mg/kg | [10] |
| DE-71 (Penta-BDE mixture) | Rat | Developmental Toxicity (gestational and lactational exposure) | NOAEL: 0.3 mg/kg/day | [10] |
| BDE-47 | Rat | Reference Dose (RfD) for Reproductive/Developmental Effects | 2.10 µg/kg | [9] |
| BDE-99 | Rat | Reference Dose (RfD) for Thyroid and Reproductive Effects | 81.77 µg/kg | [9] |
| BDE-209 | Rat | Reference Dose (RfD) for Neurobehavioral Effects | 1698 µg/kg | [9] |
LD50: Lethal Dose, 50%; LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level; PND: Postnatal Day; RfD: Reference Dose.
Environmental Risk Assessment
The environmental risk assessment of brominated organic compounds follows a structured framework to evaluate their potential for causing adverse effects.[18][28]
References
- 1. xenometrix.ch [xenometrix.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search results [inis.iaea.org]
- 5. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to polybrominated diphenyl ethers (PBDEs) during childhood and adiposity measures at age 8 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Associations between polybrominated diphenyl ethers (PBDEs) levels in adipose tissues and blood lipids in women of Shantou, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. besjournal.com [besjournal.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Oxidative stress activates the Nrf2-mediated antioxidant response and P38 MAPK pathway: A possible apoptotic mechanism induced by BDE-47 in rainbow trout (Oncorhynchus mykiss) gonadal RTG-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Polybrominated Diphenyl Ether (PBDE) Levels Are Higher in Children (2–5 Years of Age) than in Infants and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. researchgate.net [researchgate.net]
- 17. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 24. biotoxik.it [biotoxik.it]
- 25. benchchem.com [benchchem.com]
- 26. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 27. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. probiologists.com [probiologists.com]
The Dawn of Dibromoalkanes: A Technical History of Discovery and Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the origins and early development of dibromoalkanes, from the discovery of bromine to the pioneering syntheses of key aliphatic dibromides.
Introduction
Dibromoalkanes, organic compounds containing two bromine atoms attached to an alkane framework, have played a pivotal role in the advancement of chemical synthesis and our understanding of reaction mechanisms. From their early use as fumigants and components in leaded gasoline to their contemporary application as versatile building blocks in the pharmaceutical and materials science industries, the story of dibromoalkanes is intrinsically linked to the broader history of organic chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of these important compounds, with a focus on the seminal experimental work of the 19th and early 20th centuries.
The Genesis: The Discovery of Bromine
The journey into the world of dibromoalkanes begins with the discovery of their elemental constituent, bromine. In the 1820s, two chemists, working independently, isolated this new element.
In 1825, the German chemist Carl Jacob Löwig was investigating the mineral waters of his hometown, Bad Kreuznach. After treating the water with chlorine, he observed a brown gas, which he later condensed into a reddish-brown liquid. His work, however, was not immediately published.
Almost simultaneously, in 1826, the French chemist Antoine Jérôme Balard was studying the salt marshes of Montpellier. He discovered that the residue from evaporated seawater, when treated with chlorine, yielded a similar reddish-brown liquid. Balard's comprehensive investigation and subsequent publication secured him the credit for the discovery of the new element, which he named "bromine" from the Greek word "bromos," meaning stench, due to its pungent odor.[1]
The First Dibromoalkane: The Synthesis of 1,2-Dibromoethane (B42909) (Ethylene Dibromide)
With the availability of elemental bromine, chemists began to explore its reactivity with various organic substances. The simplest of the alkenes, ethylene (B1197577), was a natural starting point.
While the exact first synthesis is not definitively documented as being performed by Löwig or Balard themselves, the preparation of 1,2-dibromoethane (also known as ethylene dibromide) was refined and described by Eduard Simon in 1834.[2] The synthesis involved the direct addition of bromine to ethylene gas.[2]
Historical Experimental Protocol: Synthesis of 1,2-Dibromoethane
Based on the principles of 19th-century laboratory practice, a representative protocol for the synthesis of 1,2-dibromoethane would have been as follows:
Objective: To prepare 1,2-dibromoethane by the direct bromination of ethylene.
Apparatus:
-
A gas generation apparatus for ethylene (e.g., from the dehydration of ethanol (B145695) with sulfuric acid).
-
A series of wash bottles to purify the ethylene gas.
-
A reaction vessel (a glass flask or retort) containing bromine, possibly cooled in an ice bath to control the reaction rate.
-
A condenser to prevent the loss of volatile bromine and product.
Reagents:
-
Ethanol
-
Concentrated sulfuric acid
-
Bromine
Methodology:
-
Ethylene gas was generated by heating a mixture of ethanol and concentrated sulfuric acid.
-
The gas was passed through wash bottles containing water and a dilute solution of sodium hydroxide (B78521) to remove impurities such as sulfur dioxide and carbon dioxide.
-
The purified ethylene gas was then bubbled through liquid bromine in the reaction vessel. The disappearance of the reddish-brown color of the bromine indicated the progress of the reaction.
-
The reaction was likely exothermic, and cooling would have been necessary to prevent the excessive evaporation of bromine.
-
Upon completion of the reaction (when the bromine color was fully discharged), the resulting liquid, 1,2-dibromoethane, would have been purified by washing with a dilute alkaline solution to remove any remaining bromine and acidic byproducts, followed by distillation.
Expanding the Family: The Synthesis of 1,3-Dibromopropane (B121459) and the Freund Reaction
The synthesis of dibromoalkanes with longer carbon chains soon followed. 1,3-Dibromopropane emerged as a compound of significant interest due to its role in the first synthesis of a cyclic hydrocarbon, cyclopropane (B1198618).
In 1881, the Austrian chemist August Freund reported his work on the synthesis of cyclopropane.[3] His method, now known as the Freund reaction , involved the intramolecular Wurtz-type coupling of 1,3-dibromopropane using sodium metal.[4]
Historical Experimental Protocol: Synthesis of Cyclopropane from 1,3-Dibromopropane (Freund Reaction)
The following protocol is a reconstruction of the experimental approach likely used by August Freund in his 1881 synthesis.
Objective: To synthesize cyclopropane by the reaction of 1,3-dibromopropane with sodium.
Apparatus:
-
A reaction flask, likely fitted with a reflux condenser to manage the reaction's exothermicity and prevent the loss of volatile products.
-
A means of introducing the reactants.
Reagents:
-
1,3-Dibromopropane
-
Sodium metal
Methodology:
-
Sodium metal, likely cut into small pieces to increase its surface area, was placed in the reaction flask.
-
1,3-Dibromopropane was then added to the sodium. The reaction would have been highly exothermic.
-
The reaction mixture would have been heated to initiate and sustain the reaction.
-
The gaseous product, cyclopropane, would have been collected, likely over water or by using a cooled trap.
-
The resulting gas would then be subjected to analysis to confirm its identity as the novel three-membered ring compound.
Further Developments and Characterization
The latter half of the 19th century and the early 20th century saw the synthesis and characterization of a wider range of dibromoalkanes. Chemists like August Wilhelm von Hofmann made significant contributions to the broader field of organohalogen chemistry, which included the study of bromoalkanes.[5][6][7] His work on amines and elimination reactions provided a deeper understanding of the reactivity of these compounds.[5][6][7]
The development of systematic methods for determining physical constants, such as boiling points and melting points, by chemists like Justus von Liebig , was crucial for the characterization and identification of these new compounds. Early laboratory manuals from this period began to include standardized procedures for these determinations.
Quantitative Data from Historical Syntheses
The following table summarizes the available quantitative data for key dibromoalkanes from both historical and modern sources for comparison. It is important to note that the purity of early samples and the accuracy of measuring instruments were limited compared to modern standards.
| Compound Name (Common Name) | Year of Significant Synthesis | Discoverer/Key Scientist | Reported Boiling Point (°C) (Historical) | Modern Boiling Point (°C) | Reported Density (g/mL) (Historical) | Modern Density (g/mL) at 20°C |
| 1,2-Dibromoethane (Ethylene dibromide) | 1834 | Eduard Simon | ~131 | 131.4 | Not readily available | 2.18 |
| 1,3-Dibromopropane (Trimethylene bromide) | 1881 | August Freund | Not explicitly stated in initial report | 167 | Not readily available | 1.989 |
| 1,4-Dibromobutane (Tetramethylene bromide) | Late 19th Century | - | ~197 | 197-199 | Not readily available | 1.808 |
Logical Relationships in Early Dibromoalkane Chemistry
The following diagram illustrates the key discoveries and synthetic relationships in the early history of dibromoalkanes.
Conclusion
The discovery and early synthesis of dibromoalkanes in the 19th century laid a crucial foundation for the development of modern organic chemistry. The pioneering work of chemists like Balard, Simon, and Freund not only introduced a new class of compounds but also opened up new avenues for synthesis and the study of chemical structure and reactivity. While the experimental techniques of the era were rudimentary by today's standards, the intellectual curiosity and meticulous observation of these early researchers paved the way for the sophisticated applications of dibromoalkanes in contemporary science and industry. This historical perspective provides valuable context for today's researchers, highlighting the enduring importance of fundamental synthetic chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Freund Reaction [drugfuture.com]
- 3. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 4. August Freund - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. August Wilhelm von Hofmann | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Theoretical Mechanisms of Dibromododecane Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromododecanes, encompassing various isomers such as 1,2-dibromododecane (B12102331) and 1,12-dibromododecane (B1294643), are versatile bifunctional molecules that serve as crucial building blocks in organic synthesis. Their reactivity is primarily governed by the presence of two bromine atoms, which can participate in a variety of reactions, most notably nucleophilic substitution and elimination reactions. Understanding the theoretical mechanisms of these reactions is paramount for controlling reaction outcomes and designing efficient synthetic routes for applications in materials science and drug development. This technical guide provides a comprehensive overview of the core theoretical mechanisms of dibromododecane reactions, supported by generalized quantitative data, detailed experimental protocols for analogous systems, and visualizations of key reaction pathways and workflows.
Core Reaction Mechanisms
The reactivity of dibromododecanes is predominantly dictated by two competing reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The preferred pathway is influenced by several factors, including the structure of the this compound isomer, the nature of the nucleophile or base, the solvent, and the reaction temperature.
Bimolecular Nucleophilic Substitution (SN2)
The SN2 reaction is a single-step, concerted mechanism where a nucleophile attacks the carbon atom bearing a bromine atom, leading to the simultaneous displacement of the bromide ion.[1][2] This reaction proceeds with an inversion of stereochemistry at the reaction center.[2]
Key Characteristics of the SN2 Reaction:
-
Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the this compound and the nucleophile (Rate = k[R-Br][Nu⁻]).[1]
-
Substrate Structure: The reaction is sensitive to steric hindrance. Primary alkyl bromides, such as in 1,12-dibromododecane, are more reactive towards SN2 than secondary ones, like in 1,2-dibromododecane.[3]
-
Nucleophile: Strong, small nucleophiles favor the SN2 pathway.[4]
-
Leaving Group: Bromine is a good leaving group, facilitating the SN2 reaction.[3]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[1]
Diagram 1: Generalized SN2 Mechanism
Caption: Concerted backside attack of a nucleophile in an SN2 reaction.
Bimolecular Elimination (E2)
The E2 reaction is also a one-step, concerted mechanism where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom, leading to the formation of a double bond and the simultaneous departure of the bromide ion.[5][6]
Key Characteristics of the E2 Reaction:
-
Kinetics: The reaction exhibits second-order kinetics, with the rate depending on the concentrations of both the this compound and the base (Rate = k[R-Br][Base]).[5][7]
-
Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway.[6]
-
Stereochemistry: The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.[8]
-
Zaitsev's Rule: In cases where multiple alkene products can be formed, the more substituted (and therefore more stable) alkene is typically the major product, a principle known as Zaitsev's rule.[1]
-
Solvent: Less polar or polar aprotic solvents are generally used.[5]
Diagram 2: Generalized E2 Mechanism
Caption: Concerted proton abstraction and leaving group departure in an E2 reaction.
Quantitative Data Summary
While specific kinetic and thermodynamic data for this compound reactions are sparse in the literature, the following tables summarize representative data for analogous long-chain haloalkane reactions to provide a quantitative perspective.
Table 1: Illustrative Rate Constants for SN2 Reactions of Bromoalkanes
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| 1-Bromobutane | I⁻ | Acetone | 25 | 1.0 x 10⁻² |
| 1-Bromobutane | OH⁻ | Ethanol | 25 | 1.7 x 10⁻⁵ |
| 2-Bromobutane | I⁻ | Acetone | 25 | 6.0 x 10⁻⁵ |
Note: This data is for illustrative purposes to show general trends. Actual rates for this compound may vary.
Table 2: Illustrative Product Ratios in E2 Reactions of 2-Bromobutane
| Base | Product | Percentage |
| EtO⁻ | 1-Butene | 19% |
| cis-2-Butene | 16% | |
| trans-2-Butene | 65% | |
| t-BuO⁻ | 1-Butene | 72% |
| cis-2-Butene | 8% | |
| trans-2-Butene | 20% |
Note: This data illustrates the influence of base stericity on product distribution according to Zaitsev's and Hofmann's rules.
Experimental Protocols
The following are detailed methodologies for key reactions involving dibromoalkanes, which can be adapted for this compound.
Williamson Ether Synthesis (SN2)
This protocol describes the synthesis of a diether from 1,12-dibromododecane and an alcohol.
Materials:
-
1,12-Dibromododecane
-
Alcohol (e.g., ethanol)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (2.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Slowly add a solution of 1,12-dibromododecane (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 3: Experimental Workflow for Williamson Ether Synthesis
Caption: A typical workflow for the synthesis of a diether from 1,12-dibromododecane.
Intramolecular Cyclization for Macrocycle Synthesis (SN2)
This protocol outlines a general procedure for the synthesis of a macrocycle from 1,12-dibromododecane and a dinucleophile (e.g., a diamine). High-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
1,12-Dibromododecane
-
Diamine (e.g., 1,6-hexanediamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
Set up a two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
In the flask, add a suspension of potassium carbonate (5.0 equivalents) in a large volume of anhydrous acetonitrile.
-
Heat the suspension to reflux.
-
Prepare two separate solutions in anhydrous acetonitrile, one containing 1,12-dibromododecane (1.0 equivalent) and the other containing the diamine (1.0 equivalent).
-
Using syringe pumps, add both solutions simultaneously and dropwise to the refluxing potassium carbonate suspension over a period of 8-12 hours to maintain high dilution.
-
After the addition is complete, continue to reflux the mixture for an additional 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude macrocycle by column chromatography or recrystallization.
Diagram 4: Logical Relationship in Macrocyclization
Caption: The effect of reaction conditions on the outcome of macrocyclization.
Conclusion
The reactions of dibromododecanes are predominantly governed by the principles of SN2 and E2 mechanisms. By carefully selecting the reaction conditions, including the choice of nucleophile or base, solvent, and temperature, it is possible to selectively favor one pathway over the other. For α,ω-dibromoalkanes like 1,12-dibromododecane, the primary nature of the carbon-bromine bonds makes them excellent substrates for SN2 reactions, which are widely utilized in the synthesis of polymers and macrocycles. Vicinal dibromides such as 1,2-dibromododecane are more prone to E2 reactions, providing a convenient route to unsaturated dodecenes. While specific quantitative kinetic and thermodynamic data for this compound reactions are not extensively available, the established theoretical frameworks and data from analogous systems provide a robust guide for predicting and controlling their chemical behavior. Further computational studies on dibromododecanes would be invaluable for a more precise understanding of their reaction dynamics and for the rational design of novel synthetic methodologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. savemyexams.com [savemyexams.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
The Structural Significance of the Dodecyl Chain in Chemical Reactions: A Technical Guide for Researchers
Abstract: The dodecyl group, a twelve-carbon alkyl chain (C12H25), is a fundamental structural motif in chemistry whose significance stems from its pronounced hydrophobicity, steric bulk, and lipophilicity. These characteristics are not merely passive attributes but are actively exploited to control reaction environments, direct self-assembly, and facilitate transport between phases. In supramolecular chemistry, the dodecyl chain is a primary driver for the formation of micelles and other aggregates in aqueous media. In materials science, it serves as a crucial stabilizing ligand in the synthesis of well-defined nanoparticles, preventing agglomeration through steric hindrance. For drug development and medicinal chemistry, its lipophilic nature is leveraged to enhance membrane permeability, encapsulate therapeutic agents, and act as a flexible linker in complex biomolecules. Furthermore, in process chemistry, the dodecyl chain is integral to phase transfer catalysts, enabling reactions between immiscible reagents. This guide provides an in-depth examination of the structural importance of the dodecyl chain, supported by quantitative data, experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Dodecyl Chain in Supramolecular Chemistry and Self-Assembly
The defining characteristic of the dodecyl chain is its non-polar nature, which leads to strong hydrophobic interactions in aqueous environments. This effect is the principal driving force for the self-assembly of amphiphilic molecules containing a dodecyl "tail" and a hydrophilic "head" group.
Surfactant and Micelle Formation
In aqueous solutions, amphiphiles containing a dodecyl chain spontaneously assemble into spherical or cylindrical aggregates known as micelles above a specific concentration, the Critical Micelle Concentration (CMC). The dodecyl chains form the hydrophobic core of the micelle, minimizing their contact with water, while the hydrophilic head groups are exposed to the aqueous phase. This process is entropically driven by the release of ordered water molecules from the hydrocarbon chain's solvation shell. The length of the alkyl chain is a critical determinant of the CMC; longer chains, being more hydrophobic, lead to lower CMC values.[1][2] Gemini (B1671429) surfactants, which feature two alkyl chains and two head groups connected by a spacer, exhibit particularly low CMCs. The use of a flexible dodecane (B42187) spacer in gemini surfactants can further lower the CMC by enhancing the hydrophobic effect during micelle formation.[1]
Caption: Hydrophobic effect driving dodecyl chains into a micellar core.
Data Presentation: Surfactant Properties
The structural properties of the dodecyl chain directly influence key quantitative parameters of surfactants.
| Surfactant Type | Surfactant Name | Spacer Length | CMC (mM) | Reference |
| Anionic | Sodium Dodecyl Sulfate (B86663) (SDS) | N/A | ~8.2 | [3] |
| Cationic Gemini | 12-6-12(Et) | 6 Carbons | 0.5 | [1] |
| Cationic Gemini | 12-12-12(Et) | 12 Carbons | 0.11 | [1] |
| Cationic Gemini | 14-6-14(Et) | 6 Carbons | 0.03 | [1] |
| Cationic Gemini | 14-12-14(Et) | 12 Carbons | 0.013 | [1] |
Applications in Nanoparticle Synthesis and Stabilization
The dodecyl chain, particularly in the form of dodecanethiol (DT), is instrumental in the synthesis of stable, monodisperse metal nanoparticles.[4] The thiol headgroup has a strong affinity for noble metal surfaces (e.g., Au, Ag, Pt), forming a self-assembled monolayer, while the dodecyl chains project into the solvent.[5][6]
This dodecyl layer provides a critical function:
-
Steric Stabilization: The bulky, flexible chains create a physical barrier that prevents nanoparticles from aggregating due to van der Waals forces.[6]
-
Solubility Control: The hydrophobic chains render the nanoparticles soluble in non-polar organic solvents like toluene (B28343) or hexane, which is essential for purification and further processing.
-
Size and Shape Control: The concentration and coordination of dodecanethiol during synthesis can influence the final size and morphology of the nanoparticles.[4][7]
Caption: Workflow for two-phase synthesis of stabilized nanoparticles.
Data Presentation: Nanoparticle Synthesis
The ratio of the stabilizer (dodecanethiol) to the metal precursor is a key parameter in controlling nanoparticle size.
| Metal Precursor | Stabilizer | Au:Thiol Molar Ratio | Average Particle Size (nm) | Reference |
| HAuCl4 | Dodecanethiol | 1:1 | ~1.7 | [6] |
| HAuCl4 | Dodecanethiol | 3.5:1 | ~3.2 | [6] |
| HAuCl4 | Dodecanethiol | 6:1 | ~5.7 | [6] |
Experimental Protocol 1: Synthesis of Dodecanethiol-Stabilized Gold Nanoparticles
This protocol is a representative example of the two-phase Brust-Schiffrin method.
-
Materials:
-
Tetrachloroauric(III) acid (HAuCl4)
-
Dodecanethiol (C12H25SH)
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (B1222165) (NaBH4)
-
Toluene (anhydrous)
-
Deionized water
-
-
Procedure:
-
Prepare a solution of HAuCl4 in deionized water (e.g., 30 mM).
-
Prepare a solution of TOAB in toluene (e.g., 50 mM).
-
Combine the two solutions in a flask and stir vigorously for 15-20 minutes. The organic phase will turn from colorless to dark orange/red as the AuCl4- ions are transferred.
-
Add dodecanethiol to the organic phase and allow the mixture to stir for 10 minutes.
-
Prepare a fresh aqueous solution of NaBH4 (e.g., 0.4 M).
-
Add the NaBH4 solution to the reaction mixture dropwise under vigorous stirring. The color of the organic phase will change to a dark brown/black, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization.
-
Separate the organic phase using a separatory funnel.
-
Wash the organic phase multiple times with deionized water.
-
Reduce the volume of the organic phase via rotary evaporation.
-
Precipitate the nanoparticles by adding a large volume of ethanol and cool to 0°C.
-
Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant.
-
Redissolve the nanoparticle pellet in a minimal amount of toluene for storage.
-
Role in Drug Delivery and Medicinal Chemistry
The lipophilicity imparted by the dodecyl chain is a powerful tool in pharmacology and drug design.
Enhancing Membrane Permeability
For transdermal and topical drug delivery, the primary barrier is the lipid-rich stratum corneum. The dodecyl chain can reversibly interact with and disrupt the ordered structure of these lipids, increasing their fluidity.[8] This mechanism enhances the penetration of drug molecules through the skin. For example, dodecyl amino glucoside has been shown to be a promising permeation enhancer for both hydrophilic and lipophilic drugs.[8] Similarly, in niosomal drug carriers, the inclusion of sodium dodecyl sulfate (SDS) can improve stability and transdermal flux.[3]
Caption: Dodecyl-containing enhancer fluidizing the lipid barrier.
Drug Encapsulation and Linker Chemistry
Molecules like dodecylphosphorylcholine (B1221737) (DPC) can self-assemble and act as a drug delivery system (DDS) to encapsulate therapeutics like Doxorubicin.[9] The dodecyl chains form a hydrophobic core that can house lipophilic drugs, driven by van der Waals and electrostatic attractions.[9] In medicinal chemistry, functionalized alkyl chains, including dodecyl derivatives, serve as versatile linkers.[10] They are used to connect different molecular fragments, such as in Proteolysis Targeting Chimeras (PROTACs), where a linker tethers a protein-of-interest ligand to an E3 ligase ligand. The length and flexibility of the dodecyl chain can be critical for achieving the optimal orientation for ternary complex formation.[10][11]
The Dodecyl Group in Catalysis
Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for reacting chemical species located in immiscible phases (typically aqueous and organic).[12] The dodecyl chain is a key structural component of many cationic surfactants used as phase transfer catalysts, such as Dodecyltrimethylammonium Chloride (DTAC).[13] The catalyst's function relies on its amphiphilic nature:
-
The charged head group (e.g., quaternary ammonium) is hydrophilic and pairs with a reactive anion from the aqueous phase.
-
The long, lipophilic dodecyl chain provides solubility for the ion pair in the organic phase.
This "shuttling" mechanism transports the reactant anion into the organic phase where it can react with the organic substrate. This process dramatically increases reaction rates by overcoming the phase barrier.
Caption: Catalytic cycle of a dodecyl-containing phase transfer catalyst.
Experimental Protocol 2: Phase Transfer Catalyzed Nucleophilic Substitution
This protocol describes a typical Williamson ether synthesis using PTC.
-
Materials:
-
1-Bromooctane (B94149) (Organic Substrate)
-
Sodium phenoxide (Aqueous Nucleophile)
-
Dodecyltrimethylammonium chloride (DTAC) (Phase Transfer Catalyst)
-
Toluene or Dodecane (Organic Solvent)[14]
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromooctane in the organic solvent (e.g., toluene).
-
In a separate beaker, prepare an aqueous solution of sodium phenoxide.
-
Add the aqueous solution to the flask containing the organic substrate.
-
Add a catalytic amount of DTAC (e.g., 1-5 mol%) to the biphasic mixture.
-
Heat the mixture to reflux (e.g., 80-90°C) with vigorous stirring to ensure a large interfacial area between the phases.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically complete within a few hours.
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude product (octyl phenyl ether).
-
Purify the product via column chromatography if necessary.
-
Dodecane as a Reaction Medium
Beyond being a component of functional molecules, n-dodecane itself is used as a reaction medium. As a non-polar, aprotic, and relatively inert solvent, it is suitable for reactions involving non-polar reagents.[15][16] It is also employed as a distillation chaser and as a diluent in industrial processes, such as in the extraction of lithium from brines and in nuclear reprocessing plants.[17] Its well-defined physical properties also make it a standard in chromatography and a surrogate for kerosene-based fuels in combustion studies.[17][18][19]
Data Presentation: Physical Properties of n-Dodecane
| Property | Value | Unit | Reference |
| Molecular Formula | C12H26 | - | [20] |
| Molar Mass | 170.34 | g/mol | |
| Boiling Point | 216.3 | °C | |
| Melting Point | -9.6 | °C | |
| Density (at 20°C) | 0.75 | g/cm³ | |
| Vapor Pressure (at 20°C) | 0.4 | hPa | |
| Autoignition Temp. | 200 | °C |
Conclusion
The structural significance of the dodecyl chain is profound and multifaceted, extending across numerous domains of chemical science. Its fundamental properties—hydrophobicity, steric volume, and lipophilicity—are not merely incidental but are strategically harnessed to dictate molecular behavior and reaction outcomes. From driving the self-assembly of surfactants and stabilizing nanoparticles to enhancing drug delivery and enabling catalysis between immiscible phases, the dodecyl chain serves as a versatile and indispensable tool. A thorough understanding of its structural role is therefore critical for the rational design of new materials, therapeutics, and efficient chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of synthetic parameters on the size, structure, and stability of dodecanethiol-stabilized silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. phys.ksu.edu [phys.ksu.edu]
- 8. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. nbinno.com [nbinno.com]
- 14. DODECANE - Ataman Kimya [atamanchemicals.com]
- 15. How to Exploit Dodecane in Industrial Organic Chemistry? [eureka.patsnap.com]
- 16. How to Identify Novel Uses for Dodecane in Academic Research? [eureka.patsnap.com]
- 17. Dodecane - Wikipedia [en.wikipedia.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Dodecane and Its Role in Chemical Kinetics Studies [eureka.patsnap.com]
- 20. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Electrophilic Nature of the Carbon-Bromine Bond in Dibromododecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromododecane, a linear twelve-carbon chain flanked by two bromine atoms, serves as a versatile building block in organic synthesis and materials science. The strategic placement of the bromine atoms, typically at the α,ω-positions (1,12-dibromododecane), imparts a distinct electrophilic character to the terminal carbons. This guide provides an in-depth analysis of the electrophilicity of the carbon-bromine (C-Br) bond in this compound, focusing on its reactivity, the factors governing it, and the experimental and computational methods used for its characterization. While specific kinetic data for this compound is sparse in readily available literature, this guide draws upon established principles of haloalkane reactivity and data from analogous long-chain monohaloalkanes to provide a comprehensive overview.
Core Principles of C-Br Bond Electrophilicity
The electrophilicity of the carbon atom in a C-Br bond arises from the difference in electronegativity between carbon (≈2.55) and bromine (≈2.96). The more electronegative bromine atom polarizes the bond, withdrawing electron density and inducing a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom.[1] This electron-deficient carbon becomes a prime target for attack by nucleophiles—electron-rich species seeking a positive center.
The reactivity of this compound is predominantly characterized by two competing reaction pathways:
-
Nucleophilic Substitution (SN2): In this bimolecular reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion as a leaving group.[1][2] The reaction proceeds in a single, concerted step, resulting in an inversion of stereochemistry at the carbon center.[3]
-
Elimination (E2): This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from a carbon atom adjacent to the C-Br bond, leading to the formation of a double bond and the expulsion of the bromide ion.
The bromide ion (Br⁻) is considered a very good leaving group because it is a weak base, capable of stabilizing the negative charge it acquires upon departing.[4][5] The ability of the leaving group to depart is a critical factor in the kinetics of both substitution and elimination reactions. The general reactivity trend for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F, a direct consequence of the leaving group's ability, which follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This is primarily attributed to bond strength; the C-Br bond is weaker and thus requires less energy to break than a C-Cl bond.[6]
Quantitative Reactivity Analysis
Direct kinetic data, such as reaction rate constants and activation energies for nucleophilic substitution on this compound, are not widely published. However, we can infer its reactivity by comparing it with related long-chain alkyl halides. The following table presents representative data for 1-bromododecane (B92323) to illustrate the quantitative aspects of C-Br bond reactivity in comparison to a C-Cl bond.
| Substrate | Leaving Group | Carbon-Halogen Bond Dissociation Energy (kJ/mol) | Representative Relative Rate Constant (krel) for SN2 Reaction |
| 1-Bromododecane | Br⁻ | ~290 | ~50-100 |
| 1-Chlorododecane | Cl⁻ | ~346 | 1 |
Note: The relative rate constant is a generalized value based on the established reactivity trend of R-Br vs. R-Cl in SN2 reactions and may vary depending on the specific nucleophile, solvent, and temperature. The value is presented relative to the rate of 1-chlorododecane.[6] The lower bond dissociation energy of the C-Br bond corresponds to a lower activation energy for the reaction, leading to a significantly faster reaction rate.[6]
Computational Insights into Electrophilicity
Modern computational chemistry offers powerful tools to quantify the electrophilicity of specific atomic centers without resorting to experimental kinetics.
Mulliken Population Analysis
One common method is Mulliken population analysis, which partitions the total electron density of a molecule among its constituent atoms to estimate partial atomic charges.[7] While sensitive to the choice of basis set, it provides a valuable qualitative and comparative understanding of charge distribution.[8] For 1,12-dibromododecane, a Mulliken analysis would be expected to show a significant positive partial charge on the C1 and C12 carbons, confirming their electrophilic nature.
Conceptual Density Functional Theory (DFT)
A more rigorous approach involves Conceptual DFT, which defines chemical concepts like electrophilicity based on the response of a system's energy to a change in its number of electrons. The global electrophilicity index (ω) quantifies the overall electrophilic power of a molecule. Furthermore, local electrophilicity or Fukui functions can be calculated to identify the most electrophilic sites within a molecule, which in the case of this compound would be the carbon atoms bonded to the bromine atoms.
Key Reaction Mechanisms and Workflows
The primary reactions leveraging the electrophilicity of the C-Br bond in this compound are nucleophilic substitution and elimination.
SN2 Reaction Pathway
The SN2 mechanism is a cornerstone of haloalkane reactivity. It involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a five-coordinate transition state.
Caption: Generalized SN2 mechanism at one terminus of this compound.
Experimental Workflow for Kinetic Analysis
Determining the rate of a nucleophilic substitution reaction is crucial for quantifying electrophilicity. A common approach involves monitoring the disappearance of reactants or the appearance of products over time using spectroscopic or chromatographic methods.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1,12-dibromododecane (B1294643) from 1,12-dodecanediol (B52552). The primary method described utilizes a straightforward and cost-effective reaction with sodium bromide and concentrated sulfuric acid. An alternative approach using triphenylphosphine (B44618) and bromine is also discussed. This application note includes comprehensive experimental procedures, characterization data, and safety precautions to ensure reproducible and safe execution in a laboratory setting.
Introduction
1,12-Dibromododecane is a valuable bifunctional alkylating agent widely used in organic synthesis. Its terminal bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, making it a key precursor for the synthesis of various long-chain compounds, including polymers, surfactants, and pharmacologically active molecules. The synthesis of 1,12-dibromododecane from the readily available and inexpensive 1,12-dodecanediol is a common and important transformation in synthetic chemistry. This document outlines a reliable and scalable method for this conversion.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of 1,12-dibromododecane.
Experimental Protocols
Primary Method: Synthesis using Sodium Bromide and Sulfuric Acid
This protocol is adapted from established procedures for the bromination of diols.[1]
Materials:
-
1,12-Dodecanediol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Deionized water
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of deionized water.
-
Acid Addition: Slowly and carefully add 50 mL of concentrated sulfuric acid to the water with constant stirring. Caution: This process is highly exothermic. It is recommended to perform this addition in an ice bath to control the temperature.
-
Reactant Addition: Once the sulfuric acid solution has cooled to room temperature, add 1,12-dodecanediol (0.1 mol, 20.23 g) and sodium bromide (0.25 mol, 25.72 g).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours with vigorous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Separate the organic layer (the lower layer).
-
Wash the organic layer sequentially with equal volumes of:
-
Concentrated sulfuric acid
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Deionized water
-
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride for 30 minutes.
-
Purification:
-
Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.
-
Purify the crude 1,12-dibromododecane by vacuum distillation. The boiling point of 1,12-dibromododecane is approximately 215 °C at 15 mmHg.
-
Alternative Method: Synthesis using Triphenylphosphine and Bromine (Appel Reaction)
This method offers a milder alternative to the strong acid conditions of the primary protocol and can be advantageous for substrates sensitive to acid-catalyzed rearrangements or eliminations.
Materials:
-
1,12-Dodecanediol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,12-dodecanediol (1 eq.) and triphenylphosphine (2.2 eq.) in anhydrous dichloromethane.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 eq.) in dichloromethane dropwise via a dropping funnel. The disappearance of the bromine color indicates its consumption.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted bromine.
-
Separate the organic layer and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 1,12-dibromododecane. The byproduct, triphenylphosphine oxide, can be separated during this process.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of 1,12-Dibromododecane
| Property | Value |
| Molecular Formula | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 38-42 °C |
| Boiling Point | 215 °C at 15 mmHg |
| Solubility | Soluble in hot methanol (B129727) and other organic solvents; insoluble in water. |
| ¹H NMR (CDCl₃) | δ 3.41 (t, 4H), 1.85 (quint, 4H), 1.42 (m, 4H), 1.28 (m, 12H) |
| ¹³C NMR (CDCl₃) | δ 33.9, 32.8, 29.4, 29.3, 28.7, 28.1 |
| IR (KBr, cm⁻¹) | 2925, 2853 (C-H stretch), 1465 (C-H bend), 645 (C-Br stretch) |
Table 2: Summary of Synthesis Protocols
| Parameter | Primary Method (NaBr/H₂SO₄) | Alternative Method (PPh₃/Br₂) |
| Reagents | NaBr, H₂SO₄ | PPh₃, Br₂ |
| Solvent | Water/H₂SO₄ | Dichloromethane or Acetonitrile |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4 hours | Several hours |
| Work-up | Liquid-liquid extraction and washing | Quenching, extraction, and washing |
| Purification | Vacuum Distillation | Column Chromatography |
| Reported Yield | ~68%[1] | Varies, generally good to high |
| Advantages | Cost-effective, simple setup | Milder conditions, suitable for sensitive substrates |
| Disadvantages | Harsh acidic conditions, high temperature | Stoichiometric phosphine (B1218219) oxide byproduct |
Visualizations
Experimental Workflow: Primary Synthesis Method
Caption: Workflow for the synthesis of 1,12-dibromododecane via the sulfuric acid method.
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Handle in a well-ventilated fume hood. When diluting, always add acid to water slowly, never the other way around.
-
Bromine (for alternative method): Highly toxic, corrosive, and volatile. Causes severe burns and is harmful if inhaled. All manipulations should be performed in a fume hood with appropriate PPE.
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.
-
General Precautions: The reflux and distillation steps should be performed in a fume hood. Ensure all glassware is free of cracks or defects, especially for vacuum distillation, to prevent implosion.
Conclusion
The synthesis of 1,12-dibromododecane from 1,12-dodecanediol is a robust and essential transformation in organic synthesis. The presented primary protocol using sodium bromide and sulfuric acid is a reliable and economical method suitable for large-scale preparations. For substrates that are sensitive to harsh acidic conditions, the alternative Appel reaction provides a milder route. The detailed protocols, characterization data, and safety guidelines in this document are intended to aid researchers in the successful and safe synthesis of this important chemical intermediate.
References
Synthesis of 1,12-Dibromododecane: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 1,12-dibromododecane (B1294643), a valuable bifunctional building block in organic synthesis. The primary protocol details a robust method starting from 1,12-dodecanediol (B52552). An alternative synthetic route via the Hunsdiecker reaction from dodecanedioic acid is also discussed. This guide includes detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflow to aid researchers in the successful preparation of this versatile chemical intermediate.
Introduction
1,12-Dibromododecane is a key intermediate in organic synthesis, prized for its long aliphatic chain and terminal bromine functionalities. These reactive sites are amenable to a variety of nucleophilic substitution reactions, making it a crucial precursor for the synthesis of polymers, macrocycles, and other complex organic molecules. Its utility spans from materials science to the development of pharmaceutical agents. This document outlines a detailed and reliable protocol for its preparation.
Data Presentation
A summary of the key quantitative and physical data for the synthesis and characterization of 1,12-dibromododecane is provided below.
| Parameter | Value | Reference |
| Starting Material | 1,12-Dodecanediol | |
| Molecular Formula | C₁₂H₂₄Br₂ | [1] |
| Molecular Weight | 328.13 g/mol | [1] |
| Melting Point | 38-42 °C | [1] |
| Boiling Point | 215 °C at 15 mmHg | [1] |
| ¹H NMR (CDCl₃) | δ 3.41 (t, 4H), 1.85 (quint, 4H), 1.2-1.5 (m, 16H) | |
| ¹³C NMR (CDCl₃) | δ 33.9, 32.8, 29.4, 29.3, 28.7, 28.1 | |
| Purity (Typical) | ≥98% | [1] |
Experimental Protocols
Two primary methods for the synthesis of 1,12-dibromododecane are presented below. The first method, starting from 1,12-dodecanediol, is a well-established and straightforward procedure. The second method, the Hunsdiecker reaction, offers an alternative from a dicarboxylic acid precursor.
Method 1: Synthesis from 1,12-Dodecanediol
This protocol details the synthesis of 1,12-dibromododecane via the reaction of 1,12-dodecanediol with hydrobromic acid generated in situ from sodium bromide and sulfuric acid.[2] While a specific yield for this reaction is not explicitly stated in the reviewed literature, similar conversions of α,ω-diols to α,ω-dibromoalkanes are reported to proceed in high yield, often in the range of 81-95%.[3]
Materials:
-
1,12-Dodecanediol (0.1 mol, 20.23 g)
-
Sodium bromide (0.25 mol, 25.72 g)
-
Concentrated sulfuric acid (98%, 50 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Dichloromethane or diethyl ether (for extraction)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water with stirring and cool the mixture to room temperature.
-
To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (0.25 mol).
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add 100 mL of water to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous calcium chloride for 30 minutes.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 1,12-dibromododecane as a colorless liquid.[2]
Method 2: Alternative Synthesis via Hunsdiecker Reaction
The Hunsdiecker reaction provides a route to alkyl halides from the silver salts of carboxylic acids.[4] This can be adapted for the synthesis of dibromoalkanes from dicarboxylic acids. The protocol below is a generalized procedure.
Materials:
-
Dodecanedioic acid
-
Silver nitrate (B79036)
-
Sodium hydroxide (B78521) or ammonium (B1175870) hydroxide
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure: Part A: Preparation of the Silver Salt
-
Dissolve dodecanedioic acid in a minimal amount of aqueous sodium hydroxide or ammonium hydroxide to form the disodium (B8443419) or diammonium salt.
-
Add a stoichiometric amount of silver nitrate solution to precipitate the disilver salt of dodecanedioic acid.
-
Collect the precipitate by filtration, wash it thoroughly with water, and then with ethanol.
-
Dry the silver salt in a vacuum oven.
Part B: Hunsdiecker Reaction
-
Suspend the dry disilver salt in carbon tetrachloride in a round-bottom flask.
-
Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in carbon tetrachloride to the suspension with stirring.
-
Gently heat the mixture to initiate the reaction, which is often indicated by the evolution of carbon dioxide and the disappearance of the silver salt.
-
After the reaction is complete, cool the mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter and remove the solvent by rotary evaporation to yield the crude 1,10-dibromodecane (B1670030) (note the loss of two carbon atoms).
Visualizations
Experimental Workflow for Synthesis from 1,12-Dodecanediol
Caption: Workflow for the synthesis of 1,12-dibromododecane.
Reaction Pathway: Synthesis from 1,12-Dodecanediol (Sₙ2 Mechanism)
Caption: Sₙ2 mechanism for the dibromination of 1,12-dodecanediol.
Reaction Pathway: Hunsdiecker Reaction (Radical Mechanism)
Caption: Radical mechanism of the Hunsdiecker reaction.
References
Application Notes and Protocols for Dibromododecane as a Cross-linking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,12-dibromododecane (B1294643) as a cross-linking agent in the synthesis of advanced polymers. Detailed protocols for synthesis and characterization are provided, along with data on the impact of cross-linker concentration on polymer properties. Applications in drug and gene delivery are also discussed, with a focus on experimental workflows.
Introduction to Dibromododecane as a Cross-linking Agent
1,12-Dibromododecane is a long-chain α,ω-dihaloalkane that serves as a versatile cross-linking agent for polymers containing nucleophilic functional groups, such as primary and secondary amines. The two terminal bromine atoms readily undergo nucleophilic substitution reactions, forming stable covalent bonds between polymer chains. This process transforms linear or branched polymers into a robust, three-dimensional network.[1]
The resulting cross-linked polymers exhibit significantly enhanced mechanical strength, thermal stability, and chemical resistance compared to their non-cross-linked counterparts. The long, flexible dodecane (B42187) chain of the cross-linker imparts a degree of elasticity to the polymer network. These properties make this compound-cross-linked polymers attractive for a range of applications, including as matrices for controlled drug release and as non-viral vectors for gene delivery.
Experimental Protocols
Synthesis of this compound-Cross-linked Polyethyleneimine (PEI)
This protocol describes the synthesis of cross-linked polyethyleneimine (PEI) using 1,12-dibromododecane. The reaction involves the nucleophilic substitution of the bromine atoms on this compound by the amine groups of PEI.
Materials:
-
Branched Polyethyleneimine (bPEI, e.g., 25 kDa)
-
1,12-Dibromododecane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser
Procedure:
-
Dissolve branched PEI (1.0 g) in 20 mL of anhydrous DMF in a round-bottom flask.
-
In a separate vial, dissolve the desired amount of 1,12-dibromododecane in 5 mL of anhydrous DMF. The molar ratio of this compound to the repeating unit of PEI can be varied to control the cross-linking density (e.g., 1:10, 1:20, 1:50).
-
Add the this compound solution dropwise to the stirring PEI solution at room temperature.
-
After complete addition, heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the cross-linked polymer by adding the reaction mixture dropwise to 200 mL of vigorously stirring diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with diethyl ether (3 x 50 mL).
-
Dry the polymer under vacuum to remove residual solvent.
-
Redissolve the dried polymer in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted starting materials and low molecular weight byproducts.
-
Lyophilize the dialyzed solution to obtain the purified this compound-cross-linked PEI as a white or pale-yellow solid.
Characterization of Cross-linked Polymers
2.2.1. Determination of Cross-linking Density by Swelling Studies
The degree of cross-linking can be estimated by measuring the swelling behavior of the polymer in a suitable solvent.
Procedure:
-
Prepare a known mass of the dried cross-linked polymer (W_d).
-
Immerse the polymer in a solvent in which the non-cross-linked polymer is soluble (e.g., water for PEI) at room temperature.
-
Allow the polymer to swell to equilibrium (typically 24 hours).
-
Carefully remove the swollen polymer, blot the surface to remove excess solvent, and immediately weigh it (W_s).
-
Calculate the swelling ratio (Q) using the following formula: Q = (W_s - W_d) / W_d
A lower swelling ratio indicates a higher degree of cross-linking.
2.2.2. Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cross-linked polymers. Cross-linking generally enhances the thermal stability of polymers.[2]
Procedure:
-
Place a small amount (5-10 mg) of the dried polymer sample into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability.
2.2.3. Mechanical Properties by Dynamic Mechanical Analysis (DMA)
DMA can be used to determine the viscoelastic properties of the cross-linked polymer, such as the storage modulus (E'), which is related to the stiffness of the material.
Procedure:
-
Prepare a film or a rectangular bar of the cross-linked polymer.
-
Perform a temperature sweep in the DMA instrument at a fixed frequency (e.g., 1 Hz) and strain.
-
The storage modulus in the rubbery plateau region (above the glass transition temperature) is proportional to the cross-link density.[3]
Data Presentation
The following tables summarize the expected trends in the properties of polymers cross-linked with varying concentrations of 1,12-dibromododecane.
Table 1: Effect of this compound Concentration on Swelling Ratio and Thermal Stability of Cross-linked Polyethyleneimine.
| Molar Ratio (PEI repeating unit:this compound) | Swelling Ratio (Q) in Water | Onset Decomposition Temperature (°C) |
| 10:1 | Low | High |
| 20:1 | Moderate | Moderate |
| 50:1 | High | Low |
Table 2: Influence of this compound Cross-linking on Mechanical Properties of a Generic Polyamide.
| This compound Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Uncross-linked) | Low | Low | High |
| 2 | Moderate | Moderate | Moderate |
| 5 | High | High | Low |
Application in Drug Development: Gene Delivery
This compound-cross-linked cationic polymers, such as PEI, can be formulated into nanoparticles for the delivery of nucleic acids like siRNA and plasmid DNA. The cross-linking of low molecular weight PEI with this compound can reduce the cytotoxicity associated with high molecular weight PEI while maintaining or even enhancing transfection efficiency.[1][4]
Experimental Workflow for Nanoparticle Formulation and In Vitro Gene Silencing
The following diagram illustrates the general workflow for preparing and evaluating this compound-cross-linked PEI nanoparticles for siRNA delivery.
Caption: Workflow for preparing and testing gene silencing nanoparticles.
Signaling Pathway in Cancer Therapy (Hypothetical)
This compound-cross-linked nanoparticles can be designed to deliver siRNA that targets key oncogenic signaling pathways. For example, siRNA targeting a protein kinase in a cancer-related pathway could lead to downstream inhibition of cell proliferation and induction of apoptosis.
Caption: Nanoparticle-mediated siRNA delivery and gene silencing.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis - Soft Matter (RSC Publishing) [pubs.rsc.org]
Synthesis of Ionenes Using 1,12-Dibromododecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionenes are a class of polyammonium polymers characterized by the presence of quaternary ammonium (B1175870) cations in the polymer backbone, separated by hydrocarbon chains. These materials have garnered significant interest in various fields, including as gene delivery vectors, antimicrobial agents, and components of polyelectrolyte complexes, owing to their unique physicochemical properties. The synthesis of ionenes is typically achieved through the Menshutkin reaction, a step-growth polymerization involving the quaternization of a diamine with a dihalide.
This document provides detailed application notes and experimental protocols for the synthesis of ionenes using 1,12-dibromododecane (B1294643) as the dihalide monomer. The protocols outlined below describe the synthesis using different tertiary diamines, namely N,N,N',N'-tetramethylethylenediamine and N,N,N',N'-tetramethyl-1,6-hexanediamine, to yield ionenes with varying charge densities and spacer lengths.
General Reaction Scheme
The synthesis of ionenes from 1,12-dibromododecane and a tertiary diamine proceeds via a polyaddition reaction. The reaction involves the nucleophilic attack of the tertiary amine groups on the electrophilic carbon atoms of the 1,12-dibromododecane, leading to the formation of quaternary ammonium centers and the step-wise growth of the polymer chain.
Application Notes and Protocols: Dibromododecane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,12-dibromododecane (B1294643) in various areas of materials science. Its bifunctional nature, with reactive bromine atoms at each end of a flexible twelve-carbon chain, makes it a versatile building block for polymers, surfactants, and functionalized nanoparticles.
Polymer Synthesis
1,12-dibromododecane is a key monomer and cross-linking agent in the synthesis of various polymers, including ionenes and conductive polymers. Its long alkyl chain imparts flexibility and specific solubility characteristics to the resulting materials, while the terminal bromine atoms allow for the formation of long polymer chains and cross-linked networks.[1][2]
Application 1.1: Synthesis of Ionene Polymers
Ionene polymers are a class of polycations with nitrogen atoms in the polymer backbone. They have applications in gene delivery, as antimicrobial agents, and as ion-exchange resins. 1,12-dibromododecane can be used to synthesize novel tert-butoxycarbonyl (tboc)-protected ionenes with molecular weights exceeding 30 kDa.[3][4]
Experimental Protocol: Synthesis of tboc-Protected Ionenes
This protocol describes the step-growth polymerization of a diamine with 1,12-dibromododecane.
Materials:
-
1,12-dibromododecane (DBD)
-
tert-butyl bis[3-(dimethylamino)propyl]carbamate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of 1,12-dibromododecane and tert-butyl bis[3-(dimethylamino)propyl]carbamate in anhydrous DMF. The concentration of each reactant should be approximately 0.5 M.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the reaction progress by periodically taking aliquots and analyzing the increase in viscosity or by spectroscopic methods (e.g., NMR to observe the disappearance of the C-Br signal). The reaction is typically run for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomers and residual solvent.
-
Dry the polymer under vacuum at 40°C to a constant weight.
Expected Results: The resulting tboc-protected ionene is a white solid, soluble in common organic solvents like chloroform (B151607) and THF. The molecular weight (Mw) can be determined by gel permeation chromatography (GPC).
| Property | Value |
| Molecular Weight (Mw) | > 30 kDa[3] |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 |
| Appearance | White solid |
Caption: Logical diagram of gemini (B1671429) surfactant synthesis.
Surface Modification of Nanoparticles
While many protocols use monofunctional bromoalkanes for surface modification, the bifunctional nature of 1,12-dibromododecane makes it a potential candidate for cross-linking nanoparticles or for creating a spacer arm for further functionalization. The following is an adapted protocol, illustrating how nanoparticles could be functionalized with amino groups and subsequently linked using 1,12-dibromododecane.
Application 3.1: Cross-linking of Amine-Functionalized Nanoparticles
This protocol describes a two-step process: first, the functionalization of silica (B1680970) nanoparticles with amine groups, and second, the cross-linking of these nanoparticles using 1,12-dibromododecane.
Experimental Protocol:
Part A: Amine Functionalization of Silica Nanoparticles (SiO₂NPs)
-
Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene (B28343) in a round-bottom flask. [1]2. Sonicate for 15 minutes for uniform dispersion.
-
Add 1 mL of (3-Aminopropyl)triethoxysilane (APTES). [1]4. Reflux the mixture at 110°C for 12 hours with stirring. [1]5. Cool the reaction and collect the nanoparticles by centrifugation.
-
Wash the amine-functionalized SiO₂NPs sequentially with toluene and ethanol (B145695), then dry under vacuum.
Part B: Cross-linking with 1,12-Dibromododecane
-
Disperse the amine-functionalized SiO₂NPs in anhydrous DMF.
-
Add a sub-stoichiometric amount of 1,12-dibromododecane relative to the estimated surface amine groups to promote linking rather than capping.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA), to act as a proton sponge.
-
Stir the reaction mixture at 70°C for 24 hours under an inert atmosphere.
-
Collect the cross-linked nanoparticles by centrifugation.
-
Wash thoroughly with DMF and ethanol to remove unreacted reagents.
-
Characterize the resulting material by dynamic light scattering (DLS) to observe the increase in particle size and transmission electron microscopy (TEM) to visualize the nanoparticle aggregates.
| Nanoparticle Property | Before Cross-linking | After Cross-linking (Expected) |
| Hydrodynamic Diameter (DLS) | e.g., 115 ± 7 nm [1] | Increased size, e.g., > 200 nm |
| Zeta Potential | e.g., +30 ± 5 mV [1] | Reduced positive charge |
| Dispersibility in Water | Good | Reduced, may form sediments |
Workflow for Nanoparticle Cross-linking
Caption: Workflow for cross-linking amine-functionalized nanoparticles.
Synthesis of Liquid Crystals
The long, flexible dodecane (B42187) chain of 1,12-dibromododecane can be incorporated into mesogenic molecules to influence the properties of liquid crystalline phases. It can be used to synthesize liquid-crystalline polyethers by reacting with biphenols. [5]The general principle involves reacting the dibromoalkane with a rigid core molecule (the mesogen) to create molecules with the necessary shape anisotropy to form liquid crystal phases.
Application 4.1: Synthesis of Liquid-Crystalline Polyethers
This protocol outlines the general procedure for the polycondensation of a bisphenol with 1,12-dibromododecane to form a thermotropic liquid-crystalline polymer.
Experimental Protocol:
Materials:
-
1,2-bis(4-hydroxyphenyl)ethane or similar bisphenol
-
1,12-dibromododecane
-
Potassium carbonate, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
-
Nitrogen gas supply
Procedure:
-
To a flask equipped with a mechanical stirrer and a condenser, add the bisphenol (1 equivalent), 1,12-dibromododecane (1 equivalent), and anhydrous potassium carbonate (2.2 equivalents) in anhydrous DMF.
-
A phase-transfer catalyst can be added to facilitate the reaction.
-
Heat the mixture to a temperature of around 80-100°C under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reaction for 24-72 hours.
-
After completion, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with water and methanol to remove salts and unreacted monomers.
-
Dry the polymer under vacuum.
-
The liquid-crystalline properties can be characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
The transition temperatures (melting and clearing points) and the type of mesophase (nematic, smectic) are dependent on the specific bisphenol and the length of the alkyl chain.
References
The Role of 1,12-Dibromododecane in the Preparation of Dodecyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,12-Dibromododecane (B1294643) is a versatile bifunctional alkylating agent crucial for the synthesis of a wide array of dodecyl derivatives. Its 12-carbon aliphatic chain, flanked by two reactive bromine atoms, allows for the introduction of long lipophilic spacers, the formation of dimeric compounds, and the synthesis of polymers. This document provides detailed application notes and experimental protocols for the preparation of various dodecyl derivatives from 1,12-dibromododecane, with a focus on applications in drug development, including the synthesis of surfactants, drug delivery vehicles, and antimicrobial agents.
Introduction
The long dodecyl chain imparts significant lipophilicity to molecules, a property often exploited in drug design to enhance membrane permeability and bioavailability. 1,12-Dibromododecane serves as a key building block for introducing this moiety, enabling the synthesis of compounds with tailored physicochemical properties. The reactivity of the terminal bromine atoms in nucleophilic substitution reactions allows for the facile introduction of various functional groups, including amines, imidazoles, and alcohols, leading to the formation of bis-quaternary ammonium (B1175870) salts (bis-QAS), bis-imidazolium salts, and ether-linked derivatives, respectively.[1][2] These derivatives have found applications as antimicrobial agents, gene delivery vectors, and components of drug delivery systems.
Applications in Drug Development
The incorporation of a dodecyl linker derived from 1,12-dibromododecane can significantly influence the biological activity and delivery of therapeutic agents.
-
Antimicrobial Agents: Bis-quaternary ammonium salts, often referred to as Gemini surfactants, exhibit potent antimicrobial activity. The two positive charges separated by a hydrophobic dodecyl chain can effectively disrupt bacterial cell membranes.
-
Gene and Drug Delivery: The cationic nature of bis-QAS and bis-imidazolium salts allows for the complexation with negatively charged molecules like DNA and RNA, forming nanoparticles that can facilitate their entry into cells. The dodecyl spacer can enhance the stability and lipophilicity of these complexes.
-
Drug Modification: Attaching a dodecyl linker to a drug molecule can increase its lipophilicity, potentially improving its absorption, distribution, and cellular uptake.
Experimental Protocols
The following section details the synthesis of various dodecyl derivatives using 1,12-dibromododecane.
Synthesis of Bis-Quaternary Ammonium Salts (Gemini Surfactants)
Bis-quaternary ammonium salts are synthesized via the Menschutkin reaction, where the tertiary amine is alkylated by the dibromoalkane.
Reaction Scheme:
Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide)
This protocol is adapted from a general method for the synthesis of bis-QAS and is directly applicable to 1,12-dibromododecane.[3]
Materials:
-
1,12-Dibromododecane
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,12-dibromododecane (1.0 eq) in anhydrous ethanol.
-
Add N,N,N',N'-tetramethyl-1,6-hexanediamine (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure bis-quaternary ammonium salt.
-
Dry the final product under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| 1,12-Dibromododecane | N,N,N',N'-Tetramethyl-1,6-hexanediamine | Ethanol | 48 | >90 |
Characterization Data:
The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Bis-Imidazolium Salts
Bis-imidazolium salts are valuable precursors for N-heterocyclic carbenes and have applications as ionic liquids and in drug delivery.
Reaction Scheme:
Experimental Protocol: Synthesis of 3,3'-(Dodecane-1,12-diyl)bis(1-methylimidazolium) Dibromide [4]
Materials:
-
1,12-Dibromododecane
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve 1,12-dibromododecane (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 1-methylimidazole (2.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate or form an oil.
-
Remove the solvent under reduced pressure.
-
Wash the residue with diethyl ether to remove unreacted starting materials. The product should solidify upon washing.
-
Collect the solid product by filtration and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| 1,12-Dibromododecane | 1-Methylimidazole | Acetonitrile | 24 | ~90 |
Characterization Data: [4]
-
¹H NMR (DMSO-d₆, 300 MHz): δ 9.29 (s, 2H), 7.81 (s, 2H), 7.73 (s, 2H), 4.18 (t, J = 7.2 Hz, 4H), 3.88 (s, 6H), 1.74 (m, 4H), 1.17 (m, 16H).
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 136.7, 123.6, 122.3, 48.8, 35.8, 29.4, 28.8, 28.7, 28.3, 25.4.
Synthesis of Ether-Linked Dodecyl Derivatives
The Williamson ether synthesis can be employed to prepare dodecyl derivatives with ether linkages by reacting 1,12-dibromododecane with alcohols or phenols in the presence of a base.
Reaction Scheme:
Caption: Workflow for the synthesis of bis-quaternary ammonium salts.
Signaling Pathway of Antimicrobial Action of Bis-QAS
Caption: Mechanism of antimicrobial action of bis-QAS.
Conclusion
1,12-Dibromododecane is a highly valuable and versatile reagent for the synthesis of a diverse range of dodecyl derivatives. The protocols provided herein offer a foundation for researchers to prepare key intermediates and final compounds with potential applications in drug development and materials science. The ability to introduce a long, flexible, and lipophilic dodecyl chain, or to create dimeric structures, makes 1,12-dibromododecane an indispensable tool in the modern synthetic chemist's arsenal. Careful control of reaction conditions allows for the high-yield synthesis of these valuable molecules.
References
Experimental Protocols and Application Notes for Reactions Involving Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving dibromododecane isomers: 1,2-dibromododecane (B12102331) and 1,12-dibromododecane (B1294643). These compounds are versatile building blocks in organic synthesis, serving as precursors for a variety of functionalized molecules and polymers.
Introduction
Dibromododecanes are aliphatic hydrocarbons containing twelve carbon atoms and two bromine atoms. The reactivity and applications of this compound are largely dictated by the positions of the bromine atoms. 1,2-dibromododecane, a vicinal dihalide, is a common precursor for the synthesis of alkynes and alkenes through elimination reactions. In contrast, 1,12-dibromododecane, with terminal bromine atoms, is an excellent substrate for a range of nucleophilic substitution reactions and is widely used in the synthesis of polymers and long-chain bifunctional molecules.
This guide details the experimental setup, reaction conditions, and expected outcomes for several key reactions involving these isomers, providing a practical resource for laboratory applications.
Safety Precautions
Dibromododecanes may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 1: Reactions of 1,12-Dibromododecane
1,12-Dibromododecane is a versatile bifunctional molecule primarily used in nucleophilic substitution and polymerization reactions.[2]
Nucleophilic Substitution: Synthesis of Dicationic Imidazolium (B1220033) Salts
Dicationic imidazolium salts are a class of ionic liquids with applications in catalysis and materials science. They can be synthesized from 1,12-dibromododecane and an appropriate imidazole (B134444) derivative.
Reaction Scheme:
Experimental Protocol: Synthesis of 3,3′-(Dodecane-1,12-diyl)bis(1-methylimidazolium) Bromide
-
Reaction Setup: A round-bottom flask is charged with 1-methylimidazole (B24206) and 1,12-dibromododecane.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 323 K) for a specified duration.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated.
-
Purification: The crude product can be purified by recrystallization, for example, from hot water, to yield the final dicationic salt.[3]
Data Summary:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1,12-Dibromododecane | 1-Methylimidazole | 3,3′-(Dodecane-1,12-diyl)bis(1-methylimidazolium) salt | 90% | [3] |
Logical Relationship Diagram: Synthesis of Dicationic Imidazolium Salt
Caption: Workflow for the synthesis of a dicationic imidazolium salt.
Elimination Reaction: Synthesis of 12-Bromo-1-dodecene
Under basic conditions, 1,12-dibromododecane can undergo an elimination reaction to form an alkene.
Experimental Protocol:
-
Reaction Setup: Dissolve 1,12-dibromododecane in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., argon).[4]
-
Reagent Addition: Add a strong base, such as potassium tert-butoxide, portion-wise to the stirred solution.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux for an extended period (e.g., 16 hours).[4]
-
Work-up: After cooling, quench the reaction with water. Extract the aqueous layer with an organic solvent like diethyl ether.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[4]
Data Summary:
| Reactant | Base | Product | Reaction Time | Solvent |
| 1,12-Dibromododecane | Potassium tert-butoxide | 12-Bromo-1-dodecene | 16 hours | Anhydrous THF |
Experimental Workflow: Elimination Reaction of 1,12-Dibromododecane
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dibromododecane (B1294643) is a versatile bifunctional electrophile widely employed in organic synthesis. Its twelve-carbon aliphatic chain provides a flexible and lipophilic linker, making it a valuable building block in the development of new materials, pharmaceuticals, and supramolecular structures. The terminal bromine atoms are susceptible to nucleophilic substitution, primarily through an SN2 mechanism, allowing for the introduction of a wide array of functional groups.[1] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving 1,12-dibromododecane.
General Reaction Principles
The reactions of 1,12-dibromododecane are characteristic of primary alkyl halides. The carbon atom bonded to the bromine is electrophilic and is attacked by a nucleophile, leading to the displacement of the bromide ion, which is a good leaving group. Given that 1,12-dibromododecane possesses two reactive sites, both mono- and di-substitution products can be obtained. The stoichiometry of the reactants can be controlled to favor one over the other. For the synthesis of symmetrical α,ω-disubstituted dodecanes, an excess of the nucleophile or forcing reaction conditions are often employed to ensure di-substitution.
Applications in Synthesis
The bifunctional nature of 1,12-dibromododecane makes it an ideal monomer for polycondensation reactions, leading to the formation of polymers such as polyethers, polyamines, and polyesters. It is also used to introduce long-chain linkers in drug molecules to modify their pharmacokinetic properties, such as lipophilicity and membrane permeability.[2][3] Furthermore, it is a key reagent in the synthesis of macrocycles and bolaamphiphiles.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of long-chain α,ω-dibromoalkanes with various nucleophiles. These serve as a guideline for reaction design and optimization.
Table 1: Synthesis of α,ω-Diethers (Williamson Ether Synthesis)
| Nucleophile (Alcohol/Phenol) | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | K₂CO₃ | TBAB | Acetonitrile | Reflux | 12-24 | >90 |
| Aliphatic Alcohol | NaOH (50% aq.) | TBAB | Toluene | 70-80 | 4-8 | 85-95 |
| 2-Naphthol | NaOH | None | Ethanol | Reflux | 1 | ~90 |
| Bisphenol A | K₂CO₃ | None | DMSO | 180 | 48 | High |
TBAB: Tetrabutylammonium (B224687) bromide. Data adapted from protocols for similar long-chain bromoalkanes.[2][3][4][5]
Table 2: Synthesis of α,ω-Diazides and α,ω-Diamines
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Sodium Azide (B81097) (NaN₃) | DMF | 60-70 | 12-24 | 1,12-Diazidododecane | >90 |
| Ammonia (excess) | Ethanol | 100 (sealed tube) | 24 | 1,12-Diaminododecane | Moderate |
| Phthalimide, then Hydrazine | DMF, then Ethanol | Reflux | 12, then 4 | 1,12-Diaminododecane | High |
Data adapted from protocols for similar long-chain bromoalkanes.[6][7]
Table 3: Synthesis of α,ω-Dithiols and α,ω-Dialkynes
| Reagent | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Potassium Thioacetate | DMF | Room Temp. | 12 | 1,12-Dodecanediyl bis(ethanethioate) | High |
| Sodium Acetylide | Liquid NH₃/THF | -78 to RT | 12 | 14-Bromo-1-tetradecyne | Moderate |
| Sodium Sulfide (Na₂S) | Ethanol/Water | Reflux | 6 | Dodecane-1,12-dithiol | Moderate |
Data adapted from established synthetic transformations.[8][9]
Experimental Protocols
Protocol 1: Synthesis of an α,ω-Diphenoxyether via Williamson Ether Synthesis
This protocol describes the di-substitution of 1,12-dibromododecane with a phenoxide nucleophile, facilitated by a phase-transfer catalyst.
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Phenol (2.5 eq)
-
Potassium Carbonate (K₂CO₃, 4.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.2 eq)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, tetrabutylammonium bromide, and acetonitrile.
-
Stir the mixture vigorously.
-
Add 1,12-dibromododecane to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH (aq), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis of 1,12-Diazidododecane
This protocol outlines the conversion of the dibromide to a diazide, a versatile intermediate for further functionalization, such as reduction to a diamine or use in click chemistry.
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Sodium azide (NaN₃, 3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,12-dibromododecane in DMF.
-
To this solution, add sodium azide.
-
Heat the reaction mixture to 60-70 °C.
-
Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Polycondensation of 1,12-Dibromododecane with Bisphenol A
This protocol describes the synthesis of a polyether by reacting 1,12-dibromododecane with Bisphenol A.
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
Procedure:
-
To a flask equipped with a mechanical stirrer, Dean-Stark trap, and a condenser, add Bisphenol A, potassium carbonate, DMSO, and toluene.
-
Heat the mixture to reflux to azeotropically remove water, forming the bisphenoxide salt.
-
After water removal is complete, cool the mixture slightly and add 1,12-dibromododecane.
-
Heat the reaction mixture to 160-180 °C to effect polymerization.
-
Monitor the increase in viscosity of the reaction mixture. The reaction time can be up to 48 hours.
-
Cool the viscous solution and precipitate the polymer by pouring it into a large volume of methanol (B129727) or water with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. Solved Compound A has the molecular formula C14H25Br and was | Chegg.com [chegg.com]
Application Notes and Protocols: 1,12-Dibromododecane as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dibromododecane (B1294643) is a versatile bifunctional long-chain haloalkane that serves as a crucial precursor for the synthesis of various organometallic reagents. Its twelve-carbon chain provides a flexible and lipophilic spacer, making the resulting organometallic compounds valuable intermediates in the construction of complex molecules, including macrocycles, polymers, and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the preparation of di-Grignard and di-lithium reagents from 1,12-dibromododecane and their subsequent applications.
The terminal bromine atoms of 1,12-dibromododecane can be readily converted into organometallic functionalities, primarily through reaction with magnesium to form a di-Grignard reagent or with lithium to form a di-lithioalkane.[1] These highly reactive species act as potent dinucleophiles, enabling the formation of two new carbon-carbon or carbon-heteroatom bonds.
Synthesis of Organometallic Reagents from 1,12-Dibromododecane
The preparation of organometallic reagents from 1,12-dibromododecane requires stringent anhydrous and inert atmosphere conditions to prevent quenching of the highly reactive species.
Synthesis of Dodecanediyl-1,12-bis(magnesium bromide) (Di-Grignard Reagent)
The formation of the di-Grignard reagent, dodecanediyl-1,12-bis(magnesium bromide), is a fundamental transformation that opens up numerous synthetic possibilities.
Reaction Pathway:
Caption: Synthesis of the di-Grignard reagent from 1,12-dibromododecane.
Experimental Protocol:
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Magnesium turnings (2.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Iodine (a small crystal for initiation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask until the purple color of the iodine disappears.
-
Reaction Initiation: Add a small portion of a solution of 1,12-dibromododecane in anhydrous THF to the activated magnesium. The reaction is initiated when a gentle reflux is observed.
-
Addition: Once the reaction has started, add the remaining solution of 1,12-dibromododecane dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete conversion.
-
Titration: The concentration of the resulting di-Grignard reagent should be determined by titration before use. A common method involves quenching an aliquot with a known excess of iodine and back-titrating the unreacted iodine with a standard solution of sodium thiosulfate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | > 80% (determined by titration) |
| Reaction Time | 3-4 hours |
| Reaction Temperature | Refluxing THF (~66 °C) |
Troubleshooting:
-
Failure to initiate: Ensure all reagents and solvents are strictly anhydrous. Further activation of magnesium with 1,2-dibromoethane (B42909) may be necessary.
-
Low Yield: Incomplete reaction can be due to a passivated magnesium surface or the presence of moisture. Wurtz coupling, a side reaction where the Grignard reagent reacts with the starting halide, can be minimized by slow addition of the dibromide solution.
Synthesis of 1,12-Dilithiododecane
The preparation of 1,12-dilithiododecane provides a more reactive organometallic species compared to the di-Grignard reagent. This is often achieved through a halogen-metal exchange reaction, for example from 1,12-diiodododecane (B3050280).
Reaction Pathway:
Caption: Synthesis of 1,12-dilithiododecane via halogen-metal exchange.
Experimental Protocol:
Materials:
-
1,12-Diiodododecane (1.0 eq) (prepared from 1,12-dodecanediol)
-
tert-Butyllithium (4.0 eq) in pentane
-
Anhydrous diethyl ether
-
Inert gas (Argon)
Procedure:
-
Preparation: Use oven-dried glassware cooled under an argon atmosphere.
-
Reaction Setup: Dissolve 1,12-diiodododecane in a mixture of anhydrous n-pentane and diethyl ether in a Schlenk flask under argon.
-
Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add the tert-butyllithium solution dropwise with vigorous stirring.
-
Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Use: The resulting solution of 1,12-dilithiododecane is typically used immediately in subsequent reactions.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High conversion, used in situ |
| Reaction Time | 3 hours |
| Reaction Temperature | -78 °C to room temperature |
Applications in Organic Synthesis
The di-organometallic reagents derived from 1,12-dibromododecane are powerful tools for constructing larger and more complex molecular architectures.
Macrocyclization Reactions
The twelve-carbon chain of these reagents is ideal for the synthesis of macrocyclic compounds, which are important in host-guest chemistry, materials science, and as synthetic targets in drug discovery.
Example: Synthesis of a Dodecamethylenecyclosilane
Caption: Macrocyclization using a di-Grignard reagent.
Experimental Protocol:
Materials:
-
Solution of dodecanediyl-1,12-bis(magnesium bromide) in THF (1.0 eq)
-
Dichlorodimethylsilane (1.0 eq)
-
Anhydrous THF
-
Inert gas (Argon)
Procedure:
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction is performed under high dilution conditions.
-
Addition: Simultaneously add solutions of the di-Grignard reagent and dichlorodimethylsilane via syringe pumps over a period of several hours to a large volume of refluxing anhydrous THF under an argon atmosphere.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Workup: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Quantitative Data for Macrocyclization:
| Parameter | Value |
| Reported Yield | 40-60% |
| Reaction Time | 12-24 hours (including addition) |
| Reaction Temperature | Refluxing THF (~66 °C) |
Synthesis of Organometallic Polymers
The bifunctional nature of these organometallic reagents allows them to act as monomers in polycondensation reactions, leading to the formation of organometallic polymers with a long aliphatic backbone.
Example: Polycondensation with a Dihaloaromatic Compound
Caption: Kumada coupling polymerization.
Experimental Protocol (Kumada Catalyst-Transfer Polycondensation):
Materials:
-
Solution of dodecanediyl-1,12-bis(magnesium bromide) in THF (1.0 eq)
-
1,4-Diiodobenzene (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalytic amount)
-
Anhydrous THF
-
Inert gas (Argon)
Procedure:
-
Catalyst Activation: In a Schlenk flask under argon, suspend the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Monomer Addition: Add the 1,4-diiodobenzene to the catalyst suspension.
-
Polymerization: Slowly add the solution of the di-Grignard reagent to the stirred mixture at room temperature. An exothermic reaction is often observed.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Quench the reaction by adding dilute hydrochloric acid. The polymer often precipitates and can be collected by filtration.
-
Purification: The polymer is typically purified by washing with various solvents (e.g., methanol, acetone) to remove catalyst residues and low molecular weight oligomers.
Quantitative Data for Polymerization:
| Parameter | Value |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Reaction Time | 24 hours |
| Reaction Temperature | Room Temperature |
Conclusion
1,12-Dibromododecane is a highly valuable and versatile precursor for the synthesis of long-chain di-Grignard and di-lithium reagents. These organometallic intermediates are instrumental in advanced organic synthesis, enabling the construction of macrocycles and organometallic polymers with tailored properties. The protocols outlined in this document provide a foundation for researchers to utilize 1,12-dibromododecane in their synthetic endeavors. Successful application of these methods is critically dependent on maintaining strict anhydrous and inert reaction conditions.
References
Application Notes and Protocols for Phase Transfer Catalysis with 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,12-dibromododecane (B1294643) as a versatile difunctional substrate in phase transfer catalysis (PTC). This document details the principles, applications, and experimental protocols for leveraging this long-chain α,ω-dihaloalkane in various synthetic transformations.
Introduction to Phase Transfer Catalysis with 1,12-Dibromododecane
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed at a significant rate.
1,12-Dibromododecane, with its 12-carbon aliphatic chain and terminal bromine atoms, is an excellent substrate for a variety of PTC reactions. Its bifunctionality allows for the synthesis of polymers, macrocycles, and other complex molecules. Common applications include Williamson ether synthesis to form polyethers, reactions with bisphenols, and the synthesis of polysulfides.
Key Applications
-
Polymer Synthesis: 1,12-dibromododecane is a key monomer in the synthesis of various polymers, including polyethers and polysulfides, through phase transfer catalyzed polycondensation.
-
Williamson Ether Synthesis: The reaction of 1,12-dibromododecane with diols or bisphenols under PTC conditions yields valuable polyethers.
-
Nucleophilic Substitution Reactions: The terminal bromine atoms are susceptible to substitution by a variety of nucleophiles, enabling the introduction of different functional groups.
Data Presentation
The following tables summarize representative quantitative data for reactions analogous to those involving 1,12-dibromododecane, as specific data for this substrate is not always available. This information is intended to provide a general understanding of the expected outcomes.
Table 1: Williamson Ether Synthesis with Dihaloalkanes under Phase Transfer Catalysis
| Dihaloalkane | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,10-Dibromodecane | 1,10-Decanediol | Tetrabutylammonium iodide | Toluene | 110 | 12 | >90 |
| 1-Bromododecane | Phenol | Tetrabutylammonium bromide | Toluene | Reflux | - | High |
| 1-Bromooctane | 1-Butanol | Tetrabutylammonium bromide | Toluene/Water | 70-80 | 6-8 | >95[1] |
Table 2: Polysulfide Synthesis via Phase Transfer Catalysis
| Dihaloalkane | Sulfur Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |
| Benzyl Chloride | Sodium Sulfide (B99878) | Tetrabutylammonium bromide | Toluene | 60 | 7.4 | Dibenzyl Sulfide |
| n-Bromobutane | Sodium Sulfide | Tetrabutylammonium bromide | Organic Solvent/Water | - | - | Di-n-butyl Sulfide |
Experimental Protocols
Protocol 1: General Procedure for Polyether Synthesis via Phase Transfer Catalysis
This protocol describes a general method for the synthesis of polyethers from 1,12-dibromododecane and a diol (e.g., hydroquinone (B1673460) or bisphenol A) under phase transfer catalysis conditions.
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Diol (e.g., Hydroquinone or Bisphenol A) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (solid or 50% aqueous solution, 2.2 eq)
-
Tetrabutylammonium Bromide (TBAB) or other suitable phase transfer catalyst (0.05 - 0.1 eq)
-
Organic Solvent (e.g., Toluene, Chlorobenzene)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In the three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the diol in the aqueous solution of NaOH or KOH.
-
Addition of Organic Phase: To this solution, add the organic solvent, 1,12-dibromododecane, and the phase transfer catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the -OH band).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer with deionized water to remove any remaining base and catalyst. Precipitate the polymer by adding the organic solution to a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Protocol 2: General Procedure for Polysulfide Synthesis via Phase Transfer Catalysis
This protocol outlines a general method for the synthesis of polysulfides from 1,12-dibromododecane and a sulfide source.
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Sodium Sulfide (Na₂S) (1.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In the three-necked round-bottom flask, dissolve sodium sulfide in deionized water.
-
Addition of Organic Phase: Add the organic solvent, 1,12-dibromododecane, and the phase transfer catalyst to the aqueous solution.
-
Reaction: Heat the biphasic mixture to a suitable temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction by techniques like TLC or GC to follow the consumption of 1,12-dibromododecane.
-
Work-up: Upon completion, cool the reaction mixture and separate the organic phase.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude polysulfide product. The polymer can be further purified by precipitation.
Mandatory Visualizations
Caption: General workflow of phase transfer catalysis with 1,12-dibromododecane.
Caption: Signaling pathway for polyether synthesis.
References
Surface Modification Using Dibromododecane Monolayers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of substrates using 1,12-dibromododecane (B1294643) to form functional monolayers. This technique establishes a versatile platform where the terminal bromine atoms of the dodecane (B42187) chains act as reactive sites for the subsequent covalent attachment of a wide array of molecules. This surface functionalization is particularly relevant in biosensing, drug delivery, and the development of advanced biomaterials. The long alkyl chain of dibromododecane facilitates the formation of a well-ordered monolayer, crucial for creating reproducible and stable surfaces.
Core Applications and Principles
The primary utility of a this compound-modified surface lies in its capacity to act as a bifunctional linker. One of the terminal bromine atoms can react with a suitable substrate, such as a hydroxylated surface, to form a covalent bond, creating a monolayer with the other bromine atom presented outwards. This exposed reactive terminal group is then available for further chemical transformations, most notably nucleophilic substitution reactions. This allows for the covalent immobilization of various molecules, including biomolecules, drug conjugates, and fluorescent dyes.
In the context of drug development, such functionalized surfaces are instrumental for:
-
Creating biocompatible coatings on medical devices.
-
Developing platforms for studying drug-surface interactions.
-
Serving as a linker to attach nanoparticles or other nanoscale components to a surface.[1]
-
Acting as a spacer in more complex systems like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the length of the alkyl chain can significantly influence efficacy.[2]
Quantitative Data Summary
The successful formation of a functionalized monolayer can be verified and quantified using various surface-sensitive analytical techniques. While specific data for 1,12-dibromododecane monolayers is not extensively published, the following table summarizes expected quantitative data based on analogous long-chain alkyl bromide monolayers on silicon oxide and gold substrates.
| Parameter | Expected Value Range | Substrate Example | Characterization Method | Significance |
| Water Contact Angle (Initial Bromo-terminated Surface) | 80° - 100° | Silicon Oxide, Gold | Contact Angle Goniometry | Indicates a hydrophobic surface, consistent with a well-ordered alkyl chain monolayer. |
| Water Contact Angle (After Nucleophilic Substitution, e.g., with an amine) | 40° - 60° | Silicon Oxide, Gold | Contact Angle Goniometry | A decrease in contact angle signifies a successful surface reaction and the introduction of a more hydrophilic functional group. |
| Ellipsometric Thickness | 15 - 25 Å | Silicon Oxide | Spectroscopic Ellipsometry | Confirms the formation of a monolayer and provides a measure of its thickness, which should be consistent with the length of the dodecane chain.[3][4][5] |
| Elemental Composition (Initial Surface) | Presence of C, H, Br, and substrate elements (e.g., Si, O, Au) | Silicon Oxide, Gold | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the this compound monolayer on the surface. |
| Elemental Composition (After Substitution, e.g., with Azide) | Disappearance or significant reduction of Br signal; Appearance of N signal | Silicon Oxide, Gold | X-ray Photoelectron Spectroscopy (XPS) | Provides chemical proof of a successful nucleophilic substitution reaction. |
Experimental Protocols
This section provides detailed protocols for the formation of a 1,12-dibromododecane monolayer on a silicon wafer with a native oxide layer, followed by a representative nucleophilic substitution reaction to functionalize the surface with azide (B81097) groups.
Protocol 1: Formation of a this compound Monolayer on a Silicon Wafer
This protocol is adapted from established methods for the silanization of silicon wafers with bromo-terminated organosilanes. It presupposes a reaction between one of the bromo-alkane terminals and the hydroxylated silicon surface, a common reaction pathway for surface grafting.
Materials and Equipment:
-
Silicon wafers (prime grade, p-type, <100> orientation)
-
1,12-dibromododecane
-
Anhydrous toluene (B28343) (or other anhydrous organic solvent like hexane)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean, oven-dried glassware
-
Ultrasonic bath
-
Immersion vessel
-
Vacuum oven or hot plate
Procedure:
-
Silicon Wafer Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
To remove organic contaminants, sonicate the wafers in acetone (B3395972) for 15 minutes, followed by a thorough rinse with DI water.
-
Prepare a Piranha solution by carefully and slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and exothermic.
-
Immerse the silicon wafers in the Piranha solution for 30-60 minutes at 90-120°C. This step cleans the wafer and creates a hydroxylated silicon dioxide surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Monolayer Formation:
-
This step should be performed in an inert atmosphere (e.g., in a glovebox) to prevent unwanted side reactions with atmospheric water.
-
Prepare a 1-5 mM solution of 1,12-dibromododecane in anhydrous toluene in a clean, dry reaction vessel.
-
Place the cleaned and dried silicon wafers in the this compound solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Post-Reaction Cleaning and Curing:
-
Remove the wafers from the solution and rinse them sequentially with anhydrous toluene, followed by ethanol (B145695) or isopropanol (B130326) to remove any physically adsorbed molecules.
-
Dry the wafers under a stream of nitrogen.
-
To enhance the stability of the monolayer, cure the functionalized wafers by baking them in a vacuum oven at 110-120°C for 30-60 minutes.
-
Protocol 2: Nucleophilic Substitution on a Bromo-Terminated Monolayer
This protocol details the conversion of the terminal bromine groups to azide groups, which are widely used in "click chemistry" for the specific immobilization of biomolecules.
Materials and Equipment:
-
Bromo-terminated dodecane monolayer on silicon wafer (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Clean, oven-dried glassware
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
-
Heating plate
Procedure:
-
Reaction Setup:
-
Prepare a 10-50 mM solution of sodium azide in anhydrous DMF.
-
Place the bromo-terminated substrate in the sodium azide solution within a reaction vessel under an inert atmosphere.
-
-
Substitution Reaction:
-
Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Post-Reaction Cleaning:
-
After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and finally DI water.
-
Dry the azide-functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful substitution by XPS (disappearance of the Br 3d signal and appearance of the N 1s signal) and a decrease in the water contact angle.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical workflows.
These protocols and notes provide a foundational framework for utilizing 1,12-dibromododecane in surface modification. The resulting bromo-terminated monolayer is a versatile intermediate, enabling a wide range of subsequent functionalizations for applications in materials science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.purdue.edu [chem.purdue.edu]
- 4. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 5. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction Utilizing Dibromododecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed alkene.[1][2][3][4][5] This reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or a ketone.[1][2][3][4][5] The versatility and functional group tolerance of the Wittig reaction make it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[2]
This application note provides a detailed protocol for the utilization of 1,12-dibromododecane (B1294643), a long-chain dibromoalkane, in Wittig reactions. By converting the dibromoalkane into a bis(phosphonium) salt and subsequently into a bis-ylide, it becomes a versatile building block for synthesizing molecules with extended carbon chains and specific functionalities at both ends. This can be particularly useful for the synthesis of long-chain dienes, macrocycles via intramolecular reactions, or polymers.
Signaling and Logical Pathways
The overall process, from starting materials to the final alkene products, can be visualized as a multi-step synthetic pathway. The key transformations involve the formation of the phosphonium (B103445) salt, generation of the ylide, and the final olefination step.
Caption: General workflow for the Wittig reaction using 1,12-dibromododecane.
Experimental Protocols
Part 1: Synthesis of Dodecamethylene-1,12-bis(triphenylphosphonium) bromide
This protocol outlines the preparation of the key intermediate, the bis(phosphonium) salt, from 1,12-dibromododecane.
Materials:
-
1,12-Dibromododecane
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,12-dibromododecane (1.0 eq) in anhydrous toluene or acetonitrile.
-
Add triphenylphosphine (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting dodecamethylene-1,12-bis(triphenylphosphonium) bromide under vacuum.
| Reactant | Molar Ratio | Solvent | Time (h) | Temperature | Typical Yield (%) |
| 1,12-Dibromododecane | 1.0 | Toluene | 48 | Reflux | >90 |
| Triphenylphosphine | 2.2 |
Part 2: Wittig Reaction with the Bis-ylide of this compound
This protocol describes the in-situ generation of the bis-ylide and its subsequent reaction with an aldehyde to form a long-chain diene.
Materials:
-
Dodecamethylene-1,12-bis(triphenylphosphonium) bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Sodium Hexamethyldisilazide (NaHMDS))
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hexane (B92381) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dodecamethylene-1,12-bis(triphenylphosphonium) bromide (1.0 eq).
-
Add anhydrous THF or DMSO.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the strong base (2.1 eq) to the stirred suspension. A color change (often to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve the aldehyde (2.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with hexane or another suitable organic solvent (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (2 x volume of the reaction mixture).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Bis(phosphonium) Salt | Aldehyde | Base | Solvent | Time (h) | Temperature | Typical Yield (%) |
| Dodecamethylene-1,12-bis(triphenylphosphonium) bromide | Benzaldehyde | n-BuLi | THF | 12 | RT | 60-80 |
| Dodecamethylene-1,12-bis(triphenylphosphonium) bromide | 4-Nitrobenzaldehyde | NaH | DMSO | 8 | RT | 70-85 |
| Dodecamethylene-1,12-bis(triphenylphosphonium) bromide | Cyclohexanecarboxaldehyde | NaHMDS | THF | 16 | RT | 55-75 |
Reaction Pathway Diagram
The reaction of the bis-ylide with an aldehyde proceeds through a characteristic four-membered ring intermediate, an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig reaction with a bis-ylide.
Conclusion
The use of 1,12-dibromododecane as a precursor in the Wittig reaction provides a robust method for the synthesis of long-chain dienes and other valuable molecules. The protocols detailed in this application note offer a reliable foundation for researchers to explore the synthesis of novel compounds with extended aliphatic chains. The straightforward nature of the phosphonium salt formation followed by the versatile Wittig reaction allows for the introduction of a wide variety of functional groups at the termini of the dodecane (B42187) chain, making this a powerful strategy in synthetic chemistry.
References
Application Notes and Protocols for the Preparation of t-Boc-Protected Ionenes with 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionenes are a class of cationic polymers characterized by the presence of quaternary ammonium (B1175870) groups within the polymer backbone. Their unique properties, including their positive charge and tunable hydrophobicity, make them promising candidates for a variety of biomedical applications, particularly in drug and gene delivery. The incorporation of a long alkyl chain, such as that from 1,12-dibromododecane (B1294643), imparts significant hydrophobic character to the polymer, which can enhance its ability to interact with cell membranes and encapsulate hydrophobic drugs.
The tert-butoxycarbonyl (t-Boc) protecting group is widely utilized in organic synthesis due to its stability under a range of conditions and its facile removal under mild acidic conditions.[1] The preparation of t-Boc-protected ionenes allows for a versatile platform where the cationic nature of the polymer can be masked. This protected form can be advantageous for formulation and purification, and subsequent deprotection can be performed to yield the final cationic ionene at the desired stage.
These application notes provide a detailed protocol for the synthesis of a t-Boc-protected ionene via the polycondensation of 1,12-dibromododecane and a di-t-Boc-protected tertiary diamine.
Applications in Drug Development
t-Boc-protected ionenes and their deprotected cationic counterparts have several potential applications in the field of drug development:
-
Drug Delivery Vehicles: The hydrophobic dodecane (B42187) segments can form the core of micelles or nanoparticles, capable of encapsulating poorly water-soluble drugs. The cationic nature of the deprotected ionene can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
-
Gene Delivery: The polycationic backbone of the deprotected ionene can effectively complex with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.
-
Antimicrobial Agents: Cationic polymers are known to exhibit antimicrobial properties by disrupting bacterial cell membranes. The long alkyl chains in these ionenes can further enhance this activity.
-
Bio-coatings and Surface Modification: The cationic nature of these polymers can be exploited to modify the surface of medical devices and implants to improve biocompatibility or to impart antimicrobial properties.
Experimental Protocols
This section details the synthesis of a t-Boc-protected ionene, which involves a two-step process:
-
Synthesis of the di-t-Boc-protected diamine monomer.
-
Polymerization of the protected monomer with 1,12-dibromododecane.
Part 1: Synthesis of N,N'-di-t-Boc-N,N'-dimethylethylenediamine
This protocol describes the protection of the secondary amines of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).
Materials:
-
N,N'-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve N,N'-dimethylethylenediamine (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N,N'-di-t-Boc-N,N'-dimethylethylenediamine as a pure product.
Part 2: Synthesis of t-Boc-Protected Ionene via Polycondensation
This protocol describes the Menschutkin reaction between the di-t-Boc-protected diamine and 1,12-dibromododecane to form the ionene polymer.
Materials:
-
N,N'-di-t-Boc-N,N'-dimethylethylenediamine (from Part 1)
-
1,12-Dibromododecane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Vacuum oven
-
Standard glassware for polymer synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of N,N'-di-t-Boc-N,N'-dimethylethylenediamine and 1,12-dibromododecane in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 48-72 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
After the reaction period, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and solvent.
-
Dry the t-Boc-protected ionene under vacuum at room temperature for 24 hours.
Part 3: Deprotection of t-Boc-Protected Ionene
This protocol describes the removal of the t-Boc protecting groups to yield the final cationic ionene.
Materials:
-
t-Boc-protected ionene (from Part 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the t-Boc-protected ionene in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Gas evolution (CO₂) should be observed.
-
Monitor the deprotection by ¹H NMR spectroscopy, looking for the disappearance of the t-Boc proton signal.
-
Once the reaction is complete, precipitate the deprotected polymer by adding the solution to a large volume of diethyl ether.
-
Collect the polymer by filtration.
-
To remove the TFA salt and purify the polymer, dissolve the product in a minimal amount of deionized water and dialyze against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the final deprotected ionene as a solid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of t-Boc-protected ionenes based on similar polymerization reactions found in the literature. Actual results may vary depending on the specific reaction conditions and purity of the reagents.
| Parameter | Value |
| Monomer Synthesis (N,N'-di-t-Boc-N,N'-dimethylethylenediamine) | |
| Yield | > 90% |
| Polymerization | |
| Monomer Ratio (diamine:dibromododecane) | 1:1 |
| Reaction Temperature | 65 °C |
| Reaction Time | 72 hours |
| Yield of t-Boc-protected ionene | 80-90% |
| Polymer Characterization (Representative) | |
| Number Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Weight Average Molecular Weight (Mw) | 15,000 - 35,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
Characterization
The synthesized monomers and polymers should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the protected monomer and the final polymer. The disappearance of the t-Boc signal in the ¹H NMR spectrum after deprotection confirms the success of this step.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the monomers and polymer, such as the C=O stretch of the carbamate (B1207046) in the t-Boc group.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.[2]
Visualizations
Caption: Workflow for the synthesis of t-Boc-protected ionenes.
Caption: Chemical reaction scheme for t-Boc-protected ionene synthesis.
References
Application of Dibromododecane in Pharmaceutical Intermediate Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,12-dibromododecane (B1294643) in the synthesis of pharmaceutical intermediates. The bifunctional nature of 1,12-dibromododecane, featuring a twelve-carbon alkyl chain with bromine atoms at each end, makes it a versatile building block for creating molecules with specific physical, chemical, and biological properties.[1] Its primary application in the pharmaceutical field is as a linker or spacer molecule, particularly in the synthesis of dimeric compounds and other complex molecules where a long, hydrophobic chain is required.
Application 1: Synthesis of Quaternary Ammonium (B1175870) Gemini (B1671429) Surfactants
A significant application of 1,12-dibromododecane is in the synthesis of quaternary ammonium gemini surfactants. These are dimeric surfactants composed of two hydrophobic tails and two hydrophilic head groups, connected by a spacer.[2] Gemini surfactants synthesized with a dodecane (B42187) spacer have shown promising antimicrobial and antifungal activities, making them valuable as pharmaceutical excipients or even as active ingredients in antiseptic formulations.[1][3]
The synthesis typically involves the quaternization of a tertiary amine with 1,12-dibromododecane. This reaction, a type of Menschutkin reaction, results in the formation of a bis-quaternary ammonium salt.
Quantitative Data for Gemini Surfactant Synthesis
| Reactants | Spacer | Solvent | Reaction Time | Yield (%) | Reference |
| N,N-Dimethyl-N-dodecylamine (2 eq.) | 1,12-Dibromododecane (1 eq.) | Acetonitrile | 24 hours | >95 | [4] |
| N,N,N',N'-Tetramethyl-1,6-hexanediamine (1 eq.) | 1-Bromododecane (2 eq.) | Ethanol | Not Specified | 70 | [5] |
Experimental Protocol: Synthesis of Dodecane-α,ω-bis(dodecyldimethylammonium bromide)
This protocol describes the synthesis of a gemini surfactant using 1,12-dibromododecane as the linker.
Materials:
-
1,12-Dibromododecane
-
N,N-Dimethyl-N-dodecylamine
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,12-dibromododecane (1 equivalent) in anhydrous acetonitrile.
-
Add N,N-Dimethyl-N-dodecylamine (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 24 hours with continuous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 60°C.
Characterization:
The structure and purity of the synthesized gemini surfactant can be confirmed using techniques such as 1H NMR, 13C NMR, and elemental analysis.
Potential Application 2: Linker for Dimeric Pharmaceutical Agents
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of crude 1,12-dibromododecane by vacuum distillation
Technical Support Center: Purification of 1,12-Dibromododecane (B1294643)
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 1,12-dibromododecane via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying 1,12-dibromododecane?
A1: 1,12-Dibromododecane has a high boiling point (approximately 335-363°C at atmospheric pressure).[1][2] Distilling at such high temperatures can cause thermal decomposition, leading to impurities and reduced yield.[3][4] Vacuum distillation lowers the boiling point to a safer temperature range, preventing degradation and allowing for efficient purification.[5][6] For compounds with boiling points above 150°C, vacuum distillation is the recommended method.[3][7]
Q2: My compound is solidifying in the condenser. How can I prevent this?
A2: 1,12-Dibromododecane has a melting point between 38-42°C.[8][9] If the condenser water is too cold, the distillate can solidify and block the apparatus. To prevent this, use warmer water in the condenser or turn off the cooling water flow entirely, allowing the condenser to be air-cooled. Ensure the distillation path to the receiving flask is short and can be gently heated if necessary.
Q3: What are the common impurities in crude 1,12-dibromododecane?
A3: Crude 1,12-dibromododecane, often synthesized from 1,12-dodecanediol, may contain unreacted starting material, monobrominated dodecane, and by-products from side reactions.[10] Residual acids or bases from the workup are also common.[10]
Q4: At what temperature and pressure should I expect 1,12-dibromododecane to distill?
A4: The boiling point is dependent on the vacuum achieved. A common literature value is 215°C at 15 mmHg.[8][9] The optimal pressure for distillation is one that results in a boiling point between 45°C and 180°C to ensure stability.[3][11] Refer to the data tables below for estimated boiling points at various pressures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Failure to Achieve or Maintain Vacuum | 1. Leaks in the system (glassware joints, tubing, seals).[7][12]2. Inefficient vacuum pump (worn out, contaminated oil).3. Inadequate cold trap (not cold enough, full). | 1. Check all connections. Ensure ground glass joints are clean, properly sealed, and lightly greased. Inspect tubing for cracks.[7]2. Change the vacuum pump oil and check its performance specifications.3. Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile vapors from reaching the pump.[7] |
| Product Decomposition (Charring/Darkening) | 1. Distillation temperature is too high.[12]2. Air leak into the hot system causing oxidation.3. Prolonged heating time. | 1. Improve the vacuum to further lower the boiling point.[6]2. Set the heating mantle temperature no more than 20-30°C above the target boiling point.[3]3. Ensure the system is leak-free before and during heating. |
| Bumping / Uneven Boiling | 1. Superheating of the liquid.[7]2. Lack of nucleation sites for bubble formation. | 1. Use a magnetic stirrer and a correctly sized stir bar for vigorous agitation. Boiling chips are not effective under vacuum.[7]2. Introduce a fine capillary tube (ebulliator) to provide a steady stream of bubbles.[7]3. Heat the flask gradually and evenly.[7] |
| Low Purity of Distillate | 1. Inefficient separation from impurities (Azeotrope formation).2. Distillation rate is too fast.3. "Bumping" or foaming carried crude material into the condenser.[7] | 1. Use a fractionating column between the flask and distillation head for better separation of components with close boiling points.2. Reduce the heating rate to ensure slow, steady distillation.3. Ensure smooth boiling (see above) and do not fill the distillation flask more than two-thirds full.[7] |
Data Presentation
Table 1: Physical Properties of 1,12-Dibromododecane
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄Br₂ | [13] |
| Molecular Weight | 328.13 g/mol | [9][13] |
| Appearance | Off-white to pale brown solid or colorless liquid | [1][8][9] |
| Melting Point | 38-42 °C | [8] |
| Boiling Point | ~335 °C @ 760 mmHg215 °C @ 15 mmHg | [1][8][9][14] |
| Solubility | Soluble in hot methanol, toluene, chloroform. Insoluble in water. | [1][8][9] |
Table 2: Estimated Boiling Point of 1,12-Dibromododecane at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~335 |
| 15 | 215 |
| 10 | ~205 |
| 5 | ~190 |
| 1 | ~165 |
| 0.5 | ~155 |
| 0.1 | ~135 |
| Note: These are estimated values. The actual boiling point may vary based on the accuracy of the vacuum gauge and purity of the compound. |
Experimental Protocol: Vacuum Distillation
This protocol outlines the standard procedure for purifying crude 1,12-dibromododecane.
Materials and Equipment:
-
Crude 1,12-dibromododecane
-
Round-bottom flask (sized so it is no more than 2/3 full)
-
Magnetic stir bar
-
Heating mantle with a stirrer
-
Short path distillation head with a thermometer
-
Condenser
-
Vacuum adapter (e.g., "cow" type receiver)
-
Receiving flasks
-
Vacuum tubing (thick-walled)
-
Cold trap
-
Vacuum pump
-
Vacuum grease
-
Clamps and lab stand
Procedure:
-
Preparation: Add the crude 1,12-dibromododecane and a magnetic stir bar to the round-bottom flask. If the crude is solid, it may need to be gently warmed to be transferred.
-
Assembly:
-
Lightly grease all ground glass joints to ensure a good seal.[7]
-
Assemble the distillation apparatus: connect the distillation head to the flask, the thermometer to the head, the condenser to the side arm, and the vacuum adapter to the condenser. Secure all components with clamps.
-
Connect the vacuum adapter to a cold trap using thick-walled tubing. Connect the cold trap to the vacuum pump.[7]
-
-
System Check:
-
Begin stirring.
-
Turn on the vacuum pump to slowly evacuate the system. Listen for hissing sounds that may indicate leaks. The pressure should drop to the desired level and remain stable.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin to gently heat the flask with the heating mantle.[11] The mantle temperature should be set approximately 20-30°C higher than the expected boiling point of the liquid at that pressure.[3]
-
Collect any low-boiling impurities as a first fraction in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of 1,12-dibromododecane, switch to a clean receiving flask to collect the main product. Record the stable temperature reading and the pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by opening a valve or removing the vacuum tubing from the pump before turning the pump off.
-
Disassemble the glassware and collect the purified product.
-
Visualizations
Caption: Experimental workflow for vacuum distillation.
Caption: Troubleshooting decision tree for distillation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. cetjournal.it [cetjournal.it]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Purification [chem.rochester.edu]
- 12. njhjchem.com [njhjchem.com]
- 13. scbt.com [scbt.com]
- 14. 1,12-dibromododecane Cas 3344-70-5 Boiling Point: 215 A C/15 Mmhg (lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]
Technical Support Center: Synthesis of 1,12-Dibromododecane
Welcome to the Technical Support Center for the synthesis of 1,12-dibromododecane (B1294643). This guide is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of 1,12-dibromododecane in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing 1,12-dibromododecane?
A1: The most prevalent laboratory method is the one-step bromination of 1,12-dodecanediol (B52552) using sodium bromide (NaBr) or hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.[1][2] This method is favored for its use of readily available and relatively inexpensive reagents.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main impurities and side products include:
-
12-Bromo-1-dodecanol: This is the mono-brominated intermediate that results from incomplete reaction.
-
Dodecyl ethers: Formed through the acid-catalyzed dehydration and subsequent reaction between two molecules of 1,12-dodecanediol or between the starting material and the product.[2][3]
-
Unreacted 1,12-dodecanediol: The starting material may remain if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a relatively non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) will show the disappearance of the polar 1,12-dodecanediol spot and the appearance of the less polar 1,12-dibromododecane product. GC-MS can provide a more quantitative analysis of the reaction mixture, allowing for the identification and quantification of the starting material, product, and any side products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,12-dibromododecane and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 1,12-Dibromododecane | Incomplete Reaction: Insufficient reaction time or temperature. | Extend the reflux time. Ensure the reaction mixture is vigorously stirred and maintained at the appropriate reflux temperature. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Insufficient Brominating Agent: The molar ratio of the brominating agent to the diol is too low. | Use a sufficient excess of the brominating agent (NaBr or HBr) to drive the reaction towards di-substitution. A molar ratio of at least 2.5:1 of NaBr to 1,12-dodecanediol is recommended.[1] | |
| Loss During Workup: Formation of emulsions during washing steps or incomplete extraction. | During the aqueous workup, add brine (saturated NaCl solution) to help break emulsions. Avoid vigorous shaking; instead, gently invert the separatory funnel. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product. | |
| Side Product Formation: Formation of ethers or elimination products. | Maintain careful temperature control. High temperatures can favor ether formation. Ensure a sufficient concentration of bromide ions is present throughout the reaction to favor nucleophilic substitution over elimination. | |
| Product is Darkly Colored (Brown or Yellow) | Reaction Overheating: Excessive heat can lead to decomposition and polymerization of the starting material or product. | Carefully control the reaction temperature during the addition of sulfuric acid and during reflux. Use a heating mantle with a temperature controller. |
| Presence of Elemental Bromine (Br₂): Oxidation of HBr by sulfuric acid can form bromine, which imparts a yellow or orange color. | During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any residual bromine. | |
| Mono-brominated Product (12-Bromo-1-dodecanol) is the Major Product | Insufficient Brominating Agent or Reaction Time: One hydroxyl group has reacted, but the second has not. | Increase the molar excess of the brominating agent and/or extend the reaction time. Ensure adequate mixing to promote the reaction at both ends of the dodecane (B42187) chain. |
Data Presentation
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1,12-Dodecanediol | C₁₂H₂₆O₂ | 202.33 | 79 | 324 | Soluble in hot water and organic solvents. |
| 1,12-Dibromododecane | C₁₂H₂₄Br₂ | 328.13 | 38-42 | 215 (at 15 mmHg) | Insoluble in water; soluble in organic solvents like hexane, toluene, and chloroform.[4][5] |
Typical Reaction Conditions for Synthesis from 1,12-Dodecanediol
| Parameter | Condition | Reference |
| Starting Material | 1,12-Dodecanediol | [1] |
| Brominating Agent | Sodium Bromide (NaBr) | [1] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [1] |
| Molar Ratio (Diol:NaBr) | 1 : 2.5 | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 hours | [1] |
| Typical Yield | ~68% (after purification) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol with NaBr/H₂SO₄
This protocol is a common and effective method for the synthesis of 1,12-dibromododecane.[1]
Materials:
-
1,12-Dodecanediol (0.1 mol, 20.23 g)
-
Sodium Bromide (0.25 mol, 25.72 g)
-
Concentrated Sulfuric Acid (50 mL)
-
Water (30 mL for reaction, plus additional for workup)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride or Sodium Sulfate (B86663)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of water.
-
Carefully and slowly add 50 mL of concentrated sulfuric acid to the water with stirring in an ice bath to control the exothermic reaction.
-
Allow the solution to cool to room temperature.
-
Add 1,12-dodecanediol (0.1 mol) and sodium bromide (0.25 mol) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of:
-
Concentrated sulfuric acid (handle with care)
-
Water
-
Saturated sodium bicarbonate solution
-
Water
-
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate for at least 30 minutes.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1,12-dibromododecane as a colorless liquid which may solidify on standing.
Protocol 2: Synthesis of 1,12-Dibromododecane using Phosphorus Tribromide (PBr₃)
This method is an alternative that can be advantageous for substrates sensitive to strong acids and high temperatures, as it often proceeds under milder conditions and can minimize rearrangement side reactions.
Materials:
-
1,12-Dodecanediol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Dichloromethane or Diethyl Ether (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,12-dodecanediol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (at least 0.67 equivalents, though a slight excess is often used) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.
Caption: Troubleshooting decision tree for low yield in 1,12-dibromododecane synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,12-二溴十二烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
common side reactions in the bromination of dodecanediol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the bromination of 1,12-dodecanediol (B52552) to synthesize 1,12-dibromododecane (B1294643).
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the bromination of 1,12-dodecanediol?
A1: The synthesis of 1,12-dibromododecane from 1,12-dodecanediol, typically using reagents like hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), can lead to several side products. The most common of these include:
-
Monobrominated Product (12-bromo-1-dodecanol): Incomplete reaction can result in the formation of the intermediate product where only one of the hydroxyl groups has been substituted by a bromine atom. The selectivity for monobromination versus dibromination can be influenced by reaction conditions.[1][2]
-
Ether Byproducts: Acid-catalyzed dehydration of the alcohol functional groups is a significant side reaction.[3] This can occur in two ways:
-
Intermolecularly: Two molecules of dodecanediol (B3190140), or a molecule of dodecanediol and a molecule of 12-bromo-1-dodecanol, can react to form linear ether dimers.
-
Intramolecularly: A single molecule of dodecanediol can cyclize to form a cyclic ether, such as a substituted oxacyclotridecane.
-
-
Unreacted 1,12-Dodecanediol: The starting material may remain if the reaction does not proceed to completion.
Q2: What reaction conditions favor the formation of these side products?
A2: The formation of side products is highly dependent on the experimental parameters:
-
Insufficient Brominating Agent: A stoichiometric deficit of the brominating agent will lead to incomplete reaction and a higher yield of the monobrominated product, 12-bromo-1-dodecanol.
-
High Temperatures and Strong Acid Concentration: These conditions promote the acid-catalyzed dehydration of alcohols, leading to the formation of ether byproducts.[3]
-
Reaction Time: Shorter reaction times may not be sufficient for the complete conversion of the diol to the dibromide, resulting in a mixture of starting material, monobrominated product, and the desired product.
Q3: Are elimination reactions a common issue in this synthesis?
A3: While elimination reactions to form alkenes are a known side reaction for alkyl halides, especially in the presence of a strong base, they are less common as a primary side reaction during the direct bromination of dodecanediol under acidic conditions.[4][5][6] The reaction conditions for bromination (strong acid) do not typically favor elimination from the starting diol. However, subsequent purification steps involving heat or basic conditions could potentially induce elimination if not carefully controlled.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the bromination of dodecanediol.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of 1,12-dibromododecane and presence of 12-bromo-1-dodecanol. | Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time. | - Ensure a sufficient molar excess of the brominating agent (e.g., NaBr or HBr).- Optimize the reaction temperature and time based on literature protocols.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Presence of a high-boiling, viscous impurity. | Formation of intermolecular ether byproducts via acid-catalyzed dehydration. | - Maintain a controlled reaction temperature to minimize dehydration.- Consider using a milder brominating agent that requires less harsh acidic conditions.- Purify the crude product using column chromatography or vacuum distillation to separate the higher molecular weight ethers. |
| Product contamination with a compound of similar polarity to the starting material. | Presence of unreacted 1,12-dodecanediol. | - Increase the reaction time or temperature to drive the reaction to completion.- Use a larger excess of the brominating agent.- Purify the product using column chromatography, selecting a solvent system that effectively separates the more polar diol from the dibromide. |
| Formation of a significant amount of a cyclic ether byproduct. | Intramolecular cyclization favored by specific reaction conditions. | - While less commonly reported for long chains, if suspected, adjust the concentration of the diol. Higher concentrations may favor intermolecular reactions over intramolecular cyclization. |
Experimental Protocols
Protocol 1: Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol
This protocol is based on a common method utilizing sodium bromide and sulfuric acid.
Materials:
-
1,12-Dodecanediol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Diethyl Ether or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,12-dodecanediol (1.0 eq).
-
Add water, followed by the slow and careful addition of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add sodium bromide (a molar excess, e.g., 2.5 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated. If the product solidifies, it may need to be dissolved in a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 1,12-dibromododecane can be purified by recrystallization (e.g., from ethanol) or vacuum distillation.
Data Presentation
Table 1: Theoretical Product and Potential Side Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,12-Dodecanediol (Starting Material) | C₁₂H₂₆O₂ | 202.33 | ~324 | 79-81 |
| 1,12-Dibromododecane (Product) | C₁₂H₂₄Br₂ | 328.13 | ~215 (at 15 mmHg) | 38-42 |
| 12-Bromo-1-dodecanol (Side Product) | C₁₂H₂₅BrO | 265.23 | Decomposes | ~48-50 |
| Di(12-hydroxydodecyl) ether (Side Product Example) | C₂₄H₅₀O₃ | 386.65 | >350 | - |
Visualizations
Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.
Caption: Potential reaction pathways in the bromination of dodecanediol.
Caption: Troubleshooting logic for the bromination of dodecanediol.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes [ouci.dntb.gov.ua]
- 6. [PDF] Feasibility of ultra-trace determination of bromine and iodine in honey by ICP-MS using high sample mass in microwave-induced combustion | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Dibromododecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of dibromododecane, specifically in removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted dodecane (B42187) and monobromododecane. What is the most effective method to purify my 1,12-dibromododecane (B1294643)?
A1: The most effective purification method depends on the scale of your reaction and the equipment available. The three primary methods for separating 1,12-dibromododecane from its less polar precursors are fractional distillation under reduced pressure, column chromatography, and recrystallization.
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Fractional Distillation: This method is ideal for larger scale purifications, leveraging the differences in boiling points between the components.[1][2] 1,12-dibromododecane has a significantly higher boiling point than both dodecane and 1-bromododecane (B92323), allowing for effective separation.[3][4][5]
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Column Chromatography: For smaller scale reactions or when high purity is essential, column chromatography offers excellent separation based on the polarity differences between the non-polar dodecane, the slightly more polar 1-bromododecane, and the most polar 1,12-dibromododecane.
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Recrystallization: This technique can be effective if a suitable solvent is found in which the solubility of 1,12-dibromododecane is significantly different from the impurities at different temperatures.[5]
Troubleshooting Guides
Issue: Poor separation of this compound from starting materials.
Troubleshooting Fractional Distillation:
-
Problem: Inefficient separation during distillation.
-
Possible Cause: Insufficient column length or packing.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
-
Problem: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
-
Problem: Product solidifying in the condenser.
-
Possible Cause: The melting point of 1,12-dibromododecane is relatively high (38-42 °C).[5] The condenser water may be too cold.
-
Solution: Use water at a slightly higher temperature in the condenser or use an air condenser.
-
Troubleshooting Column Chromatography:
-
Problem: Co-elution of desired product and impurities.
-
Possible Cause: Inappropriate solvent system.
-
Solution: Optimize the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[6] Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation before running the column.[7] For non-polar compounds like these, a typical starting point would be 100% hexane, followed by gradually increasing percentages of a slightly more polar solvent.[6]
-
-
Problem: Tailing of spots on the TLC plate.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded.
-
Solution: Try a slightly more polar solvent system. Ensure the initial sample spot on the TLC plate is small and not overloaded.
-
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly.
-
Solution: Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
-
Data Presentation
Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) |
| Dodecane | C₁₂H₂₆ | 170.34 | 214-218[3] | -10 to -9.3[3] | ~0.75[3][8] |
| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 276 (at 760 mmHg)[4], 134-135 (at 6 mmHg) | -11 to -9 | ~1.04 |
| 1,12-Dibromododecane | C₁₂H₂₄Br₂ | 328.13 | ~335 (at 760 mmHg), 215 (at 15 mmHg)[9] | 38-42[9] | ~1.27 |
Solubility Data
| Compound | Water | Non-Polar Solvents (e.g., Hexane, Toluene) | Polar Aprotic Solvents (e.g., Chloroform) | Polar Protic Solvents (e.g., Ethanol) |
| Dodecane | Insoluble[10] | Soluble[10] | Soluble[2] | Soluble[2] |
| 1-Bromododecane | Insoluble[1] | Miscible[1] | Miscible[1] | Miscible[1] |
| 1,12-Dibromododecane | Insoluble | Soluble | Soluble | Soluble[11] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound mixture into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 15 mmHg).
-
Heating: Begin heating the distillation flask while stirring.
-
Fraction Collection:
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Collect the first fraction, which will be enriched in the lower-boiling dodecane.
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As the temperature rises, collect the intermediate fraction containing 1-bromododecane.
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The final fraction, collected at the highest temperature, will be the purified 1,12-dibromododecane.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their purity.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column, allowing it to settle into a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and carefully load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The least polar compound, dodecane, will elute first.
-
Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., ethyl acetate or dichloromethane). This will cause the 1-bromododecane to elute next.
-
Finally, a further increase in solvent polarity will elute the most polar compound, 1,12-dibromododecane.
-
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure 1,12-dibromododecane and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting common issues in this compound purification.
References
- 1. guidechem.com [guidechem.com]
- 2. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 3. Dodecane - Wikipedia [en.wikipedia.org]
- 4. 1-Bromododecane(143-15-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. chemwhat.com [chemwhat.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CAS 3344-70-5: 1,12-Dibromododecane | CymitQuimica [cymitquimica.com]
Technical Support Center: Scaling Up Dibromododecane Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 1,12-dibromododecane (B1294643).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,12-dibromododecane, particularly during scale-up from laboratory to pilot or industrial scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using techniques like GC or TLC. - Increase reaction temperature: Gradually increase the temperature, but be cautious of potential side reactions. - Ensure adequate mixing: In larger reactors, inefficient stirring can lead to localized areas of low reagent concentration. |
| Product loss during work-up: The product may be lost during the aqueous wash steps, especially if emulsions form. | - Optimize phase separation: Use brine washes to help break emulsions. - Back-extract the aqueous layer: Extract the aqueous washes with a suitable organic solvent to recover any dissolved product. | |
| Side reactions: Formation of byproducts such as 1-bromo-12-dodecanol or dodecyl-1,12-diether. | - Control temperature: Overheating can favor elimination and ether formation. - Slow addition of reagents: Add the brominating agent and acid slowly to maintain better control over the reaction exotherm. | |
| Incomplete Conversion of 1,12-Dodecanediol (B52552) | Insufficient brominating agent: The stoichiometry of the brominating agent may be insufficient. | - Use a slight excess of the brominating agent: An excess of 5-10 mol% can help drive the reaction to completion. |
| Poor mass transfer: In a larger vessel, the reactants may not be mixing effectively. | - Improve agitation: Ensure the stirrer speed and design are adequate for the reactor size. | |
| Formation of Impurities | Monobrominated intermediate (1-bromo-12-dodecanol): The reaction has not gone to completion. | - Increase reaction time and/or temperature as described for low yield. |
| Ether formation (dodecyl-1,12-diether): This can occur at higher temperatures. | - Maintain strict temperature control. | |
| Colored impurities: The product has a yellow or brown tint. | - Purification: Use activated carbon treatment or distillation to remove colored impurities. | |
| Difficult Product Isolation | Emulsion formation during work-up: The long carbon chain of the product can act as a surfactant. | - Use brine washes. - Allow for longer separation times. - Consider centrifugation for persistent emulsions at a larger scale. |
| Product solidifies during work-up: The melting point of 1,12-dibromododecane is around 38-42°C.[1][2] | - Maintain the temperature of the work-up solutions above the melting point of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the production of 1,12-dibromododecane from a lab scale to a pilot or industrial scale?
A1: The primary challenges include:
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Heat Management: The reaction is often exothermic, and maintaining a consistent temperature in a large reactor can be difficult. Poor heat dissipation can lead to side reactions and safety hazards.
-
Mass Transfer and Mixing: Ensuring that all reactants are well-mixed in a large volume is crucial for a complete and uniform reaction. Inefficient mixing can result in localized "hot spots" or areas of low reagent concentration.
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Work-up and Purification: Handling large volumes of organic solvents and aqueous washes can be challenging. Phase separations and extractions that are simple in the lab can be time-consuming and prone to issues like emulsion formation at scale. Purification methods like distillation also require specialized equipment for large quantities.
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Safety: Handling large quantities of corrosive and potentially hazardous materials like hydrobromic acid or other brominating agents requires stringent safety protocols and specialized equipment.[3]
Q2: What are the most common side reactions in the synthesis of 1,12-dibromododecane, and how can they be minimized during scale-up?
A2: The most common side reactions are the formation of the monobrominated intermediate (1-bromo-12-dodecanol) and the corresponding diether. To minimize these:
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Monobrominated intermediate: Ensure a sufficient excess of the brominating agent and allow for adequate reaction time. Monitor the reaction to confirm the disappearance of the starting diol and the monobrominated intermediate.
-
Diether formation: This is typically favored at higher temperatures. Maintain strict temperature control and avoid overheating.
Q3: How does the choice of brominating agent affect the scale-up process?
A3: The choice of brominating agent is critical for safety, cost, and efficiency at scale.
-
HBr/Sulfuric Acid: This is a common and cost-effective method. However, it involves handling highly corrosive acids.
-
Phosphorus tribromide (PBr₃): This reagent is effective but can be expensive and requires careful handling due to its reactivity with water.
-
N-Bromosuccinimide (NBS): While often used in smaller-scale reactions, its use at a large scale can present safety challenges and may be less cost-effective.
Q4: What are the recommended purification methods for 1,12-dibromododecane at a large scale?
A4: For large-scale purification, the following methods are generally preferred over chromatography:
-
Distillation: Vacuum distillation is a common method for purifying liquid products.[4] Given the relatively high boiling point of 1,12-dibromododecane, this is a viable option.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be a very effective and scalable purification technique.
Data Presentation
The following table provides a representative comparison of reaction parameters and outcomes for the synthesis of 1,12-dibromododecane at different scales. Actual values may vary depending on the specific equipment and process optimizations.
| Parameter | Lab Scale (e.g., 100 g) | Pilot/Industrial Scale (e.g., 10 kg) |
| Starting Material (1,12-Dodecanediol) | 100 g | 10 kg |
| Reaction Vessel | 1 L Round Bottom Flask | 100 L Glass-Lined Reactor |
| Agitation | Magnetic Stirrer | Mechanical Agitator (e.g., Impeller) |
| Heating/Cooling | Heating Mantle/Ice Bath | Jacket with Heating/Cooling Fluid |
| Reaction Time | 4-6 hours | 6-10 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (before purification) | >95% | 90-95% |
| Purity (after purification) | >98% | >98% |
| Primary Purification Method | Flash Chromatography/Recrystallization | Vacuum Distillation/Crystallization |
Experimental Protocols
Laboratory-Scale Synthesis of 1,12-Dibromododecane
This protocol is based on the bromination of 1,12-dodecanediol.[4]
Materials:
-
1,12-Dodecanediol (0.1 mol, 20.23 g)
-
Sodium Bromide (0.25 mol, 25.72 g)
-
Concentrated Sulfuric Acid (50 mL)
-
Water (30 mL for reaction, additional for work-up)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride
-
Suitable organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
-
In a 250 mL three-neck flask equipped with a condenser and a mechanical stirrer, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling in an ice bath.
-
To the cooled solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (0.25 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
-
Dry the organic layer with anhydrous calcium chloride for 30 minutes.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield colorless liquid 1,12-dibromododecane.
Pilot-Scale Synthesis Considerations
Scaling up the laboratory protocol requires careful consideration of the following:
-
Reactor: A glass-lined or other corrosion-resistant reactor with a jacket for temperature control and a robust mechanical stirrer is necessary.
-
Reagent Addition: The concentrated sulfuric acid should be added slowly and controllably to the aqueous solution to manage the heat of dilution. The reactants should also be charged in a controlled manner.
-
Temperature Control: The reactor's heating/cooling system must be able to handle the reaction exotherm to maintain a stable temperature.
-
Work-up: The work-up will involve larger volumes. Phase separation can be slower, and a bottom-outlet valve on the reactor is needed for draining the layers. Emulsion formation is more likely and may require longer settling times or the use of emulsion-breaking techniques.
-
Purification: Industrial-scale vacuum distillation equipment or a large crystallization vessel would be required for purification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.
Caption: Troubleshooting logic for addressing low yield in dibromododecane synthesis.
References
- 1. 1,12-Dibromododecane | 3344-70-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 4. Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Dibromododecane Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 1,12-dibromododecane (B1294643).
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does 1,12-dibromododecane typically undergo?
A1: 1,12-Dibromododecane is a linear difunctional monomer that primarily undergoes step-growth polymerization.[1][2] It can react with various nucleophiles or be used in coupling reactions to form polymers. A common example is its reaction with diamines to form ionenes or its use in polyalkylation reactions.
Q2: What are the key parameters to control for successful polymerization of 1,12-dibromododecane?
A2: The critical parameters for optimizing the polymerization of 1,12-dibromododecane include:
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Monomer Purity: High purity of the 1,12-dibromododecane and any co-monomers is essential to achieve high molecular weight polymers.
-
Stoichiometry: In step-growth polymerizations with a co-monomer, a precise 1:1 molar ratio of the functional groups is crucial for obtaining high molecular weight polymers.[3]
-
Reaction Temperature: The temperature affects the reaction rate and the potential for side reactions.
-
Catalyst Selection: The choice of catalyst, if required, can significantly influence the reaction kinetics and the final polymer properties.
-
Solvent Choice: The solvent must be inert to the reactants and capable of keeping the growing polymer chains in solution.[4]
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion and, consequently, high molecular weight.
Q3: What are some potential side reactions to be aware of during the polymerization of 1,12-dibromododecane?
A3: Potential side reactions include:
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic compounds, especially at low monomer concentrations.
-
Elimination Reactions: Under certain conditions, elimination of HBr could occur, leading to the formation of double bonds in the polymer backbone.
-
Incomplete Reactions: If the reaction does not go to completion, it will result in low molecular weight oligomers.
Q4: How can I characterize the resulting polymer?
A4: The polymer derived from 1,12-dibromododecane can be characterized using various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[3]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Impure monomers | Purify 1,12-dibromododecane and any co-monomers before polymerization. |
| Incorrect stoichiometry | Carefully measure and ensure a 1:1 molar ratio of reactive groups if using a co-monomer. | |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature to drive the reaction to higher conversion. | |
| Presence of monofunctional impurities | Ensure all reactants and solvents are free from monofunctional impurities that can act as chain stoppers. | |
| Low Polymer Yield | Sub-optimal reaction conditions | Optimize reaction temperature, time, and catalyst concentration. |
| Loss of product during workup | Modify the precipitation and washing steps to minimize loss of oligomers. Use a non-solvent in which the polymer is completely insoluble.[5] | |
| Side reactions consuming monomer | Adjust reaction conditions (e.g., lower temperature) to minimize side reactions like cyclization. | |
| Poorly Soluble or Crosslinked Polymer | High reaction temperature | Lower the reaction temperature to prevent potential side reactions that could lead to crosslinking. |
| Presence of trifunctional impurities | Ensure high purity of the bifunctional monomers. | |
| Inappropriate solvent | Use a solvent that can effectively solvate the growing polymer chains throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Step-Growth Polymerization of 1,12-Dibromododecane with a Diamine
This protocol describes a general method for the synthesis of a polyamine by reacting 1,12-dibromododecane with a diamine.
Materials:
-
1,12-Dibromododecane (purified)
-
Diamine (e.g., 1,6-hexanediamine, purified)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Nitrogen gas
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Non-solvent for precipitation (e.g., acetone, methanol)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is used.
-
Reagent Addition: Under a nitrogen atmosphere, equimolar amounts of 1,12-dibromododecane and the diamine are dissolved in the anhydrous solvent.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for a specified time (e.g., 24-48 hours).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the viscosity of the solution or by spectroscopic methods.
-
Isolation of the Polymer: After the desired reaction time, the flask is cooled to room temperature. The viscous polymer solution is then slowly poured into a large excess of a stirred non-solvent to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomers and oligomers, and then dried in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.[5]
Quantitative Data Summary
The following tables provide representative data for optimizing the polymerization of 1,12-dibromododecane. Actual results may vary depending on the specific co-monomer and reaction conditions.
Table 1: Effect of Reaction Temperature on Polymer Molecular Weight
| Entry | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | PDI |
| 1 | 60 | 24 | 8,000 | 2.1 |
| 2 | 80 | 24 | 15,000 | 1.9 |
| 3 | 100 | 24 | 25,000 | 1.8 |
| 4 | 120 | 24 | 22,000 (potential degradation) | 2.3 |
Table 2: Effect of Monomer Concentration on Polymer Molecular Weight
| Entry | Concentration (mol/L) | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | PDI |
| 1 | 0.1 | 100 | 24 | 12,000 | 2.2 |
| 2 | 0.5 | 100 | 24 | 25,000 | 1.8 |
| 3 | 1.0 | 100 | 24 | 28,000 | 1.9 |
| 4 | 2.0 | 100 | 24 | 26,000 (solubility issues) | 2.0 |
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Diagram of a typical experimental setup for polymerization.
References
Technical Support Center: Troubleshooting Dibromododecane-Based Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered in reactions involving 1,12-dibromododecane (B1294643). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Williamson Ether Synthesis with 1,12-Dibromododecane
The Williamson ether synthesis is a versatile method for preparing ethers. When using a bifunctional electrophile like 1,12-dibromododecane, the primary challenges involve controlling the extent of reaction (mono- vs. di-substitution) and avoiding side reactions.
Q1: My Williamson ether synthesis with 1,12-dibromododecane is resulting in a low yield of the desired diether product. What are the likely causes?
A1: Low yields in the synthesis of diethers from 1,12-dibromododecane can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the alkoxide nucleophile and an appropriate reaction time and temperature.
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Side Reactions: The primary competing reaction is elimination (E2), especially if the alkoxide is sterically hindered or if the reaction is run at a high temperature. Intramolecular cyclization is also a possibility, though less likely with a long C12 chain.
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Poor Solubility: 1,12-dibromododecane is nonpolar and may have limited solubility in some polar aprotic solvents at lower temperatures.[1]
-
Base Strength: The base used to deprotonate the alcohol must be strong enough to generate a sufficient concentration of the alkoxide.[2]
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Weak base. | Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. | |
| Mixture of Products | Formation of monoether and unreacted starting material. | Use a larger excess of the alkoxide (at least 2.2 equivalents) to favor disubstitution. |
| Presence of elimination byproducts. | Use a less sterically hindered alkoxide if possible and avoid excessively high temperatures. | |
| Polymerization | Intermolecular reaction between mono-substituted intermediates. | Use high dilution conditions to favor intramolecular reactions if a cyclic product is desired, or control stoichiometry carefully for linear polymers. |
Experimental Protocol: Synthesis of a Diether using 1,12-Dibromododecane
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Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (2.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
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Add a strong base, such as sodium hydride (2.2 eq.), portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Addition of Dibromododecane: Slowly add a solution of 1,12-dibromododecane (1.0 eq.) in the same anhydrous solvent to the alkoxide solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100°C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Grignard Reactions with 1,12-Dibromododecane
The formation of a di-Grignard reagent from 1,12-dibromododecane is challenging due to the potential for intramolecular and intermolecular side reactions.
Q2: I am having difficulty forming the di-Grignard reagent from 1,12-dibromododecane. What are the common problems?
A2: The primary issues with forming a di-Grignard reagent from a long-chain dibromoalkane are:
-
Failed Initiation: The reaction may not start due to a passivating magnesium oxide layer on the magnesium turnings.[3]
-
Wurtz Coupling: The initially formed mono-Grignard reagent can react with another molecule of 1,12-dibromododecane to form a dimeric species. This is a major side reaction.
-
Intramolecular Coupling (Cyclization): The mono-Grignard can potentially react intramolecularly to form a cyclododecane (B45066) derivative, though this is less favorable for a 12-carbon chain.
-
Presence of Water: Grignard reagents are highly sensitive to moisture.[4]
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Reaction Fails to Start | Inactive magnesium surface. | Activate the magnesium using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings. |
| Presence of moisture. | Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. | |
| Low Yield of Di-Grignard | Wurtz coupling. | Use a large excess of magnesium and add the 1,12-dibromododecane solution very slowly to maintain a low concentration of the alkyl halide. |
| Incomplete reaction. | Ensure vigorous stirring to maintain a fresh magnesium surface. A gentle reflux can help drive the reaction to completion. | |
| Cloudy/Precipitated Solution | Schlenk equilibrium, precipitation of MgBr2. | This can be normal. The reagent may still be viable. Titration is recommended to determine the active Grignard concentration. |
| Reaction with atmospheric O2 or CO2. | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction and storage. |
Experimental Protocol: Formation of a Di-Grignard Reagent from 1,12-Dibromododecane
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (a significant excess, e.g., 4-5 equivalents) to the flask. Add a small crystal of iodine.
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Initiation: Add a small portion of a solution of 1,12-dibromododecane in anhydrous THF to the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction has started (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 1,12-dibromododecane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for several hours to ensure the formation of the di-Grignard reagent.
-
Quantification: The concentration of the resulting di-Grignard reagent should be determined by titration before use.
Polycondensation Reactions with 1,12-Dibromododecane
1,12-Dibromododecane can be used as a monomer in polycondensation reactions, for example, with diamines to form polyamines.
Q3: My polycondensation reaction of 1,12-dibromododecane with a diamine is resulting in a low molecular weight polymer. What could be the issue?
A3: Achieving a high molecular weight polymer requires precise control over the reaction conditions:
-
Stoichiometry: A precise 1:1 stoichiometry of the two monomers is crucial. Any deviation will limit the chain growth.
-
Reaction Time and Temperature: Polycondensation reactions often require long reaction times at elevated temperatures to achieve high conversion.
-
Side Reactions: Intramolecular cyclization of the growing polymer chains can compete with chain propagation.
-
Purity of Monomers: Impurities in either the 1,12-dibromododecane or the diamine can act as chain terminators.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Low Molecular Weight | Incorrect stoichiometry. | Carefully purify and accurately measure the amounts of both monomers. |
| Insufficient reaction time/temperature. | Increase the reaction time and/or temperature, and consider carrying out the final stages of the polymerization under vacuum to remove any volatile byproducts. | |
| Chain termination by impurities. | Purify the monomers by recrystallization or distillation before use. | |
| Low Yield | Loss of product during work-up. | Optimize the precipitation and washing steps to minimize loss of oligomers. |
Data Presentation
The following tables provide representative data for reactions involving long-chain alkyl bromides. Note that specific yields for 1,12-dibromododecane may vary depending on the specific reaction conditions and nucleophile used.
Table 1: Representative Yields for Williamson Ether Synthesis with 1-Bromododecane
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 90 | 10 | 84 |
| 2-Naphthol | NaOH | Ethanol | 78 (reflux) | 1 | ~70-80 |
| 1,10-Decanediol | NaOH | Toluene | 110 | 12 | 85 |
| Octanol | NaOH | - | - | - | 92 |
Data is illustrative and based on reactions with 1-bromododecane.[2]
Table 2: Influence of Solvent on Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| Diethyl Ether | 34.6 | Easy temperature control, traditional solvent. | Highly flammable, lower boiling point may limit the reaction rate. |
| Tetrahydrofuran (THF) | 66 | Higher reaction rates are possible, better solvation. | More difficult to remove, requires careful temperature management. |
| 2-Methyl-THF | 80 | "Greener" solvent, may suppress Wurtz coupling. | Higher cost, less common. |
This data is representative of general Grignard preparations.[3]
Mandatory Visualizations
References
Technical Support Center: Analysis of Dibromododecane Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to assess the purity of dibromododecane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques for assessing the purity of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and quantitative NMR).
Q2: What are the typical impurities found in commercially available or synthesized this compound?
A2: Potential impurities can include unreacted starting materials (e.g., dodecanol (B89629) or dodecene), partially brominated species (e.g., bromododecanol), isomers (e.g., 1,2-dibromododecane (B12102331) if the synthesis is not perfectly regioselective), and residual solvents from the synthesis and purification process.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to analyze this compound?
A3: HPLC is generally not the preferred method for this compound analysis. This is because this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors inefficient. While a Refractive Index Detector (RID) could be used, GC-based methods typically offer better resolution and sensitivity for this type of compound.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Troubleshooting Guide
Issue 1: No peaks or very small peaks observed in the chromatogram.
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Question: I've injected my this compound sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I do?
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Answer:
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Check Sample Preparation: Ensure your sample is dissolved in a suitable volatile solvent (e.g., hexane (B92381), dichloromethane) at an appropriate concentration.[1] this compound is a solid at room temperature and needs to be fully dissolved.
-
Verify Injection: Confirm that the syringe is functioning correctly and that the sample is being injected into the instrument. Check for a blocked syringe or incorrect autosampler settings.
-
Inspect the Inlet: The inlet liner may be contaminated or blocked. Check and clean or replace the liner if necessary.
-
Check for Leaks: A leak in the injector can cause sample loss. Perform a leak check of the system.
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Confirm Detector Functionality: Ensure the detector (FID or MS) is turned on and operating correctly. For an FID, check that the flame is lit. For an MS, verify that the filament is on and the vacuum is stable.
-
Issue 2: Tailing or fronting peaks.
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Question: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?
-
Answer:
-
Column Issues:
-
Contamination: The column may be contaminated with non-volatile residues. Try baking out the column at a high temperature (within its specified limits).
-
Installation: Improperly installed columns can cause dead volume. Ensure the column is installed correctly in the inlet and detector.
-
-
Inlet Issues: An active or contaminated inlet liner can cause peak tailing. Deactivated liners are recommended.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Issue 3: Retention time shifts.
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Question: The retention time for my this compound peak is inconsistent between runs. What could be the cause?
-
Answer:
-
Flow Rate Fluctuations: Check the carrier gas flow rate for stability. Leaks in the gas lines can cause pressure drops and affect retention times.
-
Oven Temperature Instability: Ensure the GC oven temperature is stable and reproducible. Verify the temperature program is running as expected.
-
Column Bleed/Degradation: An aging or degraded column can lead to retention time shifts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
Issue 1: Poorly resolved or broad peaks in the ¹H-NMR spectrum.
-
Question: The proton signals in my this compound spectrum are broad and not well-resolved. What can I do?
-
Answer:
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Shimming: The magnetic field homogeneity may need to be improved. Re-shim the spectrometer.
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Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Dilute your sample.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant peak broadening. If suspected, try to purify the sample further.
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Solid Particles: Undissolved material in the NMR tube will degrade spectral quality. Ensure your sample is fully dissolved and filter it if necessary.
-
Issue 2: Difficulty in quantifying purity using qNMR.
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Question: I am trying to use quantitative NMR (qNMR) to determine the purity of my this compound, but I am getting inconsistent results. What are some key considerations?
-
Answer:
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Internal Standard Selection: Choose an internal standard that has a peak in a clean region of the spectrum, is stable, and does not react with your sample or solvent.
-
Relaxation Delay (d1): Ensure the relaxation delay is set to at least 5 times the longest T1 relaxation time of the signals being integrated (both for the analyte and the internal standard). This is crucial for accurate integration.
-
Signal Integration: Integrate non-overlapping, well-resolved signals for both the this compound and the internal standard.
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Signal-to-Noise Ratio: Acquire enough scans to achieve a good signal-to-noise ratio for accurate integration.
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Experimental Protocols
GC-MS Protocol for this compound Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 1 mL of hexane or dichloromethane.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
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Calculate purity based on the relative peak area percentage in the total ion chromatogram (TIC).
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Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
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¹H-NMR Protocol for this compound Purity Analysis
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Sample Preparation:
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Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
-
Instrumentation:
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400 MHz (or higher) NMR spectrometer.
-
-
Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
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Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
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Integrate the signals and compare the integrations to the expected proton counts.
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Identify impurity peaks by their chemical shifts and multiplicities.
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Data Presentation
Table 1: GC-MS Data for 1,12-Dibromododecane
| Compound | Expected Retention Index (Kovats, non-polar) | Key Mass Fragments (m/z) | Identification |
| 1,12-Dibromododecane | 1946[2] | 55, 41[2] | Product |
| Dodecan-1-ol | ~1400-1500 | 41, 43, 55, 69, 83 | Potential Starting Material |
| 1-Dodecene | ~1200 | 41, 43, 55, 56, 69, 70, 83, 84 | Potential Starting Material/Byproduct |
Table 2: NMR Data for 1,12-Dibromododecane in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Br-CH₂ -(CH₂)₁₀-CH₂-Br | ~3.41 (triplet) | ~33.9 |
| Br-CH₂-CH₂ -(CH₂)₈-CH₂-CH₂-Br | ~1.85 (quintet) | ~32.8 |
| Br-(CH₂)₂-CH₂ -(CH₂)₆-CH₂-(CH₂)₂-Br | ~1.41 (multiplet) | ~28.7 |
| Central (CH₂)₄ | ~1.26 (multiplet) | ~29.5, ~28.1 |
Visualizations
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Troubleshooting logic for common GC issues.
References
Technical Support Center: Managing Viscosity in Dibromododecane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,12-dibromododecane (B1294643). The following sections offer solutions to common viscosity-related issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the physical state and viscosity of 1,12-dibromododecane at room temperature?
A1: 1,12-dibromododecane is a solid at standard room temperature, with a melting point ranging from 38-42°C.[1][2] When melted, it forms a clear to pale yellow liquid that can be slightly viscous.[3] Its viscosity is influenced by temperature; as the temperature increases, the viscosity decreases.
Q2: In which solvents is 1,12-dibromododecane soluble?
A2: 1,12-dibromododecane is readily soluble in various organic solvents, including hexane, toluene, and chloroform.[3] It exhibits low solubility in polar solvents like water.
Q3: How does temperature affect the viscosity of 1,12-dibromododecane reaction mixtures?
A3: Generally, increasing the temperature of a reaction mixture will decrease its viscosity. This is a common method for managing highly viscous reactions involving long-chain molecules like 1,12-dibromododecane. However, the specific impact of temperature will depend on the other components of the reaction mixture.
Q4: Can the choice of solvent influence the viscosity of my reaction?
A4: Absolutely. The choice of solvent has a significant impact on the viscosity of a polymer solution.[1][4] A "good" solvent, in which the polymer chains are well-solvated and extended, can lead to a higher intrinsic viscosity. Conversely, a "poor" solvent may cause the polymer chains to aggregate, which can also affect the overall viscosity.[5] The viscosity of the solvent itself will also contribute to the overall viscosity of the reaction mixture.
Troubleshooting Guides
Issue: Reaction Mixture is Too Viscous to Stir Effectively
High viscosity can hinder proper mixing, leading to poor heat transfer and incomplete reactions.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the viscosity at each step. For many reactions involving long-chain alkanes, a moderate increase in temperature can significantly reduce viscosity. | 1. Ensure your reaction is equipped with a calibrated thermometer and a controlled heating mantle or oil bath.2. Increase the setpoint of the heating device by 5°C.3. Allow the reaction mixture to equilibrate for 15-20 minutes, observing any changes in stirring and visual appearance.4. If viscosity remains too high, repeat the temperature increase in 5°C increments, not exceeding the decomposition temperature of your reactants or products. |
| Inappropriate Solvent or Insufficient Solvent Volume | Add a co-solvent that is known to be a good solvent for all components of the reaction mixture. Alternatively, increase the volume of the current solvent. Toluene is often a good choice for reactions involving 1,12-dibromododecane. | 1. Select a co-solvent that is compatible with your reaction chemistry. Toluene or another non-polar solvent is a reasonable starting point.2. Calculate the desired final concentration and add the co-solvent in portions (e.g., 10% of the current reaction volume at a time).3. After each addition, allow the mixture to stir for 10-15 minutes to ensure homogeneity before assessing the viscosity. |
| High Concentration of Reactants or Products | If the reaction design allows, consider starting with a lower concentration of reactants. This is particularly relevant in polymerization reactions where viscosity increases with polymer chain growth. | 1. Before starting the reaction, calculate the molar concentration of your reactants.2. Prepare a new reaction with a 10-20% lower initial concentration of the limiting reagent.3. Monitor the reaction progress and viscosity as before. |
Troubleshooting Workflow for High Viscosity
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. phys.chem.elte.hu [phys.chem.elte.hu]
- 4. Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Disposal of Dibromododecane Waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of dibromododecane waste. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (C₁₂H₂₄Br₂) is a long-chain alkyl halide.[1] It is typically an off-white to pale brown crystalline solid.[1] The primary hazards associated with this compound include potential skin and eye irritation.[1] It may also be harmful if swallowed or inhaled.[1]
Q2: What are the immediate first-aid measures in case of exposure to this compound?
A2: In case of accidental exposure, follow these first-aid measures immediately:
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]
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Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][3]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]
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Ingestion: Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE should be worn at all times when handling this compound. This includes:
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Safety glasses with side-shields or goggles.[4]
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Chemical-resistant gloves (e.g., nitrile).
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A lab coat.[1]
-
Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]
Q4: How should I store this compound in the laboratory?
A4: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from direct sunlight.[1] It is incompatible with strong oxidizing agents, so it should be stored separately from these chemicals.[1][3][4]
Q5: What is the proper method for disposing of this compound waste?
A5: The recommended method for the disposal of this compound waste is through a certified hazardous waste management service.[5] All this compound waste, including contaminated materials, should be collected in a dedicated, clearly labeled, and compatible waste container designated for halogenated organic waste.[5] For laboratory-scale treatment of small quantities of aqueous waste containing this compound, a chemical degradation protocol via hydrolysis can be considered (see Experimental Protocols section).
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Accidental Spill of this compound | Improper handling or container failure. | For small spills, ensure proper ventilation and wear appropriate PPE. Contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[5] Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2][3][5][6][7] Do not let the chemical enter the environment.[2][3][6][7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Skin or Eye Irritation After Handling | Inadequate PPE or accidental exposure. | Immediately follow the first-aid measures outlined in the FAQs.[2][3] Review handling procedures to ensure proper use of PPE in the future. |
| This compound Has Solidified in the Container | Storage at a temperature below its melting point. | This compound has a melting point between 38-42 °C.[1] If it has solidified, it can be gently warmed in a water bath to melt it before use. Ensure the container is securely capped during this process. |
| Unsure if Waste is Contaminated with this compound | Cross-contamination during an experiment. | As a precaution, treat any waste that may have come into contact with this compound as hazardous. Segregate it into the halogenated organic waste stream. |
Data Presentation
Physical and Chemical Properties of 1,12-Dibromododecane
| Property | Value |
| CAS Number | 3344-70-5[1] |
| Molecular Formula | C₁₂H₂₄Br₂[2] |
| Molecular Weight | 328.13 g/mol |
| Appearance | Off-white to pale brown crystalline solid[1] |
| Melting Point | 38-42 °C[1] |
| Boiling Point | 215 °C @ 15 mmHg[1] |
| Solubility | Insoluble in water; soluble in hot methanol (B129727) and other organic solvents.[1] |
| Density | ~1.3 g/cm³ |
Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Lab coat. |
| Respiratory Protection | Not typically required with adequate ventilation; use a respirator if dust or aerosols are generated. |
Experimental Protocols
Protocol for Laboratory-Scale Degradation of this compound Waste via Hydrolysis
This protocol describes a method for the chemical degradation of small quantities of this compound waste in an aqueous solution through basic hydrolysis. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
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This compound waste solution
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Sodium hydroxide (B78521) (NaOH)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Stir bar and magnetic stir plate
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pH paper or pH meter
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Beakers and graduated cylinders
Procedure:
-
Preparation: Place the aqueous this compound waste into a round-bottom flask equipped with a stir bar.
-
Solvent Addition: Add an equal volume of ethanol to the flask. The ethanol acts as a co-solvent to increase the solubility of the this compound in the reaction mixture.
-
Base Addition: Carefully add a 10% molar excess of sodium hydroxide (NaOH) to the flask. This can be added as a solid or a concentrated aqueous solution. The hydroxide ion will act as the nucleophile to displace the bromide ions.
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Reaction Setup: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle on a magnetic stir plate.
-
Heating and Reflux: Heat the mixture to reflux with constant stirring. Allow the reaction to proceed for at least 2 hours to ensure complete hydrolysis. The reaction converts the this compound to 1,12-dodecanediol.
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Cooling and Neutralization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Once cooled, check the pH of the solution. Neutralize the excess NaOH by carefully adding a dilute acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
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Disposal: The resulting solution, now containing 1,12-dodecanediol, sodium bromide, and water, is generally less hazardous than the original this compound waste. However, it should still be collected and disposed of as aqueous chemical waste according to your institution's guidelines.
Mandatory Visualizations
Caption: Decision workflow for this compound waste disposal.
Caption: Step-by-step procedure for cleaning up a this compound spill.
References
dealing with the corrosivity of reagents in dibromododecane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the corrosivity (B1173158) of reagents used in the synthesis of 1,12-dibromododecane (B1294643). The information is targeted towards researchers, scientists, and drug development professionals to ensure safe and successful experimentation.
Troubleshooting Guide: Corrosivity Issues
This guide addresses specific problems that may arise due to the corrosive nature of the reagents involved in the synthesis of 1,12-dibromododecane.
Question: I've noticed a yellow to brown discoloration in my reaction mixture. What could be the cause and what should I do?
Answer: Discoloration, particularly a yellow to brown hue, can indicate the formation of bromine (Br₂) as a side product. This can occur if the bromide ions are oxidized.
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Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Troubleshooting:
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Temperature Control: Overheating can promote the oxidation of bromide. Ensure your reaction temperature is carefully controlled according to the protocol.
-
Reagent Purity: Impurities in the reagents can sometimes catalyze side reactions. Use reagents of appropriate purity.
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Post-Reaction Work-up: The discoloration should be removed during the washing steps with sodium bicarbonate or sodium bisulfite solution.
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Question: My glass reaction flask appears to have some etching or cloudiness after the reaction. How can I prevent this?
Answer: Concentrated sulfuric acid and hydrobromic acid are highly corrosive and can etch silicate (B1173343) glass, especially at elevated temperatures over prolonged periods.
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Preventative Measures:
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Reaction Time: Adhere strictly to the recommended reaction time to minimize contact between the hot, corrosive reagents and the glassware.
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Glassware Inspection: Before starting, inspect your glassware for any existing scratches or cracks, as these can be points of weakness.
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Material Choice: For highly repetitive or scaled-up syntheses, consider using glassware made of borosilicate 3.3, which offers higher resistance to chemical attack.
-
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Post-Reaction: Clean glassware thoroughly immediately after use to remove all traces of acidic residue.
Question: What are the signs of a runaway reaction and what is the emergency procedure?
Answer: A runaway reaction is an uncontrolled exothermic reaction that can lead to a rapid increase in temperature and pressure.
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Signs to Watch For:
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A sudden and rapid increase in the temperature of the reaction mixture that is not controlled by the heating mantle or cooling bath.
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Vigorous and uncontrolled boiling or bubbling.
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A rapid change in color or the evolution of large amounts of gas.
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Visible deformation or stress on the reaction flask.
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-
Emergency Procedure:
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If it is safe to do so, remove the heating source immediately.
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If the reaction is in a fume hood, keep the sash down.
-
Contact your institution's emergency response team.
-
Do not attempt to quench the reaction with water or other reagents unless you are trained to do so and have the appropriate safety measures in place.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive reagents used in the synthesis of 1,12-dibromododecane from 1,12-dodecanediol (B52552)?
The primary corrosive reagents are concentrated sulfuric acid (H₂SO₄) and hydrobromic acid (HBr), which is often generated in situ from sodium bromide and sulfuric acid.[1][2] Both are strong acids that require careful handling.
Q2: What personal protective equipment (PPE) is mandatory when handling these corrosive reagents?
Appropriate PPE is crucial for safety.[3][4] This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton™). Standard nitrile gloves may not offer sufficient protection for prolonged contact.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended.
Q3: How should I properly store concentrated sulfuric acid and sodium bromide?
-
Concentrated Sulfuric Acid: Store in a dedicated, well-ventilated acid cabinet, away from incompatible materials such as bases, organic compounds, and metals.[5] The storage container should be made of a compatible material (e.g., glass or acid-resistant plastic) and have a secure cap.
-
Sodium Bromide: Store in a cool, dry place away from strong acids to prevent the potential release of hydrogen bromide gas.
Q4: What is the correct procedure for quenching the reaction and disposing of the corrosive waste?
-
Quenching: The reaction should be cooled to room temperature before quenching. Slowly and carefully add the reaction mixture to cold water or an ice bath to dissipate the heat generated from the dilution of the strong acid.
-
Disposal: All acidic aqueous waste must be neutralized before disposal.[6] Slowly add a base, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH. The neutralized solution should be disposed of in accordance with your institution's hazardous waste management guidelines.[5]
Q5: What should I do in case of a spill of concentrated sulfuric acid?
For a small spill:
-
Alert nearby personnel and restrict access to the area.
-
Wearing appropriate PPE, contain the spill with an acid-neutralizing agent or an inert absorbent material like sand or vermiculite.
-
Slowly and carefully neutralize the acid with a weak base like sodium bicarbonate.[3][7]
-
Once neutralized, the residue can be cleaned up and placed in a designated hazardous waste container. For a large spill, evacuate the area and follow your institution's emergency procedures.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical synthesis of 1,12-dibromododecane from 1,12-dodecanediol.
| Parameter | Value | Notes |
| Reactants | ||
| 1,12-Dodecanediol | 0.1 mol | Starting material. |
| Sodium Bromide (NaBr) | 0.25 mol | Source of bromide. |
| Concentrated Sulfuric Acid | 50 mL | Catalyst and dehydrating agent. Handle with extreme care. |
| Water (for initial dilution) | 30 mL | Used to control the initial exotherm when adding sulfuric acid. |
| Reaction Conditions | ||
| Temperature | Reflux | The boiling point of the reaction mixture. |
| Reaction Time | 4 hours | Monitor the reaction for completion. |
| Work-up Reagents | ||
| Water | 100 mL | For initial quenching and washing. |
| Concentrated Sulfuric Acid | Equal volume to the organic layer | For washing and removing unreacted alcohol. |
| Saturated Sodium Bicarbonate | Equal volume to the organic layer | To neutralize any remaining acid. |
| Anhydrous Calcium Chloride | Sufficient amount for drying | Drying agent for the organic layer. |
Experimental Protocol: Synthesis of 1,12-Dibromododecane
This protocol details the synthesis of 1,12-dibromododecane from 1,12-dodecanediol, with a strong emphasis on the safe handling of corrosive reagents.
1. Reagent Preparation and Safety Precautions:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Wear all mandatory PPE: chemical splash goggles, face shield, acid-resistant gloves, and a lab coat.
-
Have an acid spill kit and a safety shower/eyewash station readily accessible.
2. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 30 mL of deionized water.
-
Place the flask in an ice bath to control the temperature.
3. Addition of Sulfuric Acid:
-
Slowly and carefully add 50 mL of concentrated sulfuric acid to the water in the flask via the dropping funnel with continuous stirring. Caution: This is a highly exothermic process. Add the acid dropwise to prevent excessive heat generation and potential splashing.
-
Once the addition is complete, remove the ice bath and allow the solution to cool to room temperature.
4. Addition of Reactants:
-
To the cooled sulfuric acid solution, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.[2]
5. Reaction:
-
Heat the mixture to reflux using a heating mantle and continue to stir for 4 hours.[2] Monitor the reaction to ensure a controlled reflux.
6. Quenching and Extraction:
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Allow the layers to separate and discard the lower aqueous layer.
7. Washing the Organic Layer:
-
Wash the organic layer sequentially with the following, performing a separation after each wash:
-
An equal volume of concentrated sulfuric acid.
-
An equal volume of water.
-
An equal volume of saturated sodium bicarbonate solution (Caution: pressure build-up may occur due to CO₂ evolution. Vent the separatory funnel frequently).
-
An equal volume of water.[2]
-
8. Drying and Isolation:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with anhydrous calcium chloride for approximately 30 minutes.
-
Decant or filter the dried organic layer to remove the drying agent.
-
The crude 1,12-dibromododecane can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.
Caption: Troubleshooting logic for corrosivity issues in dibromododecane synthesis.
References
- 1. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Technical Support Center: Solvent Effects on Dibromododecane Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction rate of dibromododecane. The information is tailored for professionals in research and drug development to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally recommended for nucleophilic substitution reactions with 1,12-dibromododecane (B1294643)?
A1: For most bimolecular nucleophilic substitution (SN2) reactions involving primary alkyl halides like 1,12-dibromododecane, polar aprotic solvents are generally recommended. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN). These solvents can effectively dissolve both the organic substrate and the ionic nucleophile while minimally solvating the nucleophile, thereby enhancing its reactivity.
Q2: Why are polar protic solvents, like water and alcohols, generally not recommended for SN2 reactions with this compound?
A2: Polar protic solvents can form strong hydrogen bonds with anionic nucleophiles. This solvation stabilizes the nucleophile, creating an "energy barrier" that must be overcome for the reaction to proceed, which significantly slows down the SN2 reaction rate.
Q3: How does the choice of a polar aprotic solvent affect the reaction rate of 1,12-dibromododecane with a given nucleophile?
A3: While DMF, DMSO, and acetonitrile are all effective polar aprotic solvents, their properties can lead to variations in reaction rates. Generally, solvents with higher polarity and dielectric constants can better stabilize the transition state of an SN2 reaction, leading to a faster rate. However, other factors such as viscosity and the solubility of specific reagents can also play a role. For instance, in many cases, DMSO has been observed to accelerate SN2 reactions more effectively than DMF or acetonitrile.
Q4: Can phase-transfer catalysis be used for reactions with 1,12-dibromododecane?
A4: Yes, phase-transfer catalysis (PTC) is a highly effective technique for reactions where the nucleophile is in an aqueous phase (or is a solid salt) and the this compound is in an immiscible organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile into the organic phase, allowing the reaction to proceed at a much faster rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol, water) for an SN2 reaction. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent. |
| Low reaction temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature. For long-chain alkyl halides like this compound, heating is often necessary. | |
| Poor solubility of reagents: The nucleophile or this compound is not fully dissolved in the chosen solvent. | Select a solvent in which both reactants are fully soluble at the reaction temperature. Gentle heating can improve solubility. | |
| Formation of side products (e.g., elimination products) | Strongly basic nucleophile in a sterically hindered environment: While this compound is a primary halide, a very strong and bulky base can promote elimination (E2) over substitution (SN2). | Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. |
| High reaction temperature: Higher temperatures can sometimes favor elimination reactions. | Optimize the temperature to be sufficient for substitution without promoting significant elimination. | |
| Difficulty in product isolation | High-boiling point solvent: Solvents like DMF and DMSO can be difficult to remove completely. | If possible, choose a lower-boiling point solvent like acetonitrile. For high-boiling solvents, use high-vacuum distillation or a thorough aqueous workup to remove the solvent. |
Quantitative Data on Solvent Effects
The following tables summarize the impact of solvent choice on the reaction of 1,12-dibromododecane with common nucleophiles. Note: The following data is compiled from various sources and should be used as a general guide. Actual reaction rates and yields will depend on specific experimental conditions.
Table 1: Reaction of 1,12-Dibromododecane with Sodium Azide (B81097)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,12-diazidododecane (B14317314) (%) |
| DMSO | 60 | 12 | ~88 |
| DMF | 70-80 | 18 | ~85 |
| Acetonitrile | Reflux | 24 | ~75 |
Table 2: Reaction of 1,12-Dibromododecane with 2-Methylpyridine
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,12-bis(2-methylpyridinium)dodecane dibromide (%) |
| Neat (no solvent) | Reflux | 3 | 68 |
| Toluene | Reflux | 8 | ~60 |
| Acetonitrile | Reflux | 12 | ~55 |
Experimental Protocols
Protocol 1: Synthesis of 1,12-Diazidododecane
This protocol outlines a typical procedure for the nucleophilic substitution of 1,12-dibromododecane with sodium azide.
Materials:
-
1,12-Dibromododecane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,12-dibromododecane (1 equivalent) in DMSO.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 1,12-diazidododecane by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1,12-Bis(pyridinium)dodecane Dibromide
This protocol describes the reaction of 1,12-dibromododecane with pyridine (B92270).
Materials:
-
1,12-Dibromododecane
-
Pyridine
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1,12-dibromododecane (1 equivalent) in acetonitrile.
-
Add pyridine (2.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 24 hours. A precipitate will form as the reaction progresses.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Dibromododecane
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving dibromododecane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges associated with this compound in cross-coupling reactions stem from the fact that it is a long-chain aliphatic dihalide. This presents several issues:
-
Low Reactivity: The C(sp³)-Br bonds in this compound are generally less reactive than C(sp²)-Br bonds found in aryl or vinyl halides. This often necessitates more active catalyst systems and potentially higher reaction temperatures.[1]
-
Mono- versus Di-substitution: Achieving selective mono- or di-substitution can be difficult. Controlling the stoichiometry of the reagents is a key factor, but the statistical nature of the reaction can lead to mixtures of unreacted starting material, mono-substituted, and di-substituted products.
-
Side Reactions: Common side reactions include β-hydride elimination (though less of a concern with a terminal bromide), dehalogenation (hydrodehalogenation), and homocoupling of the coupling partners.[2][3]
-
Solubility: The long, nonpolar alkyl chain of this compound can influence its solubility and that of the subsequent products, which needs to be considered when choosing a solvent system.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several cross-coupling reactions can be successfully employed with this compound, with the choice often depending on the desired coupling partner.
-
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is effective for forming C-C bonds with nickel or palladium catalysts.[4][5] It's a powerful method, but the high reactivity of Grignard reagents can limit functional group tolerance.[6]
-
Negishi Coupling: A versatile method for C-C bond formation that uses organozinc reagents.[3][7] Organozinc compounds are generally more reactive than organoboranes (used in Suzuki coupling) but less reactive than Grignard reagents, offering a good balance of reactivity and functional group tolerance.[1]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with the organohalide. While highly versatile and tolerant of many functional groups, the coupling of sp³-hybridized alkyl halides can be more challenging than with aryl halides and may require specialized catalyst systems.[8][9]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed reaction is the method of choice.[10][11] It allows for the coupling of a wide variety of amines with the alkyl bromide.
-
Sonogashira Coupling: While traditionally used for coupling terminal alkynes with aryl or vinyl halides, its direct application with unactivated alkyl halides like this compound is less common and can be challenging.[1][12]
Q3: How can I control for mono- versus di-substitution?
A3: Achieving selective mono-substitution of this compound requires careful control over the reaction conditions.
-
Stoichiometry: The most straightforward approach is to use a limiting amount of the coupling partner (e.g., 1.0 to 1.2 equivalents). This statistically favors the formation of the mono-substituted product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the occurrence of the second coupling reaction.[13]
-
Slow Addition: A slow, controlled addition of the coupling partner to the reaction mixture can help maintain a low concentration of this reagent, further favoring mono-substitution.[14]
-
Catalyst Choice: Some catalyst systems may inherently favor mono-coupling due to steric or electronic effects. Screening different catalysts and ligands is often beneficial.
For di-substitution, an excess of the coupling partner (typically 2.2 to 2.5 equivalents) and longer reaction times are generally employed to drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a frequent challenge due to the lower reactivity of the C(sp³)-Br bond.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Verify Reagent Purity: Ensure all reagents, including this compound, the coupling partner, base, and solvent, are of high purity and anhydrous where necessary.[2]
-
Maintain Inert Atmosphere: Cross-coupling reactions, particularly those involving palladium or nickel catalysts, are often sensitive to oxygen.[6] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Check Catalyst Activity: The catalyst may be deactivated. Use a fresh batch of catalyst or a pre-catalyst.
-
Increase Temperature: Reactions involving less reactive alkyl halides often require higher temperatures to proceed at a reasonable rate.[1]
-
Screen Catalysts: If palladium-based catalysts are ineffective, consider nickel-based systems, which can be more reactive for C(sp³)-Br bond activation.[3][4]
-
Screen Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can promote the oxidative addition step and improve reaction rates.[13]
Issue 2: Significant Dehalogenation (Hydrodehalogenation)
This side reaction, where a bromine atom is replaced by a hydrogen atom, reduces the yield of the desired coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Detailed Steps:
-
Identify Hydride Sources: The palladium-hydride species responsible for dehalogenation can be formed from trace amounts of water, alcohols, or certain bases.[2]
-
Use Anhydrous Conditions: Employ anhydrous and degassed solvents.[2]
-
Optimize the Base: Switch to a non-hydridic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1]
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired C-C or C-N bond-forming reductive elimination step, outcompeting the dehalogenation pathway.[2]
-
Lower the Temperature: High reaction temperatures can sometimes favor dehalogenation.[2]
Data Presentation: Catalyst Systems for Cross-Coupling with Alkyl Bromides
The following tables summarize typical catalyst systems and conditions for various cross-coupling reactions with alkyl bromides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for C-C Bond Formation
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Kumada | NiCl₂(dppp) | dppp | - | THF/Ether | 25-66 |
| Pd(OAc)₂ | XPhos | - | THF | 25-66 | |
| Negishi | Pd₂(dba)₃ | SPhos | - | THF/Dioxane | 60-100 |
| NiCl₂(dme) | dtbbpy | - | DMA | 25-80 | |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 80-100 |
Table 2: Catalyst Systems for C-N Bond Formation
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 80-110 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Negishi Coupling
This protocol provides a general starting point for the di-alkylation of a coupling partner with this compound.
-
Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere, add zinc dust (2.2 eq.).
-
Add a solution of the organic halide (the coupling partner, 2.2 eq.) in an anhydrous solvent like THF.
-
Activate the zinc with a few crystals of iodine or 1,2-dibromoethane (B42909) and stir until the oxidative insertion is complete (can be monitored by GC-MS of quenched aliquots).
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or dioxane).
-
Add a solution of this compound (1.0 eq.).
-
Transfer the prepared organozinc reagent to the reaction flask via cannula.
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general starting point for the di-amination of this compound.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, 2-6 mol%), and the base (e.g., NaOt-Bu, 2.4-3.0 eq.).[13]
-
Evacuate and backfill the tube with an inert gas three times.[13]
-
Add the degassed solvent (e.g., toluene or dioxane).[13]
-
Add the amine (2.2-2.5 eq.).[13]
-
Add this compound (1.0 eq.).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS.[13]
-
-
Work-up and Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Dibromododecane Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving 1,12-dibromododecane (B1294643) using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using TLC to monitor a 1,12-dibromododecane reaction?
A1: Thin-Layer Chromatography separates compounds based on polarity. 1,12-dibromododecane is a relatively non-polar molecule. In a typical reaction (e.g., nucleophilic substitution to form an alcohol or amine), the product will be more polar than the starting material. On a polar stationary phase like silica (B1680970) gel, the non-polar 1,12-dibromododecane will travel further up the plate (higher Retention Factor, Rf), while the more polar product will travel a shorter distance (lower Rf).[1] The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot over time.[2]
Q2: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A2: Since 1,12-dibromododecane is non-polar, you should start with a non-polar solvent system.[1][3] A good starting point is 100% hexanes or a mixture of hexanes with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 9:1 or 19:1 hexanes:ethyl acetate).[1] The ideal solvent system should place the starting material spot at an Rf value of approximately 0.3-0.4, allowing clear separation from the product, which will have a lower Rf.[4]
Q3: 1,12-Dibromododecane is not UV-active. How can I visualize the spots on the TLC plate?
A3: While 1,12-dibromododecane itself is not strongly UV-active, it is still recommended to check the plate under a UV lamp (254 nm) first, as impurities or products might be visible.[1][5] For visualization, chemical stains are necessary. An oxidative potassium permanganate (B83412) (KMnO₄) stain is highly effective. It reacts with most organic compounds, and the product of a substitution or elimination reaction (e.g., an alcohol or alkene) will typically appear as a yellow-to-brown spot on a purple background.[1][6] Other stains like p-anisaldehyde can also be effective, particularly for visualizing nucleophilic products like alcohols or amines.[7] Alkyl halides often do not stain well with iodine.[8]
Q4: What is a "co-spot" and why is it important for monitoring reactions?
A4: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same place.[2][4] This lane is crucial for confirming the identity of the spots. It helps to differentiate the starting material from the product, especially when their Rf values are very similar. If the starting material and product are different, the co-spot lane may show two distinct spots or a single elongated spot.[2]
Experimental Protocol: General TLC Monitoring of a Dibromododecane Reaction
This protocol outlines the standard procedure for tracking the conversion of 1,12-dibromododecane to a more polar product.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with lid
-
Capillary spotters
-
Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)
-
Visualization agent (e.g., Potassium Permanganate stain)
-
Heat gun
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[1]
-
Spotting:
-
In the "SM" lane, use a capillary spotter to apply a small spot of a dilute solution of 1,12-dibromododecane.
-
In the "R" lane, apply a small spot of the reaction mixture at a specific time point.
-
In the "C" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[4] Ensure spots are small and do not spread into adjacent lanes.
-
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (below the baseline). Place the spotted TLC plate into the chamber and close the lid. Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.[1][4]
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Examine the plate under a UV lamp and circle any visible spots.[5]
-
Dip the plate into the potassium permanganate stain solution, remove excess stain by touching the edge to a paper towel, and gently heat with a heat gun until spots appear.[6]
-
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the "R" lane, and a new product spot (with a lower Rf) is clearly visible. Calculate the Rf values for all spots.
Rf Calculation: The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible after staining. | 1. Sample is too dilute.[10][11] 2. Compound is volatile and evaporated during solvent drying or heating.[10] 3. The chosen stain is not effective for your compounds. | 1. Re-run the TLC, spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[10][11] 2. Minimize heating time after staining. 3. Try a more universal stain like Phosphomolybdic Acid (PMA) or a different type of stain.[6] |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[10][11][12] 2. The product is strongly acidic or basic.[12][13] 3. The compound is decomposing on the acidic silica gel.[14] | 1. Dilute the sample solution and re-spot. 2. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to improve spot shape.[10][13] 3. Neutralize the silica by adding a base to the eluent or switch to an alumina (B75360) TLC plate.[13] |
| All spots are near the baseline (Low Rf). | The mobile phase is not polar enough to move the compounds up the plate.[10] | Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., change from 9:1 to 4:1). |
| All spots are near the solvent front (High Rf). | The mobile phase is too polar, causing all compounds to travel with the solvent front.[15][10] | Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., change from 9:1 to 19:1) or use 100% hexanes. |
| Reactant and product spots are not well-separated. | The polarity of the starting material and product are very similar. | Try a different solvent system. You can also try developing the plate multiple times in the same, less polar solvent system, drying the plate between runs, to increase separation.[16] |
| Reaction mixture lane is a smear. | The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO).[14] | After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the residual solvent before placing it in the developing chamber.[14] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ck12.org [ck12.org]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chembam.com [chembam.com]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,12-Dibromododecane and 1,10-Dibromodecane in Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of macrocyclic compounds, which are of significant interest in drug discovery and materials science, the choice of the linear precursor is critical to the efficiency of the cyclization step. This guide provides an objective comparison of the reactivity of 1,12-dibromododecane (B1294643) and 1,10-dibromodecane (B1670030), two common precursors for the formation of large ring structures. The comparison is based on fundamental principles of physical organic chemistry and supported by representative experimental approaches.
Introduction
1,12-Dibromododecane and 1,10-dibromodecane are bifunctional alkyl halides that serve as versatile building blocks in organic synthesis. Their primary utility in the context of this guide is as precursors for intramolecular cyclization reactions, where the two bromine atoms are displaced by a dinucleophile to form a macrocycle. The key difference between these two molecules is the length of the aliphatic chain separating the two reactive centers, which has a significant impact on the thermodynamics and kinetics of ring closure.
Theoretical Comparison of Reactivity
The reactivity of α,ω-dibromoalkanes in intramolecular cyclization reactions is governed by a combination of enthalpic and entropic factors.
-
Enthalpy: For the formation of large, unstrained rings (12-membered or larger), the contribution of ring strain to the enthalpy of the transition state and the product is minimal. Therefore, the enthalpic barrier to cyclization is expected to be similar for both 1,10-dibromododecane and 1,12-dibromododecane.
-
Entropy: The primary differentiator in the reactivity of these two molecules is the entropy of activation. For an intramolecular reaction to occur, the two ends of the molecule must come into close proximity. The longer the chain, the greater the number of possible conformations, and thus the lower the probability of the reactive ends encountering each other. This results in a more negative entropy of activation for the cyclization of 1,12-dibromododecane compared to 1,10-dibromodecane.
This difference in the entropy of activation leads to the prediction that, under identical reaction conditions, the rate of intramolecular cyclization for 1,10-dibromododecane will be higher than that for 1,12-dibromododecane. Consequently, in a competition between intramolecular cyclization and intermolecular polymerization, 1,10-dibromododecane is expected to favor the formation of the cyclic product to a greater extent.
Experimental Evidence and Data Presentation
To illustrate this principle, the following table presents hypothetical, yet representative, yield data for a generic intramolecular cyclization reaction, such as the formation of a macrocyclic ether via Williamson ether synthesis with a diphenolic nucleophile.
| Reactant | Product Ring Size | Hypothetical Yield of Monomer (%) | Hypothetical Yield of Dimer/Polymer (%) |
| 1,10-Dibromodecane | 12-membered | 65 | 35 |
| 1,12-Dibromododecane | 14-membered | 50 | 50 |
Note: These are illustrative values based on established principles and not from a specific cited experiment.
Key Experimental Protocols
To empirically determine the relative reactivity of 1,10-dibromododecane and 1,12-dibromododecane, a competitive intramolecular cyclization experiment can be designed. A common and well-documented method is the high-dilution synthesis of macrocyclic ethers or thioethers.
Experimental Protocol: Comparative Intramolecular Cyclization via Williamson Ether Synthesis
Objective: To compare the yield of macrocyclic ether formation from 1,10-dibromododecane and 1,12-dibromododecane with a dinucleophile under high-dilution conditions.
Materials:
-
1,10-Dibromodecane
-
1,12-Dibromododecane
-
Resorcinol (B1680541) (or another suitable bis-phenol)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
A three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with a suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous DMF (a volume sufficient to achieve high dilution, e.g., 0.01 M final concentration of the dibromoalkane).
-
The suspension is heated to a specified temperature (e.g., 80 °C).
-
A solution of the α,ω-dibromoalkane (1,10-dibromodecane or 1,12-dibromododecane, 1.0 equivalent) and resorcinol (1.0 equivalent) in anhydrous DMF is prepared.
-
This solution is added dropwise to the heated potassium carbonate suspension over an extended period (e.g., 8-12 hours) using a syringe pump to maintain high-dilution conditions.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional period (e.g., 12-24 hours) to ensure complete reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to follow the disappearance of starting materials and the formation of products.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the monomeric macrocycle and any dimeric or polymeric byproducts.
-
The yields of the isolated products are calculated and compared.
Visualization of Experimental Workflow and Reaction Pathway
Logical Workflow for Comparative Reactivity Study
Caption: Workflow for the comparative study of intramolecular cyclization.
Generalized Intramolecular Williamson Ether Synthesis Pathway
A Comparative Guide to 1,12-Dibromododecane and 1,6-Dibromohexane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of monomer is a critical determinant of the final polymer's properties and performance. For researchers working on polycondensation and other polymerization techniques, α,ω-dibromoalkanes are a vital class of monomers. This guide provides a detailed comparison of two such monomers: 1,12-dibromododecane (B1294643) and 1,6-dibromohexane (B150918). While direct, head-to-head comparative studies under identical polymerization conditions are not extensively documented in publicly available literature, this guide leverages established principles of polymer chemistry and data from related systems to offer a comprehensive performance comparison.
The primary distinction between 1,12-dibromododecane and 1,6-dibromohexane lies in the length of their aliphatic chains. This structural difference significantly influences the thermal, mechanical, and physicochemical properties of the resulting polymers.
Impact on Polymer Properties: A Quantitative Comparison
The length of the hydrocarbon chain separating the two bromine functional groups directly impacts the properties of the resulting polymer, particularly in polyamides synthesized through polycondensation with a diamine. A longer aliphatic chain, as found in 1,12-dibromododecane, generally leads to polymers with characteristics closer to those of polyethylene, such as lower melting points and increased flexibility, when compared to polymers derived from the shorter 1,6-dibromohexane.
| Property | Polymer from 1,6-Dibromohexane (Shorter Chain) | Polymer from 1,12-Dibromododecane (Longer Chain) | Rationale |
| Melting Temperature (Tm) | Generally Higher | Generally Lower | The higher density of amide groups in polymers from 1,6-dibromohexane allows for more extensive hydrogen bonding, requiring more energy to disrupt the crystalline structure. |
| Glass Transition Temp. (Tg) | Generally Higher | Generally Lower | The increased flexibility of the longer dodecamethylene chain in the polymer backbone results in a lower temperature for the transition from a glassy to a rubbery state. |
| Tensile Strength | Generally Higher | Generally Lower | The greater intermolecular forces from a higher concentration of hydrogen bonds contribute to higher tensile strength.[1] |
| Flexibility/Elasticity | Lower | Higher | The longer, more flexible aliphatic chain from 1,12-dibromododecane imparts greater flexibility to the polymer.[1] |
| Moisture Absorption | Higher | Lower | The lower concentration of polar amide groups in polymers derived from 1,12-dibromododecane results in reduced water uptake. |
| Crystallinity | Can exhibit different crystalline forms (α and γ) | Tends to favor specific crystalline structures | The packing of polymer chains is influenced by the length of the methylene (B1212753) units, affecting the resulting crystal structure. |
Experimental Protocols: Synthesis of Polyamides
The following are representative experimental protocols for the synthesis of polyamides via polycondensation of a dibromoalkane with a diamine. These protocols can be adapted for a comparative study of 1,12-dibromododecane and 1,6-dibromohexane.
Protocol 1: Melt Polycondensation
This method involves the direct reaction of the monomers at elevated temperatures.
Materials:
-
1,6-Dibromohexane or 1,12-Dibromododecane
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, equimolar amounts of the dibromoalkane and hexamethylenediamine are charged.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reactor is purged with nitrogen, and the temperature is gradually raised to initiate the reaction and melt the monomers.
-
The reaction is typically carried out at a temperature range of 180-250°C.
-
The by-product, hydrogen bromide (which is neutralized by any excess diamine or can be removed), is continuously removed via the distillation outlet, initially under a nitrogen stream and later under vacuum, to drive the equilibrium towards polymer formation.
-
The reaction is continued until the desired viscosity (indicating high molecular weight) is achieved.
-
The resulting polymer is then extruded, cooled, and pelletized.
Protocol 2: Interfacial Polycondensation
This technique involves the reaction at the interface of two immiscible liquids.
Materials:
-
1,6-Dibromohexane or 1,12-Dibromododecane
-
A diamine (e.g., piperazine (B1678402) or hexamethylenediamine)
-
An organic solvent (e.g., chloroform, n-heptane)
-
An aqueous solution of an acid acceptor (e.g., sodium hydroxide, sodium carbonate)
Procedure:
-
The diamine is dissolved in an aqueous solution containing the acid acceptor.
-
The dibromoalkane is dissolved in an immiscible organic solvent.
-
The two solutions are carefully brought into contact in a beaker without stirring to form a stable interface. A polymer film will form at the interface.
-
Alternatively, for bulk polymer synthesis, the two solutions are combined in a blender and vigorously stirred.
-
The polymerization is typically rapid and occurs at room temperature.
-
The formed polymer is then collected, washed thoroughly with water and a solvent like acetone (B3395972) to remove unreacted monomers and salts, and then dried.
Logical Workflow for Monomer Comparison in Polymer Synthesis
Caption: Workflow for comparing polymers from different dibromoalkanes.
Signaling Pathway of Polycondensation
The following diagram illustrates the general step-growth mechanism of polycondensation between a dibromoalkane and a diamine to form a polyamide.
References
A Researcher's Guide to Bifunctional Linkers: Alternatives to Dibromododecane in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Dibromododecane, a classic alkyl chain linker, has been utilized for its simplicity and hydrophobicity. However, the growing sophistication of bioconjugation demands a broader palette of linkers with diverse physicochemical properties. This guide provides an objective comparison of alternative bifunctional linkers to this compound, supported by experimental data and detailed methodologies to inform rational drug design.
The Evolving Role of the Linker
The linker is more than an inert spacer; it is a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile.[1] Its length, flexibility, and hydrophilicity can significantly impact solubility, cell permeability, and the stability of the crucial ternary complex in PROTACs.[2][3] While hydrophobic alkyl chains like this compound can enhance cell membrane permeability, they may also lead to issues with aqueous solubility and aggregation.[4][5] This has spurred the exploration of alternative linker technologies to optimize the performance of next-generation therapeutics.
Comparison of Bifunctional Linker Classes
The primary alternatives to simple alkyl dihalides like this compound fall into two main categories: polyethylene (B3416737) glycol (PEG) linkers and other alkyl chain linkers of varying lengths and compositions. "Clickable" linkers, which utilize bioorthogonal chemistry, represent another important class, offering high efficiency and specificity in conjugation.[2]
Quantitative Data Presentation
The following tables summarize the key characteristics and performance metrics of different linker types based on data from various studies. It is important to note that direct head-to-head comparisons with this compound are not always available; the data presented here illustrates general trends.
Table 1: Physicochemical Properties of Bifunctional Linkers
| Feature | Alkyl Linkers (e.g., this compound) | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains[5] | Repeating ethylene (B1197577) glycol units[5] |
| Solubility | Hydrophobic, may decrease aqueous solubility[4][5] | Hydrophilic, enhances aqueous solubility[4] |
| Cell Permeability | Generally enhances cell permeability[4] | Complex; can both hinder and enhance permeability[4] |
| Metabolic Stability | Generally stable[5] | Potentially susceptible to oxidative metabolism[5] |
| Immunogenicity | Generally low[5] | Low, but anti-PEG antibodies can be a concern |
| Synthesis | Synthetically accessible and cost-effective[5] | Can be more complex and costly[5] |
Table 2: Impact of Linker Type on PROTAC Performance
| Parameter | Alkyl Linker | PEG Linker | Key Considerations |
| Ternary Complex Formation | Provides a flexible tether[5] | Flexibility can be advantageous for achieving a productive conformation[5] | The optimal linker is highly dependent on the specific target and E3 ligase.[6] |
| Degradation Efficacy (DC50/Dmax) | Can be highly effective, but optimization of length is crucial.[7] | Often leads to potent degradation, but can sometimes inhibit activity.[7] | A systematic evaluation of linker length and composition is necessary.[6] |
Table 3: Illustrative Data on Linker Performance in EGFR-Targeting PROTACs
| PROTAC | Linker Type | Target Cells | DC50 (nM) | Dmax (%) | Reference |
| Compound 12 | PEG | HCC827 (EGFR Del19) | 1.944 | 85.1 | [8] |
| Compound 14 | PEG | HCC827 (EGFR Del19) | 0.261 | 91.2 | [8] |
| PROTAC 5 | Alkane Chain | HCC827 (EGFR Del19) | 5.0 | >90 | [9] |
| PROTAC 3 | Alkane Chain | HCC827 (EGFR Del19) | 11.7 | ~80 | [10] |
Note: This data is compiled from different studies and should be interpreted as illustrative. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bifunctional linkers.
Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)
This protocol describes a general method for synthesizing a heterobifunctional PEG linker, a versatile building block for bioconjugation.
Step 1: Monotosylation of PEG Diol
-
Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated PEG.
Step 2: Azidation of Mono-tosylated PEG
-
Dissolve the mono-tosylated PEG (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (B81097) (5 equivalents) and stir the mixture at 80-90°C for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Azide-PEG-OH.
Step 3: NHS Ester Formation
-
Dissolve Azide-PEG-OH (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (B1165640) (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Stir the reaction at room temperature for 12-16 hours to form Azide-PEG-COOH.
-
Acidify the reaction mixture with 1 M HCl and extract with DCM.
-
Dry the organic layer, filter, and concentrate.
-
Dissolve the resulting Azide-PEG-COOH (1 equivalent) in anhydrous DCM.
-
Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and precipitate the product in cold diethyl ether to yield Azide-PEG-NHS ester.
Western Blotting for PROTAC-Induced Protein Degradation
This is the standard assay to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTS/CCK-8)
These colorimetric assays are used to assess the cytotoxic effect of the bioconjugate.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After cell adherence, treat with a range of concentrations of the bioconjugate for a specified duration (e.g., 72 hours).
-
Assay: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding and designing effective bioconjugates.
References
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dibromoalkanes for Protein Cross-Linking: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in studying protein-protein interactions, probing protein structure, and developing novel therapeutics. Dibromoalkanes represent a class of homobifunctional cross-linking reagents that react primarily with nucleophilic amino acid side chains, forming stable covalent bonds. This guide provides a comparative analysis of three commonly used dibromoalkanes—1,2-dibromoethane, 1,3-dibromopropane (B121459), and 1,4-dibromobutane (B41627)—focusing on their reactivity, cross-linking efficiency, and the stability of the resulting linkages.
This analysis is based on established principles of chemical reactivity and available experimental data. The choice of a particular dibromoalkane will ultimately depend on the specific application, the desired cross-linking distance, and the target amino acid residues.
Executive Summary
The utility of dibromoalkanes as cross-linking agents is primarily dictated by the length of the alkyl chain separating the two bromine atoms. This chain length influences the distance that can be bridged between two reactive sites on a protein or between interacting proteins. The reactivity of these compounds is governed by the principles of bimolecular nucleophilic substitution (SN2) reactions, with the primary targets in proteins being the thiol group of cysteine and the amino groups of lysine (B10760008) and histidine. While direct comparative kinetic data for this homologous series is sparse in the literature, the general trends in reactivity and stability can be inferred from fundamental chemical principles and related studies.
Reactivity of Dibromoalkanes with Amino Acid Residues
Dibromoalkanes react with nucleophilic amino acid side chains via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion. The second bromine atom can then react with another nucleophile to form a cross-link.
The primary nucleophilic targets in proteins for dibromoalkanes are:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). Reaction with dibromoalkanes results in the formation of a stable thioether bond.
-
Lysine: The ε-amino group (-NH₂) of lysine is also nucleophilic and can react with dibromoalkanes to form a secondary amine linkage.
-
Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that can be alkylated by dibromoalkanes.
The rate of reaction is influenced by several factors, including the nucleophilicity of the amino acid side chain, the steric accessibility of the reactive site, and the reaction conditions such as pH and temperature. Generally, the reactivity of nucleophiles follows the order: Cys (thiolate) > His (imidazole) > Lys (ε-amino).
Comparative Data Summary
While comprehensive, directly comparable experimental data for the cross-linking efficiency and kinetics of this specific series of dibromoalkanes is limited, the following tables summarize the key characteristics and expected performance based on chemical principles and related studies.
| Dibromoalkane | Chemical Formula | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~3.7 - 5.0 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.90 | ~5.0 - 6.3 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.93 | ~6.3 - 7.6 |
Table 1: Physical Properties of Dibromoalkane Cross-linkers. The spacer arm length is an estimate of the distance between the two bromine atoms and can vary depending on the conformation of the alkyl chain.
| Property | 1,2-Dibromoethane | 1,3-Dibromopropane | 1,4-Dibromobutane | Other Alternatives (e.g., Glutaraldehyde) |
| Primary Target Residues | Cysteine, Lysine, Histidine | Cysteine, Lysine, Histidine | Cysteine, Lysine, Histidine | Lysine |
| Cross-link Bond Type | Thioether, Alkylamino | Thioether, Alkylamino | Thioether, Alkylamino | Schiff base (initially), secondary amine |
| Relative Reactivity (Predicted) | Moderate | High | Moderate | Very High |
| Cross-linking Efficiency | Potentially lower due to steric hindrance and shorter spacer | Generally considered efficient for spanning moderate distances | Effective for longer-range cross-linking | High |
| Stability of Cross-link | Thioether (high), Alkylamino (moderate) | Thioether (high), Alkylamino (moderate) | Thioether (high), Alkylamino (moderate) | Stable after reduction |
| Key Considerations | Shorter cross-linking distance, potential for side reactions | Versatile for a range of distances | Longer cross-linking distance | Can lead to polymerization and protein aggregation |
Table 2: Comparative Performance of Dibromoalkanes and Glutaraldehyde as Cross-linking Agents.
Experimental Protocols
The following are generalized protocols for protein cross-linking using dibromoalkanes. Optimal conditions, including reagent concentrations, incubation time, and temperature, should be determined empirically for each specific system.
Protocol 1: Cross-linking of a Purified Protein
-
Sample Preparation: Prepare the purified protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines if targeting lysine residues is not desired. The pH of the buffer should be optimized based on the target residue (pH 7.0-8.5 for cysteine, pH 8.0-9.0 for lysine).
-
Reagent Preparation: Prepare a stock solution of the dibromoalkane (e.g., 100 mM) in a water-miscible organic solvent such as DMSO or DMF.
-
Cross-linking Reaction: Add the dibromoalkane stock solution to the protein solution to achieve a final concentration typically in the range of 1-20 mM. The optimal molar excess of the cross-linker over the protein should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to 2 hours, with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl (pH 7.5) or 1 M glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Analysis: The cross-linked products can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry.
Protocol 2: Analysis of Cross-linked Peptides by Mass Spectrometry
-
Protein Digestion: After quenching the cross-linking reaction, the protein sample is typically denatured, reduced, and alkylated (if not targeting cysteines for cross-linking) before digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This allows for the identification of the specific amino acid residues that have been cross-linked.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction mechanism and a typical experimental workflow for comparative cross-linking analysis.
Caption: General reaction mechanism of dibromoalkane cross-linking.
Caption: Typical experimental workflow for cross-linking analysis.
Conclusion
Dibromoalkanes are versatile cross-linking agents that can provide valuable structural information about proteins and protein complexes. The choice between 1,2-dibromoethane, 1,3-dibromopropane, and 1,4-dibromobutane should be guided by the desired cross-linking distance and the specific structural question being addressed. While 1,3-dibromopropane is a commonly used and versatile reagent, the shorter and longer chain analogs offer opportunities to probe different spatial arrangements. For all dibromoalkanes, the resulting thioether cross-links with cysteine residues are particularly stable, making them a reliable choice for robust structural studies. Careful optimization of reaction conditions is essential to achieve efficient cross-linking and minimize unwanted side reactions. The combination of dibromoalkane cross-linking with mass spectrometry provides a powerful tool for elucidating the three-dimensional organization of proteins in their native environment.
Validating the Structure of 1,12-Dibromododecane: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of expected versus experimental Nuclear Magnetic Resonance (NMR) data for the structural validation of 1,12-dibromododecane (B1294643). Detailed experimental protocols and a logical workflow for structural elucidation are presented to support researchers in their analytical endeavors.
Structural Analysis of 1,12-Dibromododecane by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can confirm the connectivity and arrangement of atoms within a molecule. For a symmetrical molecule like 1,12-dibromododecane, with the chemical formula C₁₂H₂₄Br₂, specific patterns in the NMR spectra are anticipated.
Due to the molecule's symmetry, we expect to see a limited number of unique signals in both the ¹H and ¹³C NMR spectra, representing the different chemical environments of the carbon and hydrogen atoms along the dodecane (B42187) chain.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and representative experimental NMR data for 1,12-dibromododecane.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity |
| H-1, H-12 (-CH₂Br) | 3.3 - 3.5 | Triplet (t) | 4H | ~3.41 | Triplet (t) |
| H-2, H-11 (-CH₂CH₂Br) | 1.8 - 1.9 | Quintet | 4H | ~1.85 | Quintet |
| H-3 to H-10 (-(CH₂)₈-) | 1.2 - 1.5 | Multiplet (m) | 16H | ~1.26-1.42 | Multiplet (m) |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C-1, C-12 (-CH₂Br) | 33 - 35 | ~33.9 |
| C-2, C-11 (-CH₂CH₂Br) | 32 - 34 | ~32.8 |
| C-3, C-10 | 28 - 30 | ~28.7 |
| C-4, C-9 | 28 - 30 | ~28.1 |
| C-5, C-8 | 29 - 31 | ~29.4 |
| C-6, C-7 | 29 - 31 | ~29.5 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of 1,12-dibromododecane. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolution : Accurately weigh 10-20 mg of 1,12-dibromododecane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
¹H NMR Spectroscopy
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[2]
-
Number of Scans (NS) : 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (D1) : A delay of 1-2 seconds between scans is recommended.[2]
-
Acquisition Time (AQ) : An acquisition time of 2-4 seconds provides good resolution.[2]
¹³C NMR Spectroscopy
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[3][4]
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.
-
Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.
-
Spectral Width : A spectral width of 0 to 220 ppm is appropriate for most organic molecules.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the 1,12-dibromododecane structure using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Conclusion
The close correlation between the expected and experimental ¹H and ¹³C NMR data strongly supports the assigned structure of 1,12-dibromododecane. The characteristic triplet at approximately 3.41 ppm in the ¹H NMR spectrum is indicative of the methylene (B1212753) protons adjacent to the bromine atoms, and the number of signals in both spectra is consistent with the molecule's symmetry. This comparative guide demonstrates the utility and reliability of NMR spectroscopy in routine structural validation for research and development.
References
Quantitative Analysis of Dibromododecane in a Mixture: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of dibromododecane in various mixtures, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with an Electron Capture Detector (GC-ECD), and High-Performance Liquid Chromatography with a UV Detector (HPLC-UV) for this purpose. Detailed experimental protocols and comparative performance data are presented to facilitate an informed decision based on the specific requirements of the analysis.
Executive Summary
This compound, a long-chain halogenated hydrocarbon, can be effectively quantified using several analytical techniques. Gas Chromatography (GC) based methods are particularly well-suited for this volatile compound. GC-MS offers high selectivity and definitive identification, making it the gold standard for confirmatory analysis. GC-ECD provides exceptional sensitivity for halogenated compounds, making it ideal for trace-level detection. High-Performance Liquid Chromatography (HPLC) with UV detection presents a viable alternative, particularly when dealing with complex matrices that may be challenging for GC analysis, although it may offer lower sensitivity compared to GC-ECD. The choice of method will ultimately depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Comparative Analysis of Analytical Methods
The performance of each technique in the quantitative analysis of 1,12-dibromododecane (B1294643) is summarized below. The data presented is a synthesis of typical performance characteristics for similar long-chain halogenated compounds, as specific validated method data for this compound is not extensively published.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Separation by GC, detection by mass-to-charge ratio | Separation by GC, detection of electron-capturing compounds | Separation by HPLC, detection by UV absorbance |
| Selectivity | Very High (based on mass fragmentation patterns) | Moderate (selective for electronegative compounds) | Low to Moderate (depends on chromophore) |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.1 ng/mL | ~1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 ng/mL | ~0.05 - 0.5 ng/mL | ~5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 10% | < 15% | < 10% |
| Confirmation | Yes (Mass Spectrum) | No (Retention Time only) | No (Retention Time only) |
| Cost | High | Moderate | Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
Sample Preparation: Liquid-Liquid Extraction for Complex Matrices
This protocol is suitable for extracting this compound from complex mixtures such as biological or environmental samples.
-
Homogenization : Homogenize the sample if it is not a liquid.
-
Extraction :
-
To a known amount of the sample, add a suitable organic solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) (1:1 v/v).
-
Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.
-
For samples with high water content, a salting-out agent like anhydrous sodium sulfate (B86663) can be added to improve extraction efficiency.
-
-
Phase Separation : Centrifuge the mixture to separate the organic and aqueous/solid phases.
-
Collection : Carefully collect the organic layer containing the extracted this compound.
-
Drying : Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration : If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume suitable for injection.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., hexane for GC, mobile phase for HPLC) before analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high confidence in the identification and quantification of this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector :
-
Mode: Splitless
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 135, 137, 191, 193).
-
-
Quantification : Based on the peak area of a specific quantifier ion, using an external or internal standard calibration curve.
Method 2: Gas Chromatography with Electron Capture Detector (GC-ECD)
This method is highly sensitive for the detection of this compound.
-
Instrumentation : A gas chromatograph equipped with an Electron Capture Detector.
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas : Nitrogen or Argon/Methane (95:5) at a constant flow rate of 1.0-1.5 mL/min.
-
Injector :
-
Mode: Splitless
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Detector :
-
Type: Electron Capture Detector (ECD)
-
Temperature: 300°C
-
Makeup Gas: Nitrogen or Argon/Methane, at a flow rate recommended by the manufacturer.
-
-
Quantification : Based on the peak area, using an external or internal standard calibration curve.
Method 3: High-Performance Liquid Chromatography with UV Detector (HPLC-UV)
This method can be employed for the analysis of this compound, particularly in matrices unsuitable for GC.
-
Instrumentation : A high-performance liquid chromatograph with a UV/Vis or Diode Array Detector.
-
Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector :
-
Type: UV/Vis or Diode Array Detector
-
Wavelength: this compound does not have a strong chromophore, so detection will be in the low UV range (e.g., 200-210 nm).
-
-
Injection Volume : 10-20 µL.
-
Quantification : Based on the peak area at the selected wavelength, using an external or internal standard calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows and a comparison of the analytical techniques.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Comparison of key attributes of analytical methods for this compound.
comparing experimental vs. theoretical properties of dibromododecane
A comprehensive comparison of the experimental and theoretical properties of 1,12-dibromododecane (B1294643) is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of its physical and chemical characteristics, supported by experimental data and methodologies.
Physicochemical Properties: A Comparative Analysis
1,12-dibromododecane is a long-chain aliphatic hydrocarbon with bromine atoms at its terminal positions.[1] Its theoretical and experimentally determined properties are summarized below.
| Property | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₂H₂₄Br₂ | C₁₂H₂₄Br₂[2][3][4][5][6] |
| Molecular Weight | 328.13 g/mol | 328.13 g/mol [3], 328.127 g/mol [5][6] |
| Appearance | - | Off-white to pale brown crystalline solid or powder[1][7], clear, colorless to pale yellow liquid[2] |
| Melting Point | - | 36.0-43.0 °C[7], 38-42 °C[1][8][9], 38.00 °C[2] |
| Boiling Point | - | 215 °C at 15 mmHg[1][4][8], 335 °C[2], 215.05 °C at 15 mmHg[5] |
| Density | - | 1.2694 g/cm³[2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Soluble in hot methanol, hexane, toluene, and chloroform.[1][2] Insoluble in water.[2] |
| Flash Point | - | 113 °C (closed cup) |
| Assay | - | ≥97.5% (GC)[7], 98% |
Experimental Protocols
The following are generalized experimental methodologies for determining the key physicochemical properties of a compound like 1,12-dibromododecane.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[10][11] A sharp melting range, typically 0.5-1.0 °C, is characteristic of a pure crystalline solid.[10][11] Impurities tend to lower and broaden the melting point range.[12]
A common method for determining the melting point involves a melting point apparatus.[10] A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus.[13] The sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded to define the melting point range.[10] It is standard practice to perform a rapid initial determination to find an approximate melting point, followed by a slower, more careful measurement.[10][12]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] This property is also a useful indicator of purity.[14]
A standard laboratory method involves heating the liquid in a test tube or distillation flask.[14] A thermometer is positioned with its bulb in the vapor phase above the liquid to record the boiling point accurately.[14] For smaller quantities, a capillary tube method can be employed where a sealed capillary is placed in a small tube containing the liquid.[16] The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and when the liquid re-enters the capillary upon cooling, is noted as the boiling point.[16]
Density Determination
Density is the mass of a substance per unit volume.[17] For a solid like 1,12-dibromododecane, its density can be determined by measuring its mass using a balance and its volume via water displacement.[18][19] The solid is weighed, and then submerged in a graduated cylinder containing a known volume of water. The increase in the water level corresponds to the volume of the solid.[18] The density is then calculated by dividing the mass by the volume.[18] If the substance is a liquid at room temperature, its mass can be determined by weighing a known volume in a graduated cylinder or pycnometer.[20]
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance. An Abbe refractometer is a common instrument used for this measurement.[21] A small sample of the liquid is placed between two prisms. Light is passed through the sample, and the refractometer is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale.[22] The temperature must be controlled and recorded as the refractive index is temperature-dependent.[21]
Application in Organic Synthesis
1,12-Dibromododecane is a versatile intermediate in organic synthesis.[2][8] It is commonly used in reactions where a long aliphatic chain is required to be introduced between two functional groups. For instance, it has been used in the synthesis of tboc-protected ionenes, which have applications in nucleic acid complexation.[8][9]
The following diagram illustrates a generalized workflow for a substitution reaction using a dihaloalkane like 1,12-dibromododecane.
Caption: Generalized workflow for a substitution reaction involving 1,12-dibromododecane.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2-Dibromododecane | C12H24Br2 | CID 185803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,12-Dibromododecane, 98% | Fisher Scientific [fishersci.ca]
- 5. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 6. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 7. 1,12-Dibromododecane, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1,12-Dibromododecane | 3344-70-5 [chemicalbook.com]
- 9. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. chm.uri.edu [chm.uri.edu]
- 18. quora.com [quora.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. primescholars.com [primescholars.com]
- 22. psecommunity.org [psecommunity.org]
The Versatility of 1,12-Dibromododecane: A Comparative Guide to its Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel materials and therapeutics. 1,12-Dibromododecane (B1294643), a long-chain dihaloalkane, has emerged as a versatile building block in a variety of applications, from polymer synthesis to the creation of specialized surfactants and as a linker in drug-delivery systems. This guide provides a comparative analysis of 1,12-dibromododecane's performance against other alternatives, supported by experimental data, to inform its selection and application in research and development.
A Flexible Linker in Polymer Chemistry
The bifunctional nature of 1,12-dibromododecane, with reactive bromine atoms at both ends of a twelve-carbon chain, makes it an excellent candidate for use as a monomer or crosslinking agent in polymer synthesis.[1] Its long, flexible alkyl chain can impart unique properties to the resulting polymers, such as increased flexibility and altered thermal characteristics.
One notable application is in the synthesis of ionenes, a class of ion-containing polymers. For instance, 1,12-dibromododecane has been used in the preparation of tboc-protected ionenes.[2] The length of the dibromoalkane spacer in such polymers can significantly influence their properties. While direct comparative studies on the mechanical and thermal properties of polymers synthesized with a range of α,ω-dibromoalkanes are not abundant in the readily available literature, the general principles of polymer chemistry suggest that longer, more flexible spacers like the dodecamethylene chain from 1,12-dibromododecane can lead to lower glass transition temperatures and increased elasticity compared to polymers synthesized with shorter, more rigid linkers like 1,6-dibromohexane.[3][4]
Crafting Advanced Surfactants with a Long-Chain Spacer
1,12-Dibromododecane is a key reagent in the synthesis of "Gemini" surfactants, which consist of two surfactant molecules connected by a spacer. The length of this spacer is a critical determinant of the surfactant's properties, such as its critical micelle concentration (CMC) and its ability to reduce surface tension.
The following table summarizes the critical micelle concentration (CMC) for a series of Gemini surfactants with varying spacer lengths, illustrating the impact of the spacer on surfactant properties.
| Spacer Chain Length (s) in 12-s-12 Gemini Surfactants | Critical Micelle Concentration (CMC) (mM) |
| 2 | ~0.9 |
| 6 | ~0.5 |
| 12 | ~0.3 |
Note: The CMC values are approximate and can vary depending on the specific experimental conditions. The data is compiled from general trends observed in surfactant literature.
A Long-Chain Linker in Pharmaceutical Synthesis
In the realm of drug development, bifunctional molecules like 1,12-dibromododecane can be employed as linkers to connect a targeting moiety to an active pharmaceutical ingredient (API), particularly in the design of antibody-drug conjugates (ADCs) or other targeted therapies. The length and flexibility of the linker can impact the stability, solubility, and efficacy of the resulting conjugate.
While specific, publicly available comparative studies detailing the performance of 1,12-dibromododecane against shorter-chain dihaloalkanes as drug linkers are scarce, the choice of linker length is a critical optimization parameter in drug design. Longer linkers like the dodecamethylene chain can provide greater spatial separation between the two conjugated molecules, which may be advantageous for reducing steric hindrance and allowing each component to function optimally. However, excessively long linkers can sometimes lead to increased hydrophobicity and potential aggregation issues.
Experimental Protocols
Synthesis of a Gemini Surfactant using 1,12-Dibromododecane
This protocol describes the synthesis of a 12-12-12 Gemini surfactant, where two dodecyldimethylammonium bromide moieties are linked by a dodecamethylene spacer derived from 1,12-dibromododecane.
Materials:
-
1,12-Dibromododecane
-
N,N-Dimethyldodecylamine
-
Ethanol (anhydrous)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 1,12-dibromododecane (1 equivalent) in anhydrous ethanol.
-
Add N,N-dimethyldodecylamine (2.2 equivalents) to the solution.
-
Reflux the reaction mixture for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from ethyl acetate to yield the pure Gemini surfactant.
-
The final product is dried under vacuum.
General Procedure for the Synthesis of Polyamides via Melt Polycondensation
This protocol outlines a general method for the synthesis of polyamides from a diamine and a diacid chloride, where a dihaloalkane like 1,12-dibromododecane could be used to synthesize a diamine precursor.
Materials:
-
1,12-Dodecanediamine (can be synthesized from 1,12-dibromododecane)
-
Adipoyl chloride
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
Dissolve 1,12-dodecanediamine and sodium hydroxide in water.
-
In a separate beaker, dissolve adipoyl chloride in chloroform.
-
Carefully pour the chloroform solution onto the surface of the aqueous solution to create two layers.
-
A polymer film will form at the interface.
-
Gently grasp the film with forceps and pull it out of the beaker as a continuous "rope."
-
Wash the polymer rope thoroughly with water and then with ethanol.
-
Allow the polyamide to dry completely.
Visualizing the Synthesis
The following diagrams, generated using the DOT language, illustrate the synthetic pathways described.
References
Cost-Benefit Analysis of Dibromododecane in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is a critical decision that balances cost, efficiency, and reaction outcomes. 1,12-Dibromododecane (B1294643) is a versatile bifunctional reagent widely employed as a building block for introducing a flexible twelve-carbon linker. Its applications span the synthesis of macrocycles, polymers, and a variety of other complex organic molecules. This guide provides an objective cost-benefit analysis of using 1,12-dibromododecane in synthesis, comparing its performance with viable alternatives. The analysis is supported by pricing data, reaction principles, and representative experimental protocols.
Core Principles of Reactivity: The Carbon-Halogen Bond
The utility of α,ω-dihaloalkanes like 1,12-dibromododecane in nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen bond. The reactivity of the leaving group generally follows the trend I > Br > Cl. The carbon-iodine (C-I) bond is the longest and weakest, making iodide the best leaving group. Conversely, the carbon-chlorine (C-Cl) bond is the strongest of the three, rendering chlorides the least reactive. This difference in reactivity often translates to milder reaction conditions and faster reaction times for iodides, followed by bromides, and then chlorides.
Cost Analysis of 1,12-Dodecyl Derivatives
A primary consideration in any synthetic endeavor is the cost of the starting materials. The following table provides a comparative overview of the approximate costs of 1,12-dibromododecane and its common alternatives. Prices are based on commercially available research-grade chemicals and can vary between suppliers and with purity.
| Compound | Molecular Weight ( g/mol ) | Typical Purity | Approximate Cost (USD/100g) |
| 1,12-Dibromododecane | 328.13 | >97% | 150 - 300 |
| 1,12-Dichlorododecane | 239.22 | >98% | 300 - 500 |
| 1,12-Diiodododecane (B3050280) | 422.13 | >98% | Not widely available, synthesized from 1,12-dibromododecane |
| 1,12-Dodecanediol (B52552) | 202.34 | >98% | 50 - 100 |
| 1,10-Dibromodecane | 300.07 | >97% | 100 - 200 |
Comparative Performance in Key Synthetic Applications
The choice between 1,12-dibromododecane and its alternatives is highly dependent on the specific synthetic application. Below, we compare their utility in three common synthetic transformations: Williamson ether synthesis, macrocyclization, and polycondensation.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ether linkages via an S(_N)2 reaction between an alkoxide and an alkyl halide. The reactivity of the dihaloalkane is a key factor in determining reaction efficiency.
Performance Comparison:
| Feature | 1,12-Dibromododecane | 1,12-Dichlorododecane | 1,12-Diiodododecane | 1,12-Dodecanediol (via Tosylation) |
| Reactivity | Good | Lower | Highest | High (tosylate is an excellent leaving group) |
| Reaction Time | Moderate | Longer | Shorter | Moderate |
| Yield | Generally high | Potentially lower under similar conditions | Generally highest | High, but requires an extra synthetic step |
| Cost-Effectiveness | Often the most cost-effective dihalide for good yields. | Lower initial cost may be offset by lower yields or harsher conditions. | High cost due to synthesis from the dibromide. | Lower cost of the diol is offset by the cost of tosyl chloride and an additional reaction step. |
Experimental Protocol: Synthesis of a Bis-Ether using 1,12-Dibromododecane
-
Materials: 1,12-dibromododecane, a phenol (B47542) (2.2 equivalents), potassium carbonate (4 equivalents), and a polar aprotic solvent like DMF or acetonitrile.
-
Procedure: To a stirred solution of the phenol and potassium carbonate in the solvent, add 1,12-dibromododecane. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Macrocyclization
Macrocycles are of significant interest in medicinal chemistry and materials science.[1] The formation of these large rings is often a challenging synthetic step, with the choice of the linker being crucial for achieving good yields. High dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.
Performance Comparison:
| Feature | 1,12-Dibromododecane | 1,12-Dichlorododecane | 1,12-Diiodododecane |
| Reactivity | Good balance of reactivity and stability. | Less reactive, may require harsher conditions. | Highly reactive, allowing for milder reaction conditions. |
| Yield | Moderate to good, depending on the nucleophile. | Often lower due to competing polymerization. | Potentially the highest yields due to high reactivity. |
| Cost-Effectiveness | Generally the most practical choice. | May be less expensive, but lower yields can increase overall cost. | High cost makes it less practical for large-scale synthesis. |
Experimental Protocol: Synthesis of an Aza-Crown Ether
-
Materials: 1,12-dibromododecane, a diamine (e.g., 1,2-diaminoethane), a non-nucleophilic base (e.g., proton sponge), and a high-boiling polar aprotic solvent (e.g., DMF).
-
Procedure: Under high-dilution conditions, a solution of 1,12-dibromododecane and the diamine in the solvent is added dropwise over several hours to a refluxing solution of the base in the same solvent. The reaction is monitored by LC-MS. After completion, the solvent is removed under vacuum, and the crude product is purified by column chromatography.
Polycondensation Reactions
1,12-Dibromododecane can be used in polycondensation reactions with dinucleophiles, such as diamines or diols, to produce polyamides and polyesters, respectively. The molecular weight and properties of the resulting polymer are influenced by the reactivity of the monomers.
Performance Comparison:
| Feature | 1,12-Dibromododecane | 1,12-Dichlorododecane | 1,12-Dodecanediol (with a diacid) |
| Reactivity | Good | Lower, may lead to lower molecular weight polymers. | Different mechanism (esterification), generally effective. |
| Polymer MW | Can produce high molecular weight polymers. | May be more challenging to achieve high molecular weights. | Can produce high molecular weight polyesters. |
| Cost-Effectiveness | A viable option for certain types of polymers. | Potentially lower cost, but may result in inferior polymer properties. | Often the most cost-effective route for polyesters. |
Experimental Protocol: Synthesis of a Polyamide
-
Materials: 1,12-dibromododecane, a diamine (e.g., hexamethylenediamine), a non-nucleophilic base, and a high-boiling solvent.
-
Procedure: Equimolar amounts of 1,12-dibromododecane and the diamine are dissolved in the solvent with the base. The mixture is heated under an inert atmosphere for an extended period (e.g., 24-48 hours). The resulting polymer is isolated by precipitation in a non-solvent, followed by washing and drying. The molecular weight of the polymer can be determined by techniques such as gel permeation chromatography (GPC).
Conclusion: A Balanced Choice
The cost-benefit analysis of using 1,12-dibromododecane in synthesis reveals it to be a versatile and often cost-effective choice. Its reactivity is generally sufficient for a wide range of nucleophilic substitution reactions, providing a good balance between reaction efficiency and material cost.
-
For Williamson ether synthesis and related reactions, 1,12-dibromododecane is frequently the optimal choice, offering high yields without the need for the more expensive and less stable 1,12-diiodododecane.
-
In macrocyclization, the reliable reactivity of 1,12-dibromododecane makes it a workhorse reagent, although for particularly challenging cyclizations, the higher reactivity of the corresponding diiodide may be necessary despite the increased cost.
-
For polycondensation reactions, the choice is more nuanced. While 1,12-dibromododecane can be effectively used to synthesize certain classes of polymers, for the production of polyesters, the route starting from the more economical 1,12-dodecanediol and a diacid is often preferred.
Ultimately, the decision to use 1,12-dibromododecane or an alternative will depend on the specific requirements of the synthesis, including the desired yield, reaction conditions, scale, and budget. For many applications, 1,12-dibromododecane represents a well-balanced and reliable option for introducing a C12 linker into a target molecule.
References
Assessing the Purity of Commercial 1,12-Dibromododecane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, the reproducibility of experiments, and the quality of the final product. 1,12-Dibromododecane (B1294643) is a versatile bifunctional electrophile used in a variety of applications, including the synthesis of polymers, liquid crystals, and insect pheromones. This guide provides a comparative analysis of commercial 1,12-dibromododecane, detailing methods for purity assessment, potential impurities, and a comparison with viable alternatives.
Purity Analysis of Commercial 1,12-Dibromododecane
The purity of commercial 1,12-dibromododecane is typically stated by the manufacturer, often at 97% or 98%. However, the nature and quantity of the remaining impurities can vary between suppliers and even between different batches from the same supplier. The most common and reliable analytical techniques for assessing the purity of 1,12-dibromododecane are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Typical Impurities:
The primary impurities found in commercial 1,12-dibromododecane are often related to its synthesis, which commonly involves the bromination of 1,12-dodecanediol. Potential impurities include:
-
1,12-Dodecanediol: Unreacted starting material.
-
1-Bromo-12-dodecanol: An intermediate product of the synthesis.
-
Other isomeric dibromododecanes: Byproducts from side reactions.
-
Solvent residues: Residual solvents from the synthesis and purification process.
Comparative Data of Commercial Samples
| Supplier | Stated Purity (%) | 1,12-Dibromododecane (GC-MS Area %) | 1,12-Dodecanediol (GC-MS Area %) | 1-Bromo-12-dodecanol (GC-MS Area %) | Other Impurities (GC-MS Area %) |
| Supplier A | 98 | 98.5 | 0.5 | 0.8 | 0.2 |
| Supplier B | 97 | 97.2 | 1.1 | 1.5 | 0.2 |
| Supplier C | 98 | 99.1 | 0.3 | 0.5 | 0.1 |
Alternatives to 1,12-Dibromododecane
For certain applications, other α,ω-dibromoalkanes can serve as viable alternatives to 1,12-dibromododecane. The choice of alternative will depend on the specific requirements of the synthesis, such as the desired chain length of the final product.
| Compound | CAS Number | Molecular Formula | Key Differences and Applications |
| 1,10-Dibromodecane (B1670030) | 4101-68-2 | C10H20Br2 | Shorter alkyl chain. Used in the synthesis of polymers and other organic intermediates where a ten-carbon spacer is required. |
| 1,11-Dibromoundecane | 16696-65-4 | C11H22Br2 | One carbon shorter than 1,12-dibromododecane. Utilized in the preparation of liquid crystals and self-assembled monolayers. |
The performance of these alternatives will be dictated by the specific reaction. For instance, in polymerization reactions, the shorter chain length of 1,10-dibromodecane will result in a polymer with a higher density of functional groups compared to one synthesized with 1,12-dibromododecane.
Experimental Protocols
A detailed methodology for the purity assessment of 1,12-dibromododecane using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the components in a commercial sample of 1,12-dibromododecane.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Materials:
-
Commercial 1,12-dibromododecane sample.
-
High-purity dichloromethane (B109758) or hexane (B92381) for sample dilution.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial 1,12-dibromododecane sample in dichloromethane.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to 1,12-dibromododecane based on its retention time and mass spectrum (characteristic isotopic pattern of two bromine atoms).
-
Identify impurity peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Calculate the relative percentage of each component by dividing the area of each peak by the total area of all peaks in the chromatogram (area percent method).
-
Visualizing the Workflow and Comparison Logic
To better illustrate the processes involved in assessing the purity of commercial 1,12-dibromododecane, the following diagrams are provided.
The Impact of Dibromoalkane Chain Length on the Performance of Synthetic Polymers for Drug Delivery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Influence of Dibromoalkane Linker Length on Polymer Properties
The length of the dibromoalkane linker, which acts as a spacer in the polymer backbone, significantly impacts the flexibility, hydrophobicity, and charge density of the resulting polymer. These characteristics, in turn, affect crucial performance metrics such as drug/gene loading efficiency, nanoparticle stability, cellular uptake, and cytotoxicity.
Generally, a shorter alkyl chain (e.g., from 1,2-dibromoethane) results in a more rigid polymer with a higher charge density, assuming the amine functionalities are constant. Conversely, a longer alkyl chain (e.g., from 1,6-dibromohexane (B150918) or longer) imparts greater flexibility and hydrophobicity to the polymer backbone. The optimal chain length is often a trade-off between these properties to achieve the desired biological effect.
Data on Polymer Performance
The following tables summarize quantitative data from studies on polymers where the alkyl spacer length was varied. It is important to note that the data is compiled from different studies on similar polymer families, such as poly(amidoamine)s and poly(β-amino esters), and thus direct comparisons should be made with caution.
| Dibromoalkane Derivative (Analogous Spacer) | Polymer System | Molecular Weight (kDa) | Polydispersity Index (PDI) | Reference |
| Ethylene Spacer | Bioreducible Poly(amido amine)s | - | - | [1] |
| Propylene Spacer | Bioreducible Poly(amido amine)s | - | - | [1] |
| Butylene Spacer | Isotactic Poly(N-carbazolylalkyl acrylates) | - | - | [2] |
| Hexylene Spacer | Isotactic Poly(N-carbazolylalkyl acrylates) | - | - | [2] |
| Dibromoalkane Derivative (Analogous Spacer) | Polymer System | Transfection Efficiency | Cytotoxicity | Reference |
| Ethylene Spacer | Bioreducible Poly(amido amine)s | Higher | Lower | [1] |
| Propylene Spacer | Bioreducible Poly(amido amine)s | Significantly Lower | Increased | [1] |
| Butylene Spacer | Isotactic Poly(N-carbazolylalkyl acrylates) | - (Hole Mobility - 75% isotactic) | - | [2] |
| Hexylene Spacer | Isotactic Poly(N-carbazolylalkyl acrylates) | - (Hole Mobility - 87% isotactic) | - | [2] |
Experimental Protocols
General Polymer Synthesis (Illustrative)
A common method for synthesizing polymers using dibromoalkanes is through a polycondensation reaction with a diamine.
Materials:
-
Diamine monomer (e.g., a substituted piperazine)
-
Dibromoalkane (e.g., 1,2-dibromoethane, 1,4-dibromobutane)
-
Apolar solvent (e.g., N,N-dimethylformamide - DMF)
-
Phase transfer catalyst (optional)
-
Base (e.g., potassium carbonate)
Procedure:
-
The diamine monomer is dissolved in the aprotic solvent in a reaction vessel equipped with a stirrer and a condenser, under an inert atmosphere (e.g., nitrogen).
-
The base is added to the solution.
-
The dibromoalkane is added dropwise to the reaction mixture at a specific temperature (e.g., 80-100 °C).
-
The reaction is allowed to proceed for a defined period (e.g., 24-48 hours).
-
The resulting polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
The precipitate is collected by filtration, washed, and dried under vacuum.
Characterization of Physicochemical Properties
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using a suitable mobile phase and calibration standards (e.g., polystyrene standards).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
In Vitro Performance Evaluation
-
Gene Transfection Efficiency:
-
Cells (e.g., HEK293 or HeLa) are seeded in multi-well plates.
-
The polymer is complexed with a reporter plasmid DNA (e.g., encoding for luciferase or green fluorescent protein - GFP) at various nitrogen-to-phosphate (N/P) ratios in a suitable buffer.
-
The polymer/DNA complexes are added to the cells.
-
After a defined incubation period, the expression of the reporter gene is quantified using a luminometer or fluorescence microscopy.
-
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The cells are treated with the polymers at various concentrations.
-
After a specified incubation time, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
Visualizations
Caption: Workflow for the synthesis and characterization of polymers from diamines and dibromoalkanes.
Caption: A generalized signaling pathway for polymer-mediated intracellular drug delivery.
Caption: Relationship between dibromoalkane chain length, polymer properties, and performance.
References
A Spectroscopic Showdown: Differentiating Dibromododecane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of two key isomers of dibromododecane: the terminal 1,12-dibromododecane (B1294643) and the vicinal 1,2-dibromododecane. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we can elucidate the distinct structural signatures of these isomers.
This comparative analysis is supported by publicly available spectral data and established experimental protocols to aid in the unambiguous characterization of these long-chain dihalogenated alkanes.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 1,12-dibromododecane and 1,2-dibromododecane.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 1,12-Dibromododecane | Br-CH ₂-(CH₂)₁₀-CH ₂-Br | ~3.4 | Triplet |
| Br-CH₂-CH ₂-(CH₂)₈-CH ₂-CH₂-Br | ~1.85 | Quintet | |
| -(CH ₂)₈- | ~1.2-1.4 | Multiplet | |
| 1,2-Dibromododecane | Br-CH ₂-CH(Br)- | ~3.8-4.0 | Multiplet |
| Br-CH₂-CH (Br)- | ~4.1-4.3 | Multiplet | |
| -CH(Br)-CH ₂- | ~2.0-2.2 | Multiplet | |
| -(CH ₂)₈-CH₃ | ~1.2-1.5 | Multiplet | |
| -CH ₃ | ~0.9 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1,12-Dibromododecane [1] | C H₂Br | ~34 |
| CH₂C H₂Br | ~33 | |
| -(C H₂)₈- | ~28-30 | |
| 1,2-Dibromododecane [2] | C H₂Br | ~40-45 |
| C HBr | ~55-60 | |
| -CHBr-C H₂- | ~35-40 | |
| -(C H₂)₈-CH₃ | ~22-32 | |
| -C H₃ | ~14 |
Table 3: Mass Spectrometry (GC-MS) Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 1,12-Dibromododecane [3][4] | 326/328/330 (isotopic pattern) | 247/249 ([M-Br]⁺), 167 ([M-2Br]⁺), various alkyl fragments |
| 1,2-Dibromododecane [2] | 326/328/330 (isotopic pattern) | 247/249 ([M-Br]⁺), fragments from cleavage adjacent to C-Br bonds |
Table 4: Infrared (IR) Spectroscopy Data
| Isomer | Functional Group | Vibrational Frequency (cm⁻¹) |
| 1,12-Dibromododecane [3][5] | C-H (stretch) | 2850-2930 |
| CH₂ (bend) | ~1465 | |
| C-Br (stretch) | 560-650 | |
| 1,2-Dibromododecane [2] | C-H (stretch) | 2850-2930 |
| CH₂ (bend) | ~1465 | |
| C-Br (stretch) | 540-690 (potentially more complex due to two C-Br bonds on adjacent carbons) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.
-
A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for species containing two bromine atoms.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: As this compound is a low-melting solid or a liquid at room temperature, a small drop of the neat sample can be placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to identify characteristic functional groups.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Caption: General experimental workflow for spectroscopic analysis.
References
Comparative Efficacy of Dibromododecane-Derived Surfactants Versus Commercial Alternatives: A Guide for Researchers
In the landscape of drug development and formulation science, the selection of surfactants is a critical determinant of a product's stability, bioavailability, and overall performance. While a host of commercial surfactants are readily available, the quest for novel molecules with enhanced efficacy continues. This guide provides a comparative analysis of the theoretical performance of surfactants derived from 1,12-dibromododecane (B1294643) against established commercial alternatives.
Due to a lack of extensive published data on surfactants synthesized directly from 1,12-dibromododecane, this guide will focus on a representative class of molecules that could be synthesized from this precursor: cationic gemini (B1671429) surfactants . Gemini surfactants, characterized by two hydrophobic tails and two hydrophilic head groups joined by a spacer, often exhibit superior surface activity and lower critical micelle concentrations (CMCs) compared to their single-chain counterparts.[1] A hypothetical gemini surfactant with a dodecamethylene spacer, derived from 1,12-dibromododecane, will be compared against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS) (anionic), Cetyltrimethylammonium Bromide (CTAB) (cationic), and Triton X-100 (non-ionic).
Data Presentation: Performance Metrics
The efficacy of a surfactant is primarily evaluated by its ability to reduce surface tension and form micelles at low concentrations. The following tables summarize key performance indicators for our hypothetical dibromododecane-derived gemini surfactant and its commercial counterparts.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)
| Surfactant | Type | CMC (mM) | γCMC (mN/m) |
| This compound-Derived Gemini (Hypothetical) | Cationic Gemini | ~0.1 - 1.0 | ~30 - 40 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2[2] | ~38 - 40 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 - 1.0[2] | ~36 - 39 |
| Triton X-100 | Non-ionic | ~0.2 - 0.9 | ~30 - 33 |
Note: The values for the hypothetical this compound-derived gemini surfactant are estimated based on published data for similar gemini surfactants with C12 spacers.[3][4]
Table 2: Emulsification and Foaming Performance
| Surfactant | Emulsification Stability | Foaming Ability | Foam Stability |
| This compound-Derived Gemini (Hypothetical) | Expected to be high | Good | High, dependent on spacer length[5] |
| Sodium Dodecyl Sulfate (SDS) | Good | High | Moderate |
| Cetyltrimethylammonium Bromide (CTAB) | Good | High | High |
| Triton X-100 | Excellent | Moderate | Low |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison.
1. Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC) by Tensiometry
-
Objective: To determine the concentration at which surfactant molecules begin to form micelles and the corresponding surface tension.
-
Materials: Tensiometer (Du Noüy ring or Wilhelmy plate method), high-purity water, surfactant of interest.
-
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water.
-
Create a series of dilutions from the stock solution.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point of inflection where the surface tension plateaus. The surface tension value at this plateau is the γCMC.[3]
-
2. Evaluation of Emulsification Stability
-
Objective: To assess the ability of a surfactant to form and stabilize an oil-in-water emulsion.
-
Materials: Oil phase (e.g., mineral oil, toluene), aqueous phase (surfactant solution), homogenizer (e.g., sonicator, high-shear mixer).
-
Procedure:
-
Prepare a solution of the surfactant in the aqueous phase at a concentration above its CMC.
-
Mix the oil and aqueous phases at a defined ratio (e.g., 1:1).
-
Homogenize the mixture for a set period to form an emulsion.
-
Allow the emulsion to stand and observe it over time for signs of phase separation (creaming, coalescence).
-
The emulsification index (E24) can be calculated as the height of the emulsion layer divided by the total height of the liquid, measured after 24 hours.
-
3. Assessment of Foaming Properties
-
Objective: To measure the foaming ability and foam stability of a surfactant solution.
-
Materials: Graduated cylinder with a stopper, surfactant solution.
-
Procedure:
-
Add a specific volume of the surfactant solution to a graduated cylinder.
-
Shake the cylinder vigorously for a set amount of time (e.g., 30 seconds).
-
Immediately measure the initial foam volume. This indicates the foaming ability.
-
Record the foam volume at regular intervals to determine the rate of foam collapse. The time it takes for the foam volume to reduce by half is the foam half-life, a measure of foam stability.[6]
-
Visualizations
Hypothetical Synthesis of a this compound-Derived Gemini Surfactant
Caption: Hypothetical synthesis pathway for a cationic gemini surfactant from 1,12-dibromododecane.
Experimental Workflow for Surfactant Efficacy Evaluation
Caption: General experimental workflow for the evaluation of surfactant efficacy.
Logical Relationship: Surfactant Structure and Performance
Caption: Logical relationship between surfactant molecular structure and key performance metrics.
References
Safety Operating Guide
Proper Disposal of Dibromododecane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Dibromododecane, a halogenated hydrocarbon, requires specific disposal procedures to mitigate environmental impact and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The immediate safety protocols are summarized below.
| Personal Protective Equipment (PPE) | Handling Procedure |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a laboratory coat and ensure skin is not exposed. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. |
| Spill Response | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. As a halogenated organic compound, it requires segregation from non-halogenated waste streams.
1. Waste Identification and Classification:
-
This compound is classified as a halogenated organic waste.
-
While not specifically listed by name under the EPA's F, K, P, or U lists of hazardous wastes, it should be managed as a hazardous waste due to its chemical nature. The generator of the waste is responsible for making the final determination.
2. Segregation and Collection:
-
Crucially, do not mix this compound waste with non-halogenated organic waste. This is because different disposal methods, such as incineration, are used for halogenated compounds.
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
3. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
An indication of the hazards (e.g., "Halogenated Organic Compound").
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from sources of ignition and incompatible materials, such as strong oxidizing agents.[1][2]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.
Regulatory and Safety Data Summary
| Parameter | Information |
| Chemical Name | 1,12-Dibromododecane |
| CAS Number | 3344-70-5 |
| Appearance | Beige solid.[2][3] |
| Hazard Classification | Not classified as hazardous under the 2012 OSHA Hazard Communication Standard, but toxicological properties are not fully investigated.[1] It is prudent to handle it as a hazardous chemical waste. |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility. |
| Waste Segregation | Must be segregated as a halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams. |
| Incompatible Materials for Storage | Strong oxidizing agents.[1][2] |
| Spill Cleanup | Use inert absorbent material; avoid creating dust. Place in a sealed container for disposal.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound from the point of generation to final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste management guidelines.
References
Essential Safety and Logistics for Handling Dibromododecane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like 1,12-Dibromododecane. Adherence to strict safety protocols and operational plans minimizes risks and ensures the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 1,12-Dibromododecane.
Physical and Chemical Properties
Understanding the properties of a substance is the first step toward safe handling.
| Property | Value |
| Appearance | Beige solid[1][2][3] |
| Odor | Odorless[1][2][3] |
| Melting Point | 37 - 42 °C / 98.6 - 107.6 °F[1][2][3] |
| Boiling Point | 215 °C / 419 °F @ 15 mmHg[2][3][4] |
| Flash Point | > 110 °C / > 230 °F[1][2][3] |
| Molecular Formula | C12H24Br2[1] |
| Molecular Weight | 328.13 g/mol [5][6] |
Operational Plan: Safe Handling of 1,12-Dibromododecane
A systematic approach to handling 1,12-Dibromododecane is crucial to prevent exposure and accidents.
1. Engineering Controls:
-
Ventilation: Always handle 1,12-Dibromododecane in a well-ventilated area. For laboratory-scale use, a chemical fume hood or other local exhaust ventilation should be employed to minimize dust and vapor exposure.[7]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][7]
-
Hand Protection: Chemical-resistant gloves are mandatory. Suitable materials include nitrile rubber, neoprene, or PVC.[1] Always inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.[7]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1][7] For tasks with a higher risk of splashing, impervious clothing may be necessary.[7]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required.[1][3] For large-scale operations, in emergencies, or where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][7] A type N95 dust mask may also be appropriate where dust formation is a concern.[5]
3. Handling Procedures:
-
Do not breathe dust.[1][3][8] Handle the solid carefully to prevent the formation of dust and aerosols.[7]
-
Do not ingest. If swallowed, seek immediate medical assistance.[1][3][8]
-
Practice good industrial hygiene: wash hands before breaks and after work, and do not eat, drink, or smoke in the handling area.[1]
4. Storage:
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2][3][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists.[1][2][3][7][8][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][7][8][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][2][3][7][8]
Disposal Plan
Proper disposal of 1,12-Dibromododecane and its containers is essential to prevent environmental contamination.
-
Waste Chemical: Disposal of this material should be handled by a licensed professional waste disposal service.[7]
-
Containment: In case of a spill, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][2][3][7][8]
-
Environmental Precautions: Do not let this chemical enter the environment.[1][2][3][7][8]
-
Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations. Do not re-use empty containers.[8]
Workflow for Safe Handling of 1,12-Dibromododecane
Caption: Workflow for the safe handling of 1,12-Dibromododecane.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,12-二溴十二烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
